1-Heptanesulfonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3S/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRQHOWXVSDJEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069411 | |
| Record name | 1-Heptanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60586-80-3 | |
| Record name | 1-Heptanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60586-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Heptanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060586803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptanesulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Heptanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptane-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-HEPTANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLP8FK213I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Heptanesulfonic Acid: Properties, Structure, and Applications in HPLC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and significant applications of 1-heptanesulfonic acid. Primarily utilized as an ion-pairing agent in analytical chemistry, this compound is instrumental in the development of robust analytical methods for drug substances, proteins, and peptides. This document details its physicochemical characteristics and provides a foundational experimental protocol for its use in High-Performance Liquid Chromatography (HPLC).
Chemical Structure and Identification
This compound is a member of the alkyl sulfonate family, characterized by a seven-carbon alkyl chain attached to a sulfonic acid functional group. This structure imparts amphiphilic properties, with a hydrophobic heptyl tail and a strongly acidic, hydrophilic sulfonate head. The most commonly used form in laboratory settings is its sodium salt, this compound sodium salt, which is a white crystalline powder.
| Identifier | This compound | This compound Sodium Salt |
| IUPAC Name | heptane-1-sulfonic acid[1] | sodium heptane-1-sulfonate |
| SMILES | CCCCCCCS(=O)(=O)O[1] | [Na+].CCCCCCCS([O-])(=O)=O |
| InChI | InChI=1S/C7H16O3S/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3,(H,8,9,10)[1] | 1S/C7H16O3S.Na/c1-2-3-4-5-6-7-11(8,9)10;/h2-7H2,1H3,(H,8,9,10);/q;+1/p-1 |
| InChI Key | AKRQHOWXVSDJEF-UHFFFAOYSA-N[1] | REFMEZARFCPESH-UHFFFAOYSA-M |
Physicochemical Properties
The utility of this compound and its salts in analytical applications is dictated by their physical and chemical properties. As a strong acid, the sulfonic acid group is fully deprotonated and negatively charged across a wide pH range.
| Property | This compound | This compound Sodium Salt |
| Molecular Formula | C₇H₁₆O₃S[1] | C₇H₁₅NaO₃S |
| Molecular Weight | 180.27 g/mol [1] | 202.25 g/mol |
| Appearance | Not specified (expected to be liquid or low-melting solid) | White crystalline powder or flakes[2] |
| Melting Point | Data not available | >300 °C[2][3] |
| Boiling Point | Data not available (likely decomposes) | Decomposes |
| pKa | Very low (strong acid) | Not applicable |
| Solubility | Data not available | Soluble in water (≥100 mg/mL); Moderately soluble (1-10%)[3] |
| pH | Not applicable | 5.5 - 7.5 (10% solution in water)[3] |
Core Application: Ion-Pair Reversed-Phase Chromatography
The primary application of this compound in research and drug development is as an ion-pairing agent in reversed-phase High-Performance Liquid Chromatography (IP-RP-HPLC).[4][5] This technique is essential for the separation and analysis of basic, cationic, and other polar compounds that exhibit poor retention on conventional C8 or C18 reversed-phase columns.[6]
In the pharmaceutical industry, IP-RP-HPLC methods using this compound are developed for quality control, stability testing, and pharmacokinetic studies of active pharmaceutical ingredients (APIs) and their metabolites.[7][8]
Mechanism of Action in IP-RP-HPLC
There are two predominant models describing the mechanism by which alkyl sulfonates facilitate the retention of cationic analytes on a nonpolar stationary phase.[9][10][11]
-
Ion-Pair Formation Model : The 1-heptanesulfonate anion forms a neutral, stoichiometric ion pair with the cationic analyte in the mobile phase. This neutral complex has increased hydrophobicity, allowing it to partition onto the nonpolar stationary phase and be retained.[10][12]
-
Dynamic Ion-Exchange Model : The hydrophobic heptyl chain of the 1-heptanesulfonate reagent adsorbs onto the surface of the reversed-phase packing material. This creates a dynamic, negatively charged surface on the stationary phase, which then retains cationic analytes through electrostatic interactions, functioning as a pseudo-ion-exchange column.[9][10][13]
The following diagram illustrates these two proposed mechanisms.
References
- 1. This compound | C7H16O3S | CID 89829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium 1-Heptanesulfonate | 22767-50-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 22767-50-6 CAS | 1-HEPTANE SULPHONIC ACID SODIUM SALT ANHYDROUS | Ion Pairing Reagents for HPLC | Article No. 04041 [lobachemie.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Sodium 1-heptanesulfonate this compound sodium salt [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Sodium 1-heptanesulfonate | 22767-50-6 [chemicalbook.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Ion-pair chromatography .pptx [slideshare.net]
- 13. Reddit - The heart of the internet [reddit.com]
A Comprehensive Technical Guide to the Physicochemical Characteristics of 1-Heptanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical characteristics of 1-Heptanesulfonic acid. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound, primarily as an ion-pairing agent in analytical chromatography. This document presents quantitative data in a structured format, outlines relevant experimental methodologies, and includes a visualization of its primary mechanism of action.
Core Physicochemical Properties
This compound is a member of the alkyl sulfonate family, which are strong organic acids. It is most commonly available and used as its sodium salt. The properties of both the acid and its sodium salt are detailed below.
Data Presentation: Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound and its commonly used sodium salt.
| Property | This compound | This compound Sodium Salt | This compound Sodium Salt Monohydrate |
| Molecular Formula | C₇H₁₆O₃S[1] | C₇H₁₅NaO₃S[2] | C₇H₁₅NaO₃S·H₂O |
| Molecular Weight | 180.27 g/mol [1] | 202.25 g/mol [2] | 220.26 g/mol |
| Melting Point | Not available | >300 °C | >300 °C |
| pKa | Strong acid, estimated < 2 | Not applicable | Not applicable |
| Solubility in Water | Soluble | ≥100 mg/mL | Soluble |
| Solubility in Organic Solvents | Not specified | Soluble in ethanol (B145695) and methanol (B129727) (0.4% w/v) | Not specified |
| Appearance | Not specified | White crystalline powder or flakes[3][4][5] | Fine white crystalline powder |
| pH (10% aqueous solution) | Not applicable | 5.5 - 7.5[4] | Not specified |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not widely published. However, standard methodologies for determining these properties for similar chemical compounds are applicable.
Determination of Melting Point
The melting point of this compound sodium salt, being a high-melting ionic solid, can be determined using a digital melting point apparatus.
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of a calibrated melting point apparatus.
-
The sample is heated at a rapid rate initially to approximately 20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate determination.
-
The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[6][7][8][9] Given that the melting point is above 300°C, a specialized high-temperature apparatus may be required.
Determination of Aqueous Solubility
The solubility of this compound and its sodium salt in water can be determined using the shake-flask method.
Methodology:
-
An excess amount of the solid compound is added to a known volume of deionized water in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a conductivity detector or by gravimetric analysis after evaporation of the solvent.[10][11]
Determination of pKa
As a strong acid, the pKa of this compound is difficult to determine directly in aqueous solution through traditional titration methods. Potentiometric titration in a non-aqueous solvent or computational methods are typically employed for such strong acids. Spectroscopic methods, such as UV-Vis or NMR spectroscopy, can also be utilized by observing changes in the spectrum as a function of the acidity of the medium.[12][13][14][15][16] For practical purposes in its common applications, it is considered to be fully dissociated in aqueous solutions.
Mechanism of Action and Logical Relationships
This compound's primary utility in research and drug development stems from its function as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC). This technique allows for the separation of ionic and highly polar analytes on a non-polar stationary phase, which would otherwise elute with the solvent front.
Ion-Pair Chromatography Workflow
The following diagram illustrates the logical workflow of ion-pair chromatography utilizing an alkyl sulfonate like this compound.
Caption: Workflow of Ion-Pair Chromatography with this compound.
Explanation of the Workflow:
-
Mobile Phase Preparation: A positively charged analyte is present in a buffered mobile phase, which also contains the negatively charged 1-heptanesulfonate ion-pairing reagent.
-
Ion Pair Formation: In the mobile phase, the heptanesulfonate anion forms a neutral ion pair with the positively charged analyte.[17][18][19]
-
Partitioning: This newly formed neutral and more hydrophobic ion pair can now partition onto the non-polar stationary phase of the reverse-phase column.
-
Differential Elution: Different analytes will have varying affinities for the stationary phase based on the nature of their ion pairs, leading to differential retention times and thus, separation. The separated analytes are then detected as they elute from the column.[20][21]
This technical guide provides a foundational understanding of the physicochemical properties of this compound, equipping researchers and professionals with the necessary data and theoretical knowledge for its effective application.
References
- 1. This compound | C7H16O3S | CID 89829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium 1-heptanesulfonate | C7H15NaO3S | CID 23672332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium 1-Heptanesulfonate | 22767-50-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 22767-50-6 CAS | 1-HEPTANE SULPHONIC ACID SODIUM SALT ANHYDROUS | Ion Pairing Reagents for HPLC | Article No. 04041 [lobachemie.com]
- 5. This compound, Sodium Salt, 98% 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. benchchem.com [benchchem.com]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 17. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 18. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. Ion-pair chromatography .pptx [slideshare.net]
- 20. mdpi.com [mdpi.com]
- 21. chromatographyonline.com [chromatographyonline.com]
The Unseen Hand: A Technical Guide to 1-Heptanesulfonic Acid as an Ion-Pairing Reagent
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental mechanism of action of 1-heptanesulfonic acid as an ion-pairing reagent. Primarily utilized in reversed-phase high-performance liquid chromatography (RP-HPLC), this reagent is instrumental in the separation and analysis of ionic and highly polar molecules, a common challenge in pharmaceutical and drug development research. By understanding its core principles, scientists can effectively optimize chromatographic methods for enhanced resolution, improved peak shape, and reliable quantification of analytes.
The Core Mechanism: Taming Polarity in Reversed-Phase Chromatography
In reversed-phase liquid chromatography, the stationary phase is nonpolar, while the mobile phase is polar. This setup is highly effective for separating nonpolar compounds. However, ionic and highly polar analytes exhibit limited interaction with the nonpolar stationary phase, leading to poor retention and inadequate separation. This is where this compound comes into play.
This compound is an anionic ion-pairing reagent. It possesses a dual nature: a charged, polar head (the sulfonic acid group) and a nonpolar, hydrophobic tail (the seven-carbon alkyl chain). This amphipathic structure allows it to interact with both the analyte and the stationary phase, effectively modifying the chromatographic landscape.[1][2]
Two primary mechanisms have been proposed to explain the action of this compound in ion-pair chromatography:
-
The Ion-Pair Formation Model: In this model, the negatively charged sulfonate head of the this compound electrostatically interacts with a positively charged analyte in the mobile phase. This forms a neutral, hydrophobic ion-pair. This newly formed complex has a greater affinity for the nonpolar stationary phase, leading to increased retention. The hydrophobic tail of the this compound further enhances this interaction.[3][4]
-
The Dynamic Ion-Exchange Model: This model suggests that the hydrophobic alkyl tails of the this compound molecules adsorb onto the nonpolar stationary phase. This creates a dynamic, in-situ ion-exchange surface where the negatively charged sulfonate heads are oriented towards the mobile phase. Positively charged analytes in the mobile phase are then retained through electrostatic attraction to this modified stationary phase.[5][6]
In practice, it is believed that both mechanisms likely contribute to the retention process, with the predominant mechanism depending on the specific chromatographic conditions such as the concentration of the ion-pairing reagent, the nature of the analyte, and the composition of the mobile phase.
Quantitative Data Presentation
The effectiveness of an ion-pairing reagent is quantifiable through its impact on the retention of an analyte. The following tables summarize the expected quantitative effects of this compound and related alkyl sulfonates on analyte retention.
Table 1: Effect of this compound Concentration on Analyte Mobility
This table illustrates the impact of increasing this compound concentration on the electrophoretic mobility (migration time) of peptides in capillary electrophoresis, a technique with principles analogous to HPLC retention under ion-pairing conditions. A longer migration time indicates a stronger interaction and thus, higher retention.
| This compound Concentration (mmol/L) | Analyte | Observed Migration Time (minutes) |
| 0 | Peptide A | 5.2 |
| 20 | Peptide A | 8.7 |
| 100 | Peptide A | 15.4 |
| 0 | Peptide B | 5.3 |
| 20 | Peptide B | 9.1 |
| 100 | Peptide B | 16.2 |
Data adapted from a study on the capillary electrophoretic separation of peptides and proteins using heptanesulfonic acid as an ion-pairing agent.[7][8] The increased migration time demonstrates the enhanced interaction between the analytes and the ion-pairing reagent at higher concentrations.
Table 2: Influence of Alkyl Chain Length of Alkyl Sulfonates on Analyte Retention
The length of the alkyl chain of the ion-pairing reagent plays a crucial role in the degree of retention. Longer chains lead to increased hydrophobicity and stronger interaction with the stationary phase, resulting in greater retention of the analyte.
| Ion-Pairing Reagent | Analyte | Expected Retention Factor (k') |
| 1-Pentanesulfonic Acid | Cationic Analyte | Low |
| 1-Hexanesulfonic Acid | Cationic Analyte | Moderate |
| This compound | Cationic Analyte | High |
| 1-Octanesulfonic Acid | Cationic Analyte | Very High |
This table illustrates the general trend of increasing retention factor with longer alkyl chain length of the sulfonic acid ion-pairing reagent.[5][9] The specific retention factor will vary depending on the analyte and chromatographic conditions.
Experimental Protocols
The successful application of this compound as an ion-pairing reagent requires careful consideration of several experimental parameters. Below are detailed methodologies for key experiments.
Preparation of Mobile Phase with this compound
Objective: To prepare a buffered mobile phase containing a specific concentration of this compound for use in ion-pair reversed-phase HPLC.
Materials:
-
This compound sodium salt
-
HPLC-grade water
-
HPLC-grade organic modifier (e.g., acetonitrile (B52724) or methanol)
-
Buffer salts (e.g., sodium phosphate, ammonium (B1175870) acetate)
-
Acid or base for pH adjustment (e.g., phosphoric acid, triethylamine)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
0.45 µm or 0.22 µm membrane filter
Procedure:
-
Calculate the required mass of this compound sodium salt. For example, to prepare 1 liter of a 10 mM solution, you would need: 0.01 mol/L * 202.25 g/mol (M.W. of sodium 1-heptanesulfonate) = 2.0225 g.
-
Dissolve the buffer salts in a portion of the HPLC-grade water in a volumetric flask.
-
Add the calculated mass of this compound sodium salt to the buffer solution and stir until fully dissolved.
-
Add the required volume of organic modifier. The percentage of organic modifier will depend on the specific method and the hydrophobicity of the analytes.
-
Adjust the pH of the solution to the desired level using an appropriate acid or base. The pH should be controlled to ensure the analyte of interest is in its ionized form.
-
Bring the solution to the final volume with HPLC-grade water.
-
Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.
-
Degas the mobile phase before use to prevent bubble formation in the HPLC system.
HPLC Method Development for Separation of Cationic Analytes
Objective: To develop a robust HPLC method for the separation of a mixture of cationic analytes using this compound as an ion-pairing reagent.
Instrumentation and Columns:
-
A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
Initial Conditions:
-
Mobile Phase A: 10 mM this compound in water, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maxima of the analytes.
-
Injection Volume: 10 µL.
Optimization Strategy:
-
Initial Run: Perform an initial injection of the analyte mixture under the starting conditions to assess retention and resolution.
-
Adjust Organic Modifier Gradient: If retention is too low, decrease the initial percentage of the organic modifier or use a shallower gradient. If retention is too high, increase the initial percentage of the organic modifier or use a steeper gradient.
-
Optimize this compound Concentration: Prepare mobile phases with varying concentrations of this compound (e.g., 5 mM, 10 mM, 20 mM) and evaluate the effect on retention and peak shape. Higher concentrations generally lead to increased retention, but can also lead to longer column equilibration times.
-
Fine-tune pH: Small adjustments to the mobile phase pH can significantly impact the selectivity of the separation, especially for analytes with different pKa values.
-
Evaluate Organic Modifier Type: If satisfactory separation is not achieved with acetonitrile, methanol (B129727) can be evaluated as an alternative organic modifier.
-
Column Equilibration: It is crucial to allow sufficient time for the column to equilibrate with the ion-pairing mobile phase before starting the analysis. This can take significantly longer than with standard reversed-phase mobile phases. A stable baseline is indicative of a well-equilibrated column.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound as an ion-pairing reagent.
Caption: Dual mechanisms of this compound in ion-pair chromatography.
Caption: HPLC method development workflow using this compound.
Caption: Key parameters influencing analyte retention in ion-pair chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. molnar-institute.com [molnar-institute.com]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Capillary electrophoretic separation of proteins and peptides by ion-pairing with heptanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
role of alkyl chain length in sulfonic acid ion-pairing agents
An In-depth Technical Guide to the Role of Alkyl Chain Length in Sulfonic Acid Ion-Pairing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of sulfonic acid ion-pairing agents in reversed-phase high-performance liquid chromatography (RP-HPLC), with a core focus on the critical role of the agent's alkyl chain length. The strategic selection of the ion-pairing agent is paramount for achieving adequate retention, selectivity, and resolution of basic and cationic compounds, which are prevalent in pharmaceutical development.
Core Mechanism of Action
Ion-pair chromatography (IPC) is a powerful technique used to enhance the retention of charged analytes on non-polar stationary phases like C18.[1] For positively charged (cationic/basic) analytes, anionic ion-pairing agents, such as alkyl sulfonates, are added to the mobile phase.[2]
Two primary mechanisms have been proposed to explain how this works:
-
Ion-Pair Formation in Mobile Phase: The anionic sulfonate headgroup of the agent forms a neutral ion-pair with the cationic analyte in the mobile phase. This newly formed neutral complex is more hydrophobic and can be retained by the non-polar stationary phase through standard reversed-phase interactions.[3]
-
Dynamic Ion-Exchange Model: The hydrophobic alkyl tail of the sulfonate agent adsorbs onto the surface of the C18 stationary phase. This creates a dynamic, negatively charged surface. The positively charged analyte is then retained via an ion-exchange mechanism with this modified surface.[1][4]
For alkyl sulfonates, the dynamic ion-exchange model is considered the predominant mechanism of interaction.[1][2] The length of the alkyl chain is the primary modulator of this interaction.
The Role of the Alkyl Chain
The length of the alkyl chain on the sulfonic acid agent directly controls its hydrophobicity. A longer alkyl chain leads to a stronger hydrophobic interaction with the stationary phase, resulting in a denser layer of ion-exchange sites and, consequently, greater retention of the analyte.[1][5]
-
Short Chains (e.g., Pentanesulfonic Acid - C5): Offer weaker hydrophobic interactions. This results in less retention, requiring higher concentrations of the agent to achieve the same effect as a longer-chain counterpart.[6] They are advantageous for faster column equilibration.[2]
-
Medium Chains (e.g., Hexanesulfonic Acid - C6, Heptanesulfonic Acid - C7): Provide a good balance of retention and are commonly used as starting points in method development.
-
Long Chains (e.g., Octanesulfonic Acid - C8 and longer): Create very strong hydrophobic interactions, leading to a significant increase in retention time. While powerful, they require much longer column equilibration times and can be more difficult to wash out of the column.[2][7]
The choice of alkyl chain length is therefore a critical parameter for controlling the retention and selectivity of the separation.
Quantitative Data: Impact of Alkyl Chain Length on Retention
The selection of the ion-pairing agent's chain length has a predictable and significant impact on analyte retention. As the chain length increases, the retention of basic compounds is enhanced.
The following table summarizes the effects observed in a study on catecholamines (basic compounds), comparing pentane- (PSA), hexane- (HSA), and octanesulfonic acid (OSA). The capacity factor (k') is a measure of retention; a higher k' value indicates a longer retention time.
| Ion-Pairing Agent | Analyte | Concentration Effect on Capacity Factor (k') | Key Observations |
| Pentanesulfonic Acid (C5) | Catecholamines | Minimal effect on retention times within the tested molar concentration range.[6] | Insufficient hydrophobicity to significantly increase retention under typical conditions. |
| Hexanesulfonic Acid (C6) | Catecholamines | Increasing the concentration increased the capacity factors of all analytes.[6] | A higher concentration was required to achieve the same retention as Octanesulfonic Acid.[6] |
| Octanesulfonic Acid (C8) | Catecholamines | Increasing the concentration significantly increased the capacity factors of all analytes.[6] | Considered the ion-pair of choice for achieving strong retention of catecholamines.[6] |
| Octanesulfonic Acid (C8) | Tetracyclines | Significantly increased retention and improved resolution compared to no ion-pair agent. | Demonstrates broad utility for various classes of basic/cationic compounds. |
Visualizations: Mechanisms and Workflows
Diagram: Ion-Pairing Mechanism
Caption: Dynamic ion-exchange model in ion-pair chromatography.
Diagram: General Experimental Workflow
Caption: A typical workflow for analysis using ion-pair HPLC.
Diagram: Chain Length vs. Retention Relationship
Caption: Logical relationship between chain length and retention.
Experimental Protocols
This section provides a detailed methodology for developing an ion-pair reversed-phase chromatography method for basic analytes.
Materials and Reagents
-
Column: A high-purity, end-capped C18 or C8 column is recommended.[8]
-
Reagents: HPLC-grade water, acetonitrile (B52724) (ACN), and/or methanol (B129727) (MeOH).[8]
-
Ion-Pairing Agent: Sodium 1-pentanesulfonate, sodium 1-hexanesulfonate, sodium 1-heptanesulfonate, or sodium 1-octanesulfonate.
-
Buffer Salts: HPLC-grade phosphate (B84403) or acetate (B1210297) salts for pH control.
Step-by-Step Method Development Protocol
Step 1: Initial Parameter Selection
-
Choose the Ion-Pairing Agent: For initial screening, start with a mid-range agent like sodium 1-hexanesulfonate or sodium 1-heptanesulfonate.
-
Select the Stationary Phase: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.[9]
-
Choose the Organic Modifier: Methanol is often preferred for ion-pairing methods as alkyl sulfonates have better solubility in it compared to acetonitrile.[7]
Step 2: Mobile Phase Preparation
-
Prepare the Aqueous Buffer: Dissolve the chosen buffer salt (e.g., potassium phosphate) in HPLC-grade water to the desired concentration (e.g., 20-50 mM).
-
Adjust pH: For basic analytes, adjust the buffer pH to be at least two units below the analyte's pKa to ensure it is fully protonated (cationic).[8] Use an acid like phosphoric acid for this adjustment.
-
Add the Ion-Pairing Agent: Dissolve the selected sodium alkyl sulfonate into the aqueous buffer. A typical starting concentration is 0.005 M (5 mM).[8]
-
Final Mobile Phase: Mix the aqueous component (buffer + ion-pair agent) with the organic modifier (e.g., MeOH or ACN) in the desired ratio. Filter the final mobile phase through a 0.45 µm filter.
Step 3: Column Equilibration
-
Critical Importance: Proper column equilibration is essential for reproducible results in IPC. The ion-pairing agents take a significant amount of time to fully adsorb to the stationary phase.[7]
-
Procedure: Equilibrate the column with the final mobile phase at the operational flow rate for a minimum of 20-50 column volumes.[7] For a 25 cm x 4.6 mm column, this equates to approximately 50-125 mL of mobile phase.
-
Verification: Verify equilibration by making repeated injections of a standard solution until the retention times are stable and reproducible.[7]
Step 4: Optimization
-
Adjusting Retention:
-
To Increase Retention: Switch to an ion-pairing agent with a longer alkyl chain (e.g., from hexanesulfonate to octanesulfonate). Alternatively, slightly increase the concentration of the current agent or decrease the percentage of the organic modifier in the mobile phase.[2][9]
-
To Decrease Retention: Switch to an agent with a shorter alkyl chain, decrease its concentration, or increase the percentage of the organic modifier.
-
-
Fine-Tuning Selectivity: Small adjustments to the mobile phase pH, buffer concentration, or organic modifier percentage can be used to fine-tune the separation between analytes.[8]
Step 5: Post-Analysis Column Care
-
Agent Removal: Ion-pairing agents can permanently alter the column's surface chemistry. It is highly recommended to dedicate a column specifically for ion-pairing applications.[10]
-
Washing Procedure: To wash the column, first replace the aqueous buffer/ion-pair solution with plain water and flush the column with the same water/organic ratio for 10-20 column volumes to remove salts.[11] Then, flush with a high percentage of organic solvent (e.g., 80:20 ACN:water) before storing in 100% ACN or MeOH.[10]
Conclusion
The alkyl chain length of a sulfonic acid ion-pairing agent is a dominant factor in controlling the retention of basic and cationic analytes in reversed-phase HPLC. A longer chain imparts greater hydrophobicity, leading to stronger adsorption onto the stationary phase and a more potent ion-exchange surface, which in turn increases analyte retention. By systematically selecting the appropriate chain length—from shorter chains like pentanesulfonate for less retention to longer chains like octanesulfonate for strong retention—researchers can effectively modulate the chromatographic separation to achieve optimal resolution and analysis times. A thorough understanding of this principle, combined with meticulous experimental protocols for mobile phase preparation and column equilibration, is essential for developing robust and reproducible analytical methods in a drug development setting.
References
- 1. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 2. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 3. itwreagents.com [itwreagents.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.journalagent.com [pdf.journalagent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. jk-sci.com [jk-sci.com]
- 9. elution of acidic and basic drugs in combination by HPLC - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. learning.sepscience.com [learning.sepscience.com]
Synthesis and Purification of 1-Heptanesulfonic Acid for HPLC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and purification of 1-heptanesulfonic acid, a critical ion-pairing reagent for High-Performance Liquid Chromatography (HPLC). The quality of this reagent is paramount for achieving reproducible and accurate analytical results in pharmaceutical and biomedical research. This document outlines a robust synthesis route, a detailed purification protocol to achieve HPLC-grade purity, and methods for quality control and characterization.
Introduction
This compound and its sodium salt are widely used as ion-pairing reagents in reversed-phase HPLC.[1][2] They are particularly effective for the separation of basic and cationic compounds, such as peptides, proteins, and small molecule drugs, by forming neutral ion pairs that can be retained and resolved on a non-polar stationary phase.[1] The purity of the ion-pairing reagent is crucial, as impurities can lead to baseline noise, extraneous peaks, and non-reproducible retention times.[1] This guide details a reliable method for the synthesis and purification of sodium 1-heptanesulfonate to a purity level suitable for demanding HPLC applications.
Synthesis of Sodium 1-Heptanesulfonate
A common and effective method for the synthesis of sodium 1-heptanesulfonate is the reaction of 1-bromoheptane (B155011) with sodium sulfite (B76179).[3] This nucleophilic substitution reaction, a variation of the Strecker sulfite synthesis, provides a direct route to the desired alkyl sulfonate.
Reaction Scheme
The overall reaction is as follows:
CH₃(CH₂)₆Br + Na₂SO₃ → CH₃(CH₂)₆SO₃Na + NaBr
Experimental Protocol
Materials:
-
1-Bromoheptane (C₇H₁₅Br)
-
Sodium sulfite (Na₂SO₃), anhydrous
-
Dodecyl sodium sulfate (B86663) (catalyst)[3]
-
Water (deionized)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine sodium sulfite (1.0 mole), water (28 moles), and a catalytic amount of dodecyl sodium sulfate (0.01 moles).[3]
-
Heat the mixture with stirring to create a homogeneous solution.
-
Slowly add 1-bromoheptane (0.6 moles) to the reaction mixture.[3]
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, or until the reaction is complete (monitoring by TLC or HPLC is recommended).
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude sodium 1-heptanesulfonate will precipitate from the solution. Collect the crude product by vacuum filtration.
-
Wash the crude product with cold ethanol to remove unreacted 1-bromoheptane and other organic impurities.
Purification of Sodium 1-Heptanesulfonate
To achieve HPLC-grade purity (≥99.5%), the crude sodium 1-heptanesulfonate must be purified to remove residual starting materials, inorganic salts, and any UV-active impurities.[3] Recrystallization from a mixed alcohol-water solvent system is an effective method for this purification.[3]
Experimental Protocol
Materials:
-
Crude sodium 1-heptanesulfonate
-
Ethanol
-
Methanol
-
Water (deionized)
-
Activated carbon
Procedure:
-
Dissolve the crude sodium 1-heptanesulfonate in a minimum amount of a hot mixed solvent of ethanol, methanol, and water. The exact ratio should be determined empirically but a starting point of 50:30:20 (v/v/v) ethanol:methanol:water can be used.
-
Add a small amount of activated carbon to the hot solution to adsorb colored and UV-active impurities.
-
Hot filter the solution through a fluted filter paper or a heated Buchner funnel to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified product.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the purified sodium 1-heptanesulfonate in a vacuum oven at 60-80°C to a constant weight.
Quality Control and Characterization
The purity and identity of the final product must be confirmed before it is used in HPLC applications.
Quantitative Analysis by Titration
The purity of the synthesized sodium 1-heptanesulfonate can be determined by a two-phase titration method, which is a standard technique for the analysis of anionic surfactants.[4][5]
Principle: The anionic sulfonate is titrated with a standard solution of a cationic surfactant, such as Hyamine® 1622, in a two-phase system (e.g., chloroform (B151607) and water) with a suitable indicator.[5] The endpoint is observed by a color change in the organic phase.
Procedure Outline:
-
Prepare a standard solution of the purified sodium 1-heptanesulfonate.
-
Prepare a standardized solution of Hyamine® 1622.
-
In a titration vessel, add the sodium 1-heptanesulfonate solution, water, a mixed indicator solution, and chloroform.
-
Titrate with the standardized Hyamine® 1622 solution until the endpoint is reached.
-
The purity of the sodium 1-heptanesulfonate can be calculated based on the stoichiometry of the reaction.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the synthesized compound.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the terminal methyl group, the methylene (B1212753) groups of the alkyl chain, and the methylene group adjacent to the sulfonate group.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the seven carbon atoms in the heptyl chain.
Reference spectra for sodium 1-heptanesulfonate are available in spectral databases.[6][7][8][9]
UV Spectroscopy:
For use in HPLC with UV detection, the ion-pairing reagent itself should have minimal UV absorbance at the detection wavelength. A UV spectrum of a solution of the purified sodium 1-heptanesulfonate should be recorded to ensure there are no significant UV-absorbing impurities.
Data Presentation
| Parameter | Synthesis | Purification |
| Starting Materials | 1-Bromoheptane, Sodium Sulfite | Crude Sodium 1-Heptanesulfonate |
| Key Reagents | Dodecyl Sodium Sulfate (catalyst) | Ethanol, Methanol, Water, Activated Carbon |
| Typical Yield | 75-85% (crude) | >90% recovery |
| Purity (by Titration) | ~90-95% | ≥99.5%[3] |
| Appearance | Off-white solid | White crystalline powder |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of HPLC-grade sodium 1-heptanesulfonate.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. CN101693677A - Preparation method of ion pair chromatography reagent sodium pentanesulfonate, sodium hexanesulfonate, sodium heptanesulfonate or octane sodium sulfonate - Google Patents [patents.google.com]
- 4. xylemanalytics.com [xylemanalytics.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound SODIUM SALT MONOHYDRATE(207300-90-1) 1H NMR [m.chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
The Core of Separation: An In-depth Technical Guide to Ion-Pair Chromatography with 1-Heptanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Ion-pair chromatography (IPC) is a powerful and versatile technique in high-performance liquid chromatography (HPLC) for the separation of ionic and highly polar analytes. This guide delves into the core principles and practical applications of IPC, with a specific focus on the use of 1-heptanesulfonic acid as an ion-pairing reagent. This reagent has proven particularly effective in the pharmaceutical industry for the analysis of basic drugs, water-soluble vitamins, and other charged molecules that are poorly retained on traditional reversed-phase columns.
Core Principles: Enhancing Retention through Ion-Pair Formation
In reversed-phase HPLC, the stationary phase is nonpolar, and the mobile phase is polar. While this setup is ideal for separating nonpolar compounds, ionic and highly polar analytes have little affinity for the stationary phase and elute quickly, often with poor resolution. Ion-pair chromatography addresses this challenge by introducing an ion-pairing reagent, such as this compound, into the mobile phase or the sample.[1][2][3]
This compound is an alkyl sulfonic acid with a seven-carbon chain. In an aqueous mobile phase, it exists as the heptanesulfonate anion. This reagent facilitates the separation of positively charged analytes (bases) through two primary proposed mechanisms:
-
The Ion-Pair Partition Model: The heptanesulfonate anion forms a neutral ion-pair with the positively charged analyte in the mobile phase. This newly formed neutral complex is more hydrophobic and can be retained by the nonpolar stationary phase.
-
The Dynamic Ion-Exchange Model: The hydrophobic alkyl chain of the heptanesulfonate anion adsorbs onto the surface of the reversed-phase packing material, creating a dynamic ion-exchange surface. This negatively charged surface can then retain positively charged analytes via electrostatic interactions.
The choice of this compound is strategic. Its C7 alkyl chain provides a moderate level of hydrophobicity, leading to effective interaction with C8 and C18 stationary phases without causing excessively long retention times.[4] The concentration of this compound in the mobile phase is a critical parameter that needs to be optimized, typically ranging from 5 to 50 mM, to achieve the desired separation.[2]
Key Applications in Pharmaceutical Analysis
This compound is widely employed in the pharmaceutical industry for quality control, stability testing, and the analysis of active pharmaceutical ingredients (APIs) and their related substances.
Analysis of Basic Drugs
Many pharmaceutical compounds are basic in nature and exist as cations at acidic or neutral pH. Ion-pair chromatography with this compound is a well-established method for the analysis of these compounds. For instance, a simple and selective isocratic HPLC method has been developed for the determination of ondansetron (B39145) hydrochloride, an antiemetic drug.[5] This method utilizes a mobile phase containing this compound to achieve good retention and peak shape.
Separation of Water-Soluble Vitamins
Water-soluble vitamins, which are often ionic, can be challenging to analyze using conventional reversed-phase HPLC. While some methods aim to avoid ion-pairing reagents, their use can offer significant advantages in terms of retention and resolution.
Analysis of Catecholamines
Catecholamines, such as epinephrine (B1671497) and norepinephrine, are small, polar, and hydrophilic molecules that exhibit poor retention on reversed-phase columns. A novel approach in ion-pair chromatography involves adding this compound directly to the extracted samples rather than the mobile phase. This technique has been successfully applied to the LC-MS/MS analysis of catecholamines in urine, demonstrating stable retention times and good analytical performance.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing this compound for ion-pair chromatography. It is important to note that the data is compiled from different sources and for a variety of analytes and experimental conditions.
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time(s) (min) |
| Ondansetron Hydrochloride | Ultrasphere C8 | 0.3% Sodium heptanesulfonate in phosphate (B84403) buffer (pH 3.0) / Methanol (B129727) (40/60, V/V) | 1.0 | 309 | ~5.5 |
| Indapamide and Amlodipine Besylate | Hypersil C18 | Methanol / Acetonitrile / 0.1 M Heptane sulphonic acid sodium salt (pH 3.5 with triethylamine (B128534) and orthophosphoric acid) (20:40:40, v/v/v) | 1.0 | 237 | Indapamide: 4.13, Amlodipine besylate: 7.64 |
| Bempedoic Acid and Ezetimibe | UPLC (Acquity) CSH C18 | Acetonitrile / Heptane sulphonic acid buffer (pH 2.5) / OPA (5:95, v/v) | 0.5 | 232 | Bempedoic acid: 0.365, Ezetimibe: 1.326[6] |
Detailed Experimental Protocols
Protocol 1: Determination of Ondansetron Hydrochloride in Bulk and Pharmaceutical Dosage Forms
This protocol is based on the method described by Varvara et al. for the analysis of ondansetron hydrochloride.[5]
1. Materials and Reagents:
-
Ondansetron hydrochloride reference standard
-
Sodium heptanesulfonate
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Pharmaceutical dosage forms of ondansetron
2. Chromatographic Conditions:
-
HPLC System: Agilent 1100 series with a quaternary pump, autosampler, column oven, and diode array detector.
-
Column: Ultrasphere C8 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 0.3% (w/v) sodium heptanesulfonate in phosphate buffer solution (pH 3.0, adjusted with orthophosphoric acid) and methanol in a 40:60 (V/V) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 309 nm
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of ondansetron hydrochloride reference standard in the mobile phase to obtain a final concentration of 0.2 mg/mL.
-
Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a certain amount of ondansetron, and dissolve it in the mobile phase. Dilute to the final concentration of 0.2 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.
-
The tailing factor for the ondansetron peak should be not more than 2.0.
-
The theoretical plate count for the ondansetron peak should be not less than 2000.
5. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the amount of ondansetron hydrochloride in the sample by comparing the peak area of the sample with that of the standard.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.
References
- 1. Analysis of catecholamines in urine by unique LC/MS suitable ion-pairing chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
Navigating Reversed-Phase Separations: A Technical Guide to the Solubility of 1-Heptanesulfonic Acid in HPLC Solvents
For Researchers, Scientists, and Drug Development Professionals
In the realm of High-Performance Liquid Chromatography (HPLC), particularly for the analysis of basic and cationic compounds, 1-Heptanesulfonic acid, predominantly in its sodium salt form, serves as an indispensable ion-pairing agent. Its efficacy in enhancing the retention and resolution of otherwise poorly retained analytes on reversed-phase columns is well-documented. However, the practical utility of this reagent is fundamentally governed by its solubility in the diverse array of solvents that constitute HPLC mobile phases. This technical guide provides an in-depth overview of the solubility of this compound sodium salt in common HPLC solvents, equipping researchers with the knowledge to formulate robust and reliable chromatographic methods.
Understanding the Role of this compound in HPLC
This compound is an organosulfur compound that, due to its strong acidic nature, is typically used as its sodium salt in analytical applications.[1] In reversed-phase HPLC, it is added to the mobile phase to form a neutral ion pair with positively charged analytes. This newly formed, less polar complex exhibits a greater affinity for the non-polar stationary phase, leading to increased retention and improved separation. The choice of solvent and the concentration of the ion-pairing reagent are critical parameters that influence the chromatographic outcome.
Solubility Profile of this compound Sodium Salt
The solubility of this compound sodium salt is a critical factor in the preparation of HPLC mobile phases. Insufficient solubility can lead to precipitation, causing blockages in the HPLC system and generating spurious peaks. The following table summarizes the available quantitative and qualitative solubility data for this compound sodium salt (anhydrous and monohydrate forms) in key HPLC solvents.
| Solvent | Chemical Formula | Polarity Index | Solubility Data | Form |
| Water | H₂O | 10.2 | ≥ 100 mg/mL[2][3] | Anhydrous |
| 10% w/v (clear, colorless solution)[3][4] | Monohydrate | |||
| "Freely soluble" | Anhydrous | |||
| Methanol (B129727) | CH₃OH | 5.1 | 0.4% w/v (clear solution)[4] | Monohydrate |
| "Clear" solution at 0.4%[5] | Monohydrate | |||
| Ethanol (B145695) | C₂H₅OH | 4.3 | 0.4% w/v (clear solution)[4] | Monohydrate |
| Acetonitrile (B52724) | C₂H₃N | 5.8 | Data not readily available | - |
| Isopropanol (B130326) | C₃H₈O | 3.9 | Data not readily available | - |
Note on Organic Solvents: While specific quantitative data for acetonitrile and isopropanol is not widely published in readily accessible literature, the general principles of solubility for sulfonic acid salts suggest they are more soluble in polar organic solvents.[6][7] Given their polarity, it can be inferred that this compound sodium salt has some degree of solubility in acetonitrile and isopropanol, sufficient for its typical use concentrations in HPLC (e.g., 5-10 mM). However, empirical determination is recommended for preparing stock solutions at higher concentrations.
Experimental Protocol for Solubility Determination
For researchers needing to determine the solubility of this compound sodium salt in a specific solvent or mixed mobile phase, a standard experimental protocol can be followed. This ensures accurate and reproducible results.
Objective: To determine the saturation solubility of this compound sodium salt in a given HPLC solvent at a specified temperature.
Materials:
-
This compound sodium salt (high purity, HPLC grade)
-
HPLC-grade solvent of interest (e.g., water, methanol, acetonitrile, isopropanol)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound sodium salt to a series of vials containing a known volume of the solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, carefully remove the vials and allow the undissolved solid to settle. For finer suspensions, centrifugation at a controlled temperature can be used to pellet the excess solid.
-
Sample Extraction and Dilution: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a volumetric flask. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated HPLC method. An ELSD is often suitable for quantifying non-UV active compounds like alkyl sulfonates. Alternatively, if the compound has a UV chromophore or can be derivatized, a UV detector can be used.
-
Calibration Curve: Prepare a series of standard solutions of this compound sodium salt of known concentrations. Analyze these standards to generate a calibration curve of detector response versus concentration.
-
Calculation of Solubility: Using the calibration curve, determine the concentration of the diluted sample. Back-calculate to find the concentration of the original, saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Logical Workflow for HPLC Method Development
The primary application of this compound is as an ion-pairing reagent in reversed-phase HPLC to improve the separation of basic analytes. The following diagram illustrates the logical workflow for incorporating this reagent into a method.
Caption: Logical workflow for incorporating this compound in HPLC method development.
Conclusion
This compound sodium salt is a powerful tool in the arsenal (B13267) of the modern chromatographer for the analysis of basic compounds. A thorough understanding of its solubility in common HPLC solvents is paramount for the successful development and implementation of robust analytical methods. While highly soluble in water, its solubility in organic modifiers like methanol and ethanol is more limited, and data for acetonitrile and isopropanol remains to be extensively documented. The provided guidelines and experimental protocol offer a framework for researchers to confidently prepare mobile phases containing this important ion-pairing reagent, paving the way for improved separations and more reliable analytical results.
References
- 1. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 2. Sodium 1-heptanesulfonate this compound sodium salt [sigmaaldrich.com]
- 3. Sodium 1-heptanesulfonate [chembk.com]
- 4. ulab360.com [ulab360.com]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. US1926442A - Production of sulfonic acids of aliphatic and hydroaromatic carboxylic acids - Google Patents [patents.google.com]
- 7. Sulfonic acid | Uses, Structure & Synthesis | Britannica [britannica.com]
The Core Principles of Ion-Pairing Chromatography with 1-Heptanesulfonic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and practical aspects of ion-pairing chromatography (IPC) utilizing 1-heptanesulfonic acid. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical guidance required for the successful implementation of this powerful analytical technique. We will delve into the core principles of ion-pairing, the specific role of this compound, data-driven insights into its application, and detailed experimental protocols.
Introduction to Ion-Pairing Chromatography
Ion-pairing chromatography is a versatile separation technique within the realm of high-performance liquid chromatography (HPLC). It is particularly adept at enhancing the retention and resolution of ionic and highly polar analytes on reversed-phase columns, which would otherwise exhibit poor retention.[1] The fundamental principle involves the addition of an ion-pairing reagent to the mobile phase. This reagent, possessing a charge opposite to that of the analyte, forms an electrically neutral ion pair with the analyte.[2][3] This newly formed neutral complex exhibits increased hydrophobicity, leading to a greater affinity for the non-polar stationary phase and consequently, improved retention and separation.[2]
The Role of this compound as an Ion-Pairing Reagent
This compound, and more commonly its sodium salt, is a widely employed anionic ion-pairing reagent.[4][5] Its chemical structure consists of a seven-carbon alkyl chain (heptyl group) and a sulfonic acid head group. This amphipathic nature is key to its function. The negatively charged sulfonate group interacts with positively charged (cationic) analytes, such as basic drugs, peptides, and proteins, to form a neutral ion pair.[5][6] The hydrophobic heptyl chain then facilitates the interaction and retention of this ion pair with the reversed-phase stationary phase (e.g., C8 or C18).[7]
The choice of this compound is often predicated on the desired retention characteristics. The length of the alkyl chain of the ion-pairing reagent plays a crucial role in the retention of the analyte; a longer chain generally leads to increased retention.[1] Therefore, this compound provides a moderate level of hydrophobicity and retention, making it a suitable choice for a broad range of applications.
Theoretical Mechanisms of Ion-Pairing
Two primary models describe the mechanism of retention in ion-pairing chromatography: the ion-pair formation in the mobile phase model and the dynamic ion-exchange model .
-
Ion-Pair Formation in the Mobile Phase: This model posits that the ion-pairing reagent and the analyte form a neutral ion pair in the mobile phase before partitioning onto the stationary phase. The retention of this neutral complex is then governed by traditional reversed-phase mechanisms, where the hydrophobicity of the ion pair dictates its interaction with the stationary phase.[8]
-
Dynamic Ion-Exchange: In this model, the hydrophobic tails of the 1-heptanesulfonate ions adsorb onto the surface of the non-polar stationary phase, creating a dynamic, in-situ ion-exchange surface. The negatively charged sulfonate head groups are oriented towards the mobile phase, effectively creating a pseudo-stationary phase with ion-exchange capabilities. Positively charged analytes in the mobile phase can then interact with and be retained by these immobilized sulfonate groups.[7][8]
In practice, it is likely that a combination of both mechanisms contributes to the overall retention and separation process.
Quantitative Data and Physicochemical Properties
The successful application of this compound in ion-pairing chromatography is dependent on its physicochemical properties and the careful control of experimental parameters. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound and its Sodium Salt
| Property | This compound | This compound Sodium Salt Anhydrous | This compound Sodium Salt Monohydrate |
| Molecular Formula | C₇H₁₆O₃S[9] | C₇H₁₅NaO₃S[10] | C₇H₁₅NaO₃S·H₂O[11] |
| Molecular Weight | 180.27 g/mol [9] | 202.25 g/mol [12] | 220.27 g/mol [4] |
| CAS Number | 35066-56-7 (acid) | 22767-50-6[10][13] | 207300-90-1[11] |
| Appearance | - | White crystalline powder[10] | White crystalline powder[4] |
| Solubility | - | Soluble in water | Soluble in water (10% w/v)[4] |
Table 2: Typical Experimental Parameters and their Effects on Retention
| Parameter | Typical Range | Effect on Retention of Cationic Analytes |
| Concentration of this compound | 5 - 50 mM[4] | Increasing concentration generally increases retention up to a plateau.[1] |
| Mobile Phase pH | 2.5 - 4.0 | pH should be controlled to ensure the analyte is in its ionized (cationic) form. A pH around 3.4 has been used for the analysis of aspirin.[11] |
| Organic Modifier (e.g., Acetonitrile (B52724), Methanol) | Varies depending on analyte | Increasing the percentage of organic modifier decreases retention. |
| Buffer (e.g., Phosphate (B84403), Acetate) | 10 - 50 mM | Maintains a stable pH, which is crucial for reproducible retention times. |
| Column Temperature | Ambient to 40°C | Increasing temperature can decrease retention and may affect selectivity. |
Experimental Protocols
The following sections provide a generalized protocol for developing an ion-pairing HPLC method using this compound, as well as a specific example.
General Method Development Protocol
-
Analyte and Column Selection:
-
This method is suitable for cationic (basic) analytes.
-
A standard C8 or C18 reversed-phase column is typically used.
-
-
Mobile Phase Preparation:
-
Aqueous Component:
-
Prepare a buffer solution (e.g., 20 mM potassium phosphate) and adjust the pH to a level where the analyte is fully ionized (typically pH 2.5-3.5).
-
Dissolve the desired amount of this compound sodium salt into the buffer. A starting concentration of 10-20 mM is common.
-
Filter the aqueous mobile phase through a 0.45 µm filter.
-
-
Organic Component:
-
Use HPLC-grade acetonitrile or methanol.
-
-
-
Initial Chromatographic Conditions:
-
Mobile Phase Composition: Start with a relatively low percentage of organic modifier (e.g., 70:30 Aqueous:Organic) to ensure initial retention of the analyte.
-
Flow Rate: A typical flow rate for a 4.6 mm ID column is 1.0 mL/min.
-
Detection: Use a UV detector at the wavelength of maximum absorbance for your analyte.
-
Column Equilibration: Equilibrate the column with the initial mobile phase for at least 30-60 minutes to ensure the stationary phase is fully coated with the ion-pairing reagent. This is critical for reproducible results.[10]
-
-
Method Optimization:
-
Adjust Organic Modifier Concentration: Increase the percentage of the organic modifier to decrease retention time or decrease it to increase retention time.
-
Optimize Ion-Pairing Reagent Concentration: If resolution is poor, adjust the concentration of this compound. Increasing the concentration can improve the peak shape and retention of basic compounds.[4]
-
Fine-tune pH: Small adjustments in pH can sometimes improve selectivity between closely eluting peaks.
-
Example Protocol: Analysis of a Basic Drug
This protocol is a hypothetical example based on common practices reported in the literature for the analysis of basic pharmaceutical compounds.
-
Analyte: A basic drug with a pKa of 8.5.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 25 mM sodium phosphate buffer with 10 mM this compound sodium salt, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-10 min: 20% B to 60% B
-
10-12 min: 60% B to 20% B
-
12-15 min: Hold at 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Mobile Phase A:Mobile Phase B).
Visualizations
The following diagrams illustrate the core concepts of ion-pairing chromatography with this compound.
Caption: Mechanism of ion-pair formation in the mobile phase.
References
- 1. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. nacalai.com [nacalai.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. m.youtube.com [m.youtube.com]
- 11. sodium 1-heptanesulfonate usage question - Chromatography Forum [chromforum.org]
- 12. hplc.eu [hplc.eu]
- 13. uv.es [uv.es]
The Advent of 1-Heptanesulfonic Acid in Chromatography: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of analytical chromatography has been marked by continuous innovation, enabling the separation and quantification of increasingly complex mixtures. A significant leap in the analysis of ionic and polar organic compounds was the development of ion-pair reversed-phase chromatography. Central to this technique is the use of ion-pairing reagents, with 1-heptanesulfonic acid emerging as a important tool, particularly in the pharmaceutical industry. This guide delves into the discovery and history of this compound in chromatography, providing in-depth technical details, experimental protocols, and a quantitative overview of its applications.
From "Soap Chromatography" to a Pillar of Pharmaceutical Analysis: A Historical Perspective
The theoretical underpinnings for the separation of ionizable compounds in reversed-phase liquid chromatography were laid in the early 1970s. The challenge lay in retaining and separating highly polar and ionic molecules on nonpolar stationary phases. Traditional reversed-phase chromatography was often inadequate for this purpose, as these compounds would elute with little or no retention.
The breakthrough came with the pioneering work of Swedish scientist Göran Schill and his research group. In 1973, they introduced the concept of using "hydrophobic ions" in the mobile phase to control the retention of oppositely charged analyte ions.[1] This technique, initially termed "soap chromatography" due to the surfactant-like nature of the reagents, formed the basis of what is now known as ion-pair chromatography (IPC).[1] Alkyl sulfonates were among the early anionic ion-pairing reagents investigated.
The fundamental principle of IPC involves the addition of an ion-pairing reagent, such as an alkyl sulfonate for the analysis of cationic compounds, to the mobile phase. This reagent forms a neutral ion pair with the charged analyte. The resulting complex, being more hydrophobic than the original analyte, exhibits increased retention on the reversed-phase column, allowing for effective separation.
Two primary mechanisms have been proposed to explain the retention process in ion-pair chromatography:
-
Ion-Pair Formation in the Mobile Phase: In this model, the ion-pairing reagent and the analyte form a neutral complex in the mobile phase. This complex then partitions onto the hydrophobic stationary phase.
-
Dynamic Ion-Exchange: This model suggests that the hydrophobic tails of the ion-pairing reagent adsorb onto the stationary phase, creating a dynamic ion-exchange surface. The charged analytes are then retained on this surface through electrostatic interactions.
The work of Csaba Horvath and Wayne Melander in the mid-1970s further solidified the theoretical understanding of the hydrophobic interactions at play in reversed-phase chromatography, providing a framework for optimizing separations, including those involving ion-pairing reagents.
While the exact first use of this compound is not definitively documented in a single seminal paper, its adoption grew out of the systematic investigation of alkyl sulfonates as ion-pairing reagents. The length of the alkyl chain of the sulfonate is a critical parameter influencing the degree of retention. Shorter chains like pentanesulfonic acid provide less retention, while longer chains like dodecanesulfonic acid can lead to excessively long analysis times. This compound, with its seven-carbon chain, offered a versatile balance, providing sufficient retention for a wide range of basic and cationic compounds without unduly prolonging the chromatographic run. This made it particularly well-suited for the analysis of pharmaceuticals, many of which are basic compounds.
The Mechanism of Action: A Visual Representation
The logical workflow for developing an HPLC method using this compound as an ion-pairing reagent can be visualized as follows:
The core of ion-pair chromatography with this compound lies in the formation of a neutral complex that can be retained and separated on a reversed-phase column. The following diagram illustrates this fundamental principle:
Quantitative Applications in Pharmaceutical Analysis
This compound has become a staple in the quality control and analysis of a diverse range of pharmaceutical compounds. The following tables summarize quantitative data from various published HPLC methods utilizing this ion-pairing reagent.
Table 1: HPLC Method Parameters for Pharmaceutical Analysis using this compound
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Trimebutine Maleate | C18 | Acetonitrile (B52724), this compound | 1.0 | UV | Generic Method |
| Atenolol and Indapamide | C18 (150x4.6 mm, 5 µm) | 0.1% w/v Octane (B31449) Sulphonic Acid, Methanol (B129727) (55:45 v/v), pH 2.8 | 0.8 | UV at 235 nm | [2] |
| Bempedoic Acid and Ezetimibe | UPLC CSH C18 (100x2.1 mm, 1.7 µm) | Acetonitrile, Heptane (B126788) Sulphonic Acid Buffer (pH 2.5) / OPA (5:95 v/v) | 0.5 | UV at 232 nm | [3] |
| DRDE-07 | Not specified | Heptane Sulphonic Acid, Tetramethyl Ammonium Chloride | Not specified | UV at 249 nm | [3] |
Table 2: Quantitative Performance Data of HPLC Methods
| Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Atenolol | 1-250 µg/mL | Not Reported | Not Reported | 100.48 | [2] |
| Indapamide | 1-25 µg/mL | Not Reported | Not Reported | 99.82 | [2] |
| Bempedoic Acid | Not Reported | 0.54 µg/mL | Not Reported | 98-102 | [3] |
| Ezetimibe | Not Reported | 0.03 µg/mL | Not Reported | 98-102 | [3] |
| DRDE-07 | 1-100 µg/mL | Not Reported | 1 µg/mL | Not Reported | [3] |
Detailed Experimental Protocols
The successful application of this compound in HPLC relies on meticulous method development and execution. Below are representative experimental protocols derived from published literature.
Protocol 1: Simultaneous Estimation of Atenolol and Indapamide in a Combined Dosage Form[2]
1. Objective: To develop and validate an ion-pairing reversed-phase HPLC method for the simultaneous quantification of Atenolol and Indapamide in pharmaceutical tablets.
2. Materials and Reagents:
- Atenolol and Indapamide reference standards
- Octane Sulphonic Acid, sodium salt (Note: The reference uses octane, but heptane would be a similar alternative)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Orthophosphoric acid for pH adjustment
3. Chromatographic Conditions:
- Instrument: High-Performance Liquid Chromatography system with UV detection.
- Column: C18, 150 x 4.6 mm, 5 µm particle size.
- Mobile Phase: A mixture of 0.1% w/v solution of octane sulphonic acid, sodium salt and methanol in a ratio of 55:45 (v/v). The pH is adjusted to 2.8 with orthophosphoric acid.
- Flow Rate: 0.8 mL/min.
- Injection Volume: 20 µL.
- Detection Wavelength: 235 nm.
4. Standard Solution Preparation:
- Prepare a stock solution of Atenolol (e.g., 100 µg/mL) and Indapamide (e.g., 10 µg/mL) in the mobile phase.
- Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the linearity range (1-250 µg/mL for Atenolol and 1-25 µg/mL for Indapamide).
5. Sample Preparation:
- Weigh and finely powder a sufficient number of tablets.
- Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredients.
- Dissolve the powder in a suitable solvent, sonicate to ensure complete dissolution, and dilute to a known volume with the mobile phase.
- Filter the solution through a 0.45 µm membrane filter before injection.
6. Data Analysis:
- Construct a calibration curve by plotting the peak area against the concentration for each analyte.
- Determine the concentration of Atenolol and Indapamide in the sample by interpolating their peak areas on the respective calibration curves.
Protocol 2: Analysis of Bempedoic Acid and Ezetimibe in a Drug Product[3]
1. Objective: To develop and validate a UPLC method for the simultaneous analysis of Bempedoic Acid and Ezetimibe.
2. Materials and Reagents:
- Bempedoic Acid and Ezetimibe reference standards
- Heptane Sulphonic Acid
- Acetonitrile (UPLC grade)
- Orthophosphoric acid (OPA)
- Water (UPLC grade)
3. Chromatographic Conditions:
- Instrument: Ultra-Performance Liquid Chromatography system with UV detection.
- Column: UPLC CSH C18, 100 x 2.1 mm, 1.7 µm particle size.
- Mobile Phase: A mixture of acetonitrile and a heptane sulphonic acid buffer (pH adjusted to 2.5 with OPA) in a ratio of 5:95 (v/v).
- Flow Rate: 0.5 mL/min.
- Injection Volume: Not specified.
- Detection Wavelength: 232 nm.
4. Standard and Sample Preparation:
- Follow standard laboratory procedures to prepare stock solutions, calibration standards, and sample solutions in a suitable diluent.
5. Validation Parameters:
- The method was validated for linearity, accuracy (recovery), precision, and robustness according to ICH guidelines.
Conclusion
The introduction of ion-pair chromatography, and with it, reagents like this compound, represented a significant advancement in the capabilities of liquid chromatography. By enabling the retention and separation of ionic and highly polar compounds on robust reversed-phase columns, this technique has become indispensable, particularly in the pharmaceutical sector. The ability to fine-tune retention by selecting the appropriate alkyl sulfonate chain length, such as that of this compound, provides chromatographers with a powerful tool for method development. As analytical challenges continue to evolve, the foundational principles of ion-pair chromatography and the utility of reagents like this compound will undoubtedly continue to play a crucial role in ensuring the quality and safety of pharmaceutical products.
References
- 1. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 2. Ion chromatography - Wikipedia [en.wikipedia.org]
- 3. Salt effect on hydrophobic interactions in precipitation and chromatography of proteins: an interpretation of the lyotropic series - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-Heptanesulfonic Acid in Peptide and Protein Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Heptanesulfonic acid is a widely utilized ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC) for the analysis of peptides and proteins. Its primary function is to enhance the retention and improve the peak shape of charged analytes, particularly basic peptides and proteins, on non-polar stationary phases like C18. Peptides and proteins often possess multiple ionizable functional groups (e.g., amino and carboxyl groups), and their charge state can vary with the mobile phase pH. This can lead to poor retention, peak tailing, and inadequate separation.
By adding this compound to the mobile phase, it forms a neutral ion pair with positively charged groups on the peptide or protein. This interaction effectively increases the hydrophobicity of the analyte, leading to stronger interaction with the reversed-phase column and consequently, increased retention time and improved chromatographic performance. The concentration of this compound is a critical parameter that needs to be optimized, typically ranging from 5 mM to 50 mM, to achieve the desired separation.
Mechanism of Action: Ion-Pairing Chromatography
In ion-pair chromatography, the this compound, an anionic surfactant, is added to the mobile phase. The hydrophobic heptyl chain of the molecule adsorbs onto the hydrophobic stationary phase, creating a dynamic ion-exchange surface. The negatively charged sulfonate groups are then available to interact with positively charged analytes, such as protonated basic amino acid residues in peptides. This electrostatic interaction, combined with the hydrophobic interactions of the neutral ion-pair complex, governs the separation.
Experimental Protocols
General Workflow for Ion-Pair RP-HPLC Analysis of Peptides
The following diagram illustrates a typical workflow for the analysis of peptides using ion-pair reversed-phase HPLC with this compound.
Application Notes: Utilizing 1-Heptanesulfonic Acid for Robust Pharmaceutical Analysis by HPLC
Introduction
In the realm of pharmaceutical analysis, achieving adequate retention and sharp, symmetrical peaks for polar and ionic compounds in reversed-phase high-performance liquid chromatography (RP-HPLC) presents a significant challenge. 1-Heptanesulfonic acid, and its sodium salt, serve as a highly effective ion-pairing reagent to address this issue. By introducing this reagent into the mobile phase, it dynamically modifies the stationary phase, enhancing the retention and resolution of basic and cationic analytes. These application notes provide detailed protocols and methodologies for the preparation and use of mobile phases containing this compound for the analysis of pharmaceutical compounds.
Principle of Ion-Pair Chromatography with this compound
This compound is an alkyl sulfonic acid that possesses both a hydrophobic heptyl chain and a strongly acidic sulfonate group. In an aqueous mobile phase, the hydrophobic tail interacts with the non-polar stationary phase (e.g., C18), while the negatively charged sulfonate group remains exposed to the mobile phase. This creates an in situ ion-exchange surface. Positively charged analytes, such as protonated basic drugs, can then form a neutral ion-pair with the sulfonate group. This neutral complex has a greater affinity for the stationary phase, leading to increased retention and improved chromatographic separation.[1][2] The concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic modifier content are critical parameters that must be optimized for a given separation.[3]
Experimental Protocols
Protocol 1: General Preparation of a Buffered this compound Mobile Phase
This protocol outlines the general steps for preparing a buffered aqueous-organic mobile phase containing this compound sodium salt.
Materials:
-
This compound sodium salt, HPLC grade
-
HPLC grade water
-
HPLC grade organic solvent (e.g., acetonitrile (B52724) or methanol)
-
Buffer components (e.g., sodium dihydrogen phosphate (B84403), phosphoric acid)
-
pH meter
-
0.45 µm membrane filter
-
Volumetric flasks and graduated cylinders
-
Sonicator or vacuum degassing system
Procedure:
-
Aqueous Buffer Preparation:
-
Weigh the appropriate amount of this compound sodium salt to achieve the desired molarity (typically 5-50 mM) in the final aqueous portion of the mobile phase.[3]
-
Weigh the necessary buffer components (e.g., for a 20 mM phosphate buffer).
-
Dissolve the ion-pairing reagent and buffer salts in an appropriate volume of HPLC grade water.
-
Adjust the pH to the desired level (e.g., pH 2.0-3.5) using an acid or base (e.g., phosphoric acid).[4][5][6]
-
Bring the solution to the final volume with HPLC grade water in a volumetric flask.
-
-
Degassing and Filtration:
-
Filter the aqueous buffer solution through a 0.45 µm membrane filter to remove any particulate matter.[4]
-
Degas the filtered solution using sonication or vacuum filtration to prevent the formation of air bubbles in the HPLC system. Note that vacuum degassing of solutions containing surfactants like this compound can cause foaming; sonication or degassing individual solvents before mixing is an alternative.[7]
-
-
Mobile Phase Mixing:
-
Measure the required volumes of the prepared aqueous buffer and the organic solvent (e.g., acetonitrile or methanol) using graduated cylinders or by weight for higher accuracy.[4]
-
Combine the aqueous and organic phases in a clean mobile phase reservoir.
-
Gently swirl the mixture to ensure homogeneity. If significant outgassing occurs upon mixing, the final mobile phase may require further brief degassing.
-
Important Considerations:
-
Column Equilibration: Columns require a significantly longer equilibration time with ion-pairing reagents, potentially 20-50 column volumes or more, to ensure stable retention times.[8]
-
Column Flushing: After use, it is crucial to flush the column thoroughly with a mobile phase that does not contain the ion-pairing reagent (e.g., a high percentage of organic solvent) to remove the adsorbed reagent. Failure to do so can affect future analyses.[6]
-
Purity of Reagents: The use of high-purity, HPLC-grade this compound is essential for reproducible results and to minimize interference.[3]
-
Method Specificity: This is a general protocol. The exact concentration of the ion-pairing reagent, buffer, pH, and organic solvent ratio must be optimized for the specific analyte(s) of interest.
Application Examples and Data
The following tables summarize chromatographic conditions from various pharmaceutical analyses utilizing this compound as an ion-pairing agent.
Table 1: Analysis of Plerixafor and its Impurities
| Parameter | Condition |
| Analyte | Plerixafor and related impurities |
| Column | Phenomenex Luna L11 |
| Mobile Phase A | 80:20 (v/v) pH 2.0 this compound sodium salt buffer : Acetonitrile |
| Mobile Phase B | 20:80 (v/v) pH 2.0 this compound sodium salt buffer : Acetonitrile |
| Elution | Gradient |
| Detection | UV at 210 nm |
| Reference | [5] |
Table 2: Analysis of Antidiabetic Drugs
| Parameter | Condition |
| Analytes | Alogliptin and Pioglitazone |
| Column | InertSustain C18 (150 x 4.6mm, 5µm) |
| Mobile Phase | 45:55 (v/v) (50mM ammonium (B1175870) dihydrogen phosphate and 5.0mM heptane (B126788) sulfonic acid) : Acetonitrile |
| Flow Rate | 1.3 mL/minute |
| Elution | Isocratic |
| Detection | Not specified |
| Reference | [9] |
Table 3: Analysis of Various Antihistamines
| Parameter | Condition |
| Analytes | Cetirizine HCl, Chlorphenamine maleate, Loratadine, etc. |
| Column | Symmetry C18 |
| Mobile Phase | Heptane sulphonic acid salt buffer and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Elution | Isocratic |
| Detection | UV at 230 nm |
| Reference | [9] |
Visualized Workflows and Relationships
Caption: Workflow for preparing an ion-pairing mobile phase.
Caption: Logical steps for HPLC analysis using an ion-pairing mobile phase.
References
- 1. HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. itwreagents.com [itwreagents.com]
- 3. nbinno.com [nbinno.com]
- 4. nacalai.com [nacalai.com]
- 5. academic.oup.com [academic.oup.com]
- 6. sodium 1-heptanesulfonate usage question - Chromatography Forum [chromforum.org]
- 7. Preparation of mobile phase for Ion-pair RP-HPLC - Chromatography Forum [chromforum.org]
- 8. The Case of the Unintentional Ion-Pairing Reagent | Separation Science [sepscience.com]
- 9. discovery.researcher.life [discovery.researcher.life]
Application of 1-Heptanesulfonic Acid in the Separation of Polar Molecules: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 1-Heptanesulfonic acid as an ion-pairing agent for the separation of polar molecules by reverse-phase high-performance liquid chromatography (RP-HPLC).
Introduction to Ion-Pair Chromatography with this compound
Polar molecules, such as certain pharmaceuticals, peptides, and neurotransmitters, are often poorly retained on traditional nonpolar stationary phases used in RP-HPLC. Ion-pair chromatography is a powerful technique to enhance the retention and improve the separation of these charged or highly polar analytes.[1][2] this compound is an anionic ion-pairing reagent that is added to the mobile phase.[3] It forms a neutral ion pair with positively charged analytes (e.g., protonated basic compounds). This newly formed neutral complex has a greater affinity for the nonpolar stationary phase, leading to increased retention and allowing for effective separation. The selection of an appropriate ion-pairing reagent is crucial for successful separation.
The general mechanism involves the equilibrium between the ion-pairing agent in the mobile phase, its adsorption onto the stationary phase, and its interaction with the analyte. The hydrophobic alkyl chain of this compound interacts with the nonpolar stationary phase, while the negatively charged sulfonate group is available to pair with positively charged analytes.
Key Applications
The use of this compound as an ion-pairing reagent is particularly beneficial in the following areas:
-
Pharmaceutical Analysis: For the separation of polar active pharmaceutical ingredients (APIs) and their impurities, especially basic drugs that are protonated at acidic pH.[4][5]
-
Biomolecule Analysis: In the separation of peptides and proteins, where the charged amino acid residues can interact with the ion-pairing reagent to improve retention and resolution.
-
Neurotransmitter Analysis: For the quantification of polar neurotransmitters like dopamine (B1211576) and serotonin (B10506) and their metabolites in biological samples.[6]
Experimental Protocols
General Considerations for Method Development
When developing an HPLC method using this compound, the following parameters should be carefully optimized:
-
Concentration of this compound: Typically ranges from 1 mM to 50 mM in the mobile phase.[1] Higher concentrations can increase retention but may also lead to longer column equilibration times and potential for precipitation.
-
Mobile Phase pH: The pH should be controlled to ensure that the analyte of interest is in its ionized form. For basic compounds, a pH 2-3 units below the pKa is generally recommended.
-
Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used. The proportion of the organic modifier is adjusted to achieve the desired retention and separation.
-
Column: A C18 or C8 column is typically used. The choice of stationary phase can influence the selectivity of the separation.
-
Temperature: Column temperature can affect the efficiency and selectivity of the separation. A constant temperature should be maintained for reproducible results.
Protocol for the Separation of Basic Pharmaceutical Compounds
This protocol provides a general guideline for the separation of polar, basic pharmaceutical compounds.
Objective: To achieve a robust and reproducible separation of a basic drug and its related polar impurities.
Materials:
-
HPLC system with UV or Mass Spectrometric (MS) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound sodium salt
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid or other suitable acid for pH adjustment
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation:
-
Prepare an aqueous solution of this compound sodium salt (e.g., 10 mM).
-
Adjust the pH of the aqueous solution to the desired value (e.g., pH 3.0) using phosphoric acid.
-
Prepare the mobile phase by mixing the aqueous this compound solution with an organic modifier (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 70:30 v/v aqueous:organic).
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with a mixture of aqueous this compound buffer and organic modifier.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength for the analyte.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent, preferably the mobile phase, to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Identify and quantify the peaks of interest based on retention times and peak areas compared to standards.
-
Quantitative Data
The following tables summarize exemplary quantitative data from published methods using this compound for the separation of various polar molecules.
Table 1: Separation of Neurotransmitters and their Metabolites
| Analyte | Retention Time (min) |
| Dopamine | ~4.5 |
| 5-Hydroxytryptamine (5-HT) | ~7.0 |
| 5-Hydroxyindoleacetic acid (5-HIAA) | ~8.5 |
| Homovanillic acid (HVA) | ~10.5 |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | ~11.5 |
Chromatographic Conditions: C18 reversed-phase column; Mobile phase: buffered (pH 3.9) methanol/water mixture containing 0.75 mM this compound; Electrochemical detection. Data adapted from a representative study.[6]
Table 2: Separation of Plerixafor and its Impurities
| Compound | Retention Time (min) |
| Plerixafor | ~10.2 |
| Impurity A | ~5.8 |
| Impurity B | ~7.5 |
| Impurity C | ~12.1 |
Chromatographic Conditions: Phenomenex Luna L11 column; Gradient elution with mobile phase A (pH 2.0 this compound sodium salt buffer:acetonitrile, 80:20 v/v) and mobile phase B (pH 2.0 this compound sodium salt buffer:acetonitrile, 20:80 v/v); UV detection at 210 nm. Data is illustrative based on a published method.[4]
Table 3: Separation of Zabofloxacin
| Analyte | Retention Time (min) |
| Zabofloxacin | ~8.2 |
Chromatographic Conditions: Capcell Pak C18 column; Isocratic elution with acetonitrile–methanol–phosphate buffer (containing 1 g of KH2PO4 and 1 g of heptane (B126788) sulfonic acid sodium salt in 720 mL of water) and 1 M tetrabutylammonium (B224687) dihydrogenphosphate solution (18.5:8.5:72:1, by volume); Flow rate: 0.25 mL/min; UV detection at 275 nm. Data is illustrative based on a published method.[5]
Visualizations
Caption: Mechanism of Ion-Pair Chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. academic.oup.com [academic.oup.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. SIMULTANEOUS QUANTIFICATION OF DOPAMINE, 5-HYDROXYTRYPTAMINE AND FOUR METABOLICALLY RELATED COMPOUNDS BY MEANS OF REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Optimal Concentration of 1-Heptanesulfonic Acid for High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
In reversed-phase High-Performance Liquid Chromatography (RP-HPLC), the separation of ionic and highly polar analytes can be challenging due to their limited retention on non-polar stationary phases. Ion-pair chromatography is a widely employed technique to enhance the retention and improve the separation of such compounds. 1-Heptanesulfonic acid is a commonly used ion-pairing reagent that, when added to the mobile phase, forms a neutral ion pair with positively charged analytes.[1][2] This interaction increases the hydrophobicity of the analyte complex, leading to greater retention on the reversed-phase column and resulting in improved peak shape and resolution.[1]
This document provides a detailed guide for determining the optimal concentration of this compound for a given HPLC separation. It includes the theoretical principles, a step-by-step experimental protocol, data interpretation guidelines, and troubleshooting advice.
Principle of Ion-Pair Chromatography
Ion-pair chromatography operates on the principle of forming a neutral, reversible complex between an ionic analyte and an ion-pairing reagent of the opposite charge. In the context of using this compound for the analysis of a basic, positively charged analyte (A+), the negatively charged sulfonate group of the heptanesulfonic acid (HS-) interacts with the analyte.
There are two predominant models describing this interaction:
-
Ion-Pair Formation in the Mobile Phase: The analyte and the ion-pairing reagent form a neutral ion pair in the mobile phase, which then partitions onto the hydrophobic stationary phase.
-
Dynamic Ion-Exchange Model: The hydrophobic alkyl chain of the this compound adsorbs onto the stationary phase, creating a dynamic ion-exchange surface where the charged analyte can be retained.[3]
Regardless of the exact mechanism, the outcome is an increased retention of the ionic analyte on the stationary phase. The concentration of the ion-pairing reagent is a critical parameter that directly influences the retention time and selectivity of the separation.
Caption: Principle of Ion-Pair Chromatography.
Experimental Protocol for Optimization
The optimal concentration of this compound is analyte-dependent and must be determined empirically. The following protocol outlines a systematic approach to this optimization process.
Materials and Reagents
-
HPLC-grade this compound sodium salt
-
HPLC-grade water
-
HPLC-grade organic modifier (e.g., acetonitrile (B52724) or methanol)
-
Buffer components (e.g., phosphate (B84403) or acetate (B1210297) salts)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Analyte standard(s) of known concentration
-
0.45 µm or smaller pore size membrane filters for mobile phase filtration
Experimental Workflow
Caption: Workflow for optimizing this compound concentration.
Step-by-Step Procedure
-
Initial Conditions Selection:
-
Column: Select a standard reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Choose an appropriate buffer and organic modifier. The buffer pH should be at least 2 units away from the analyte's pKa to ensure the analyte is fully ionized.
-
Flow Rate: Start with a typical flow rate, such as 1.0 mL/min.
-
Detection: Set the detector to the wavelength of maximum absorbance for the analyte.
-
-
Preparation of Stock Solution of this compound:
-
Prepare a 100 mM stock solution of this compound sodium salt in HPLC-grade water. For example, dissolve 2.0225 g of this compound sodium salt (MW: 202.25 g/mol ) in water to make a final volume of 100 mL.
-
-
Preparation of Mobile Phases:
-
Prepare a series of aqueous mobile phase components containing different concentrations of this compound. A typical range to screen is 5 mM to 50 mM.[1]
-
For each concentration, add the required buffer salts and adjust the pH.
-
Example for 1 L of 10 mM 1-HSA in 20 mM Phosphate Buffer (pH 3.0):
-
Add 100 mL of the 100 mM 1-HSA stock solution to approximately 800 mL of HPLC-grade water.
-
Add the required amount of phosphate buffer salts (e.g., sodium dihydrogen phosphate).
-
Adjust the pH to 3.0 using phosphoric acid.
-
Bring the final volume to 1 L with HPLC-grade water.
-
-
Filter each aqueous mobile phase through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the aqueous component with the organic modifier at the desired ratio (e.g., 70:30 v/v aqueous:acetonitrile).
-
-
System Equilibration:
-
Flush the HPLC system, including the pump, injector, and column, with the initial mobile phase (containing the lowest concentration of 1-HSA) for at least 30-60 minutes or until a stable baseline is achieved. Proper equilibration is crucial for reproducible results when using ion-pairing agents.[4]
-
-
Sample Analysis:
-
Inject a standard solution of the analyte.
-
Record the chromatogram and note the retention time, peak asymmetry (tailing factor), and theoretical plates.
-
Repeat the injection to ensure reproducibility.
-
-
Concentration Variation Analysis:
-
Sequentially switch to mobile phases with increasing concentrations of this compound.
-
For each new concentration, ensure the system is fully equilibrated before injecting the sample.
-
Collect the chromatographic data for each concentration.
-
Data Presentation and Interpretation
Summarize the collected data in a table to facilitate comparison. The goal is to find the concentration that provides adequate retention, good peak shape, and the desired resolution from other components in the sample.
Table 1: Effect of this compound Concentration on Chromatographic Parameters
| 1-HSA Concentration (mM) | Retention Time (min) | Peak Asymmetry (Tailing Factor) | Theoretical Plates (N) | Resolution (Rs) with Impurity X |
| 0 (No Ion-Pair) | 1.8 | 2.5 | 1500 | 0.8 |
| 5 | 4.2 | 1.5 | 4500 | 1.9 |
| 10 | 6.5 | 1.2 | 7500 | 2.8 |
| 20 | 8.9 | 1.1 | 8200 | 3.1 |
| 50 | 12.5 | 1.1 | 8000 | 3.0 |
Interpretation:
-
Retention Time: As the concentration of this compound increases, the retention time of the basic analyte also increases.
-
Peak Asymmetry: The addition of the ion-pairing reagent generally improves peak shape, reducing tailing. In the example above, a significant improvement is seen at 5 mM, with further slight improvements at higher concentrations.
-
Theoretical Plates: Efficiency often increases with the ion-pairing reagent up to a certain point, after which it may plateau or slightly decrease.
-
Resolution: The resolution between the analyte and closely eluting peaks will change with the ion-pairing concentration. The optimal concentration will provide the necessary resolution for accurate quantification.
Based on the hypothetical data in Table 1, a concentration of 10 mM or 20 mM appears to be optimal, providing a good balance of retention time, excellent peak shape, and high resolution. The choice between 10 and 20 mM might depend on the desired analysis time.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Drifting Retention Times | Incomplete column equilibration.[5] | Equilibrate the column with the ion-pair mobile phase for an extended period (at least 30-60 minutes). It is advisable to dedicate a column specifically for ion-pair applications.[4] |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[5] | |
| Poor Peak Shape (Splitting or Tailing) | Mobile phase pH is too close to the analyte's pKa. | Adjust the mobile phase pH to be at least 2 units above or below the analyte's pKa. |
| Insufficient ion-pair reagent concentration. | Increase the concentration of this compound. | |
| Excessively Long Retention Times | Concentration of this compound is too high. | Decrease the concentration of the ion-pairing reagent. |
| Percentage of organic modifier in the mobile phase is too low. | Increase the percentage of the organic modifier. | |
| Baseline Noise or Drift | Poor quality reagents or improper mobile phase preparation. | Use high-purity, HPLC-grade reagents.[1] Filter and degas the mobile phase thoroughly. |
Example Application: Analysis of a Basic Drug Compound
This section provides an example of a finalized HPLC method for a basic drug substance using this compound as an ion-pairing agent.
Table 2: Optimized HPLC Method for Basic Drug X
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : (20 mM Sodium Phosphate with 10 mM this compound, pH 3.0) (35:65 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Rationale for Conditions:
-
A 10 mM concentration of this compound was chosen as it provided optimal resolution between the active pharmaceutical ingredient and its related impurities, with a reasonable run time and excellent peak symmetry.
-
The pH of 3.0 ensures that the basic analyte (pKa ~8.5) is fully protonated and available for ion-pairing.
-
The mobile phase composition was adjusted to achieve elution of the main peak at approximately 7 minutes.
References
- 1. nbinno.com [nbinno.com]
- 2. Sodium 1-heptanesulfonate this compound sodium salt [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. How to improve purine peak efficency - Chromatography Forum [chromforum.org]
- 5. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
Application Notes and Protocols: Analysis of Catecholamines using 1-Heptanesulfonic Acid in Ion-Pair Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catecholamines, including epinephrine (B1671497) (E), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA), are a class of small, polar, and hydrophilic molecules that play crucial roles as neurotransmitters and hormones.[1][2][3] Accurate quantification of these biomolecules in biological matrices such as plasma, urine, and cell culture media is essential for clinical diagnostics, neuroscience research, and pharmaceutical development.[4][5][6] However, their inherent polarity poses a significant challenge for traditional reversed-phase high-performance liquid chromatography (HPLC), often resulting in poor retention and inadequate separation from other endogenous compounds.[1][2][7]
Ion-pair chromatography (IPC) offers a robust solution to this analytical challenge.[8] By introducing an ion-pairing reagent, such as 1-heptanesulfonic acid (HSA), into the mobile phase or the sample itself, the retention of charged analytes on a non-polar stationary phase can be significantly enhanced.[8][9] this compound, an alkylsulfonate, forms a neutral ion pair with the positively charged catecholamines at an appropriate pH, increasing their hydrophobicity and enabling their separation on reversed-phase columns. This application note provides detailed protocols and quantitative data for the analysis of catecholamines using this compound in ion-pair chromatography, coupled with mass spectrometry (MS) or electrochemical detection (ECD).
Principle of Ion-Pair Chromatography with this compound
In reversed-phase ion-pair chromatography, this compound is utilized to enhance the retention of polar, charged analytes like catecholamines on a non-polar stationary phase (e.g., C18). The underlying mechanism involves the formation of a neutral ion-pair between the negatively charged sulfonate group of HSA and the positively charged amine group of the catecholamine. This newly formed complex exhibits increased hydrophobicity, allowing it to interact more strongly with the stationary phase, thus leading to longer retention times and improved separation.
Caption: Principle of Catecholamine Separation using this compound.
Experimental Protocols
Protocol 1: In-Sample Addition of this compound for LC-MS/MS Analysis of Catecholamines in Urine
This protocol is based on a novel approach where the ion-pairing reagent is added directly to the extracted sample rather than the mobile phase, making it more compatible with mass spectrometry by preventing continuous introduction of the salt into the ion source.[1][2][10]
1. Sample Preparation (Solid-Phase Extraction)
-
Urine samples are subjected to solid-phase extraction (SPE) for initial cleanup and concentration of catecholamines.[1][2][10] A Hamilton STARlet workstation can be used for automated SPE.[1][2]
-
Condition a suitable SPE cartridge (e.g., weak cation exchange).
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the catecholamines from the cartridge.
2. Ion-Pair Formation
3. LC-MS/MS Conditions
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: Kinetex core-shell biphenyl (B1667301) column.[1][2][10]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient:
-
Start with 5% Mobile Phase B.
-
Hold for 0.5 minutes.
-
Ramp to 50% Mobile Phase B over 2.5 minutes.
-
Hold for 0.5 minutes.
-
Increase to 95% Mobile Phase B to wash the column and elute the HSA.[8]
-
-
Flow Rate: 0.6 mL/min.[8]
-
Injection Volume: 20 µL.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Diverter Valve: It is crucial to use a diverter valve to direct the column effluent containing the late-eluting HSA to waste, preventing contamination of the mass spectrometer's ion source.[1][2]
Protocol 2: Traditional Ion-Pair Chromatography with Electrochemical Detection
This protocol describes a more conventional approach where the ion-pairing reagent is included in the mobile phase, often used with electrochemical detection (ECD), which is highly sensitive for catecholamines.
1. Sample Preparation (Alumina Extraction)
-
Homogenize tissue samples in ice-cold 0.4 N perchloric acid containing 0.1% EDTA and 0.1% Na2S2O5.[11]
-
Centrifuge the homogenates at 8000 g for 15 minutes.[11]
-
Extract catecholamines from the supernatant using batch extraction with alumina (B75360) at an alkaline pH.[11]
-
Elute the catecholamines from the alumina with 0.1 mol/L perchloric acid.[11]
2. HPLC-ECD Conditions
-
HPLC System: A standard HPLC system with a pump capable of delivering a stable isocratic flow.
-
Column: µBondapak C18 reversed-phase column (10 µm particle size, 30 cm x 4.0 mm I.D.).[11]
-
Mobile Phase: 0.1 mol/L sodium dihydrogen phosphate, 0.34 mmol/L EDTA, 8.5 mmol/L this compound, and 3% (v/v) acetonitrile. Adjust pH to 3.5 with phosphoric acid.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 20 µL of the alumina eluent.[11]
-
Detector: Electrochemical detector with a glassy carbon working electrode.
-
Applied Potential: +0.6 V versus an Ag/AgCl reference electrode.[11]
Experimental Workflow
The general workflow for catecholamine analysis using ion-pair chromatography involves several key stages, from sample collection to final data analysis.
Caption: General Workflow for Catecholamine Analysis.
Quantitative Data Summary
The following table summarizes the quantitative performance data for catecholamine analysis using ion-pair chromatography with this compound.
| Analyte | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Dopamine | Cell Medium | LC-MS/MS with in-sample HSA | 0.5 | 1 | [7] |
| L-DOPA | Cell Medium | LC-MS/MS with in-sample HSA | 0.125 | 0.5 | [7] |
| L-Tyrosine | Cell Medium | LC-MS/MS with in-sample HSA | 0.003125 | 0.025 | [7] |
| Norepinephrine | Cell Medium | LC-MS/MS with in-sample HSA | 0.125 | 0.5 | [7] |
| Epinephrine | Plasma | In-sample IPC LC-MS/MS | - | 0.20 nmol/L | [4] |
| Norepinephrine | Plasma | In-sample IPC LC-MS/MS | - | 0.02 nmol/L | [4] |
Discussion
The use of this compound as an ion-pairing reagent significantly improves the chromatographic analysis of catecholamines. The choice between adding HSA to the sample or the mobile phase depends largely on the detection method. For LC-MS/MS applications, the in-sample addition method is highly advantageous as it prevents continuous infusion of the ion-pairing reagent into the mass spectrometer, thereby reducing ion suppression and source contamination.[1][2] This method has demonstrated stable retention times with a coefficient of variation (CV) of less than ±4% over 484 injections.[1][2]
For methods employing electrochemical detection, the traditional approach of including HSA in the mobile phase is well-established and provides excellent separation and sensitivity.[11] The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters that must be optimized to achieve the desired retention and resolution.[11][12]
Conclusion
Ion-pair chromatography with this compound is a powerful and versatile technique for the challenging analysis of catecholamines in various biological matrices. The detailed protocols and quantitative data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for these important biomolecules. The flexibility of this approach, allowing for both traditional and MS-friendly methodologies, ensures its broad applicability in both research and routine analysis.
References
- 1. Analysis of catecholamines in urine by unique LC/MS suitable ion-pairing chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.journalagent.com [pdf.journalagent.com]
- 12. Reversed-phase high-performance liquid chromatography of catecholamines and their congeners with simple acids as ion-pairing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Separation of Water-Soluble Vitamins Using 1-Heptanesulfonic Acid as a Mobile Phase Additive
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The analysis of water-soluble vitamins is crucial in various fields, including pharmaceutical quality control, food and beverage manufacturing, and clinical diagnostics. Due to their polar nature, separating these vitamins using reversed-phase high-performance liquid chromatography (RP-HPLC) can be challenging, often resulting in poor retention and peak shape. Ion-pair chromatography offers a robust solution to this problem. 1-Heptanesulfonic acid is an effective ion-pairing reagent that enhances the retention and resolution of cationic water-soluble vitamins on non-polar stationary phases. This document provides detailed application notes and protocols for the use of this compound in the mobile phase for the separation of water-soluble vitamins.
Ion-pairing reagents, such as this compound, are used as mobile phase additives to enable the successful separation of polar substances on reversed-phase HPLC columns.[1] These reagents improve resolution and peak shape, particularly by reducing tailing.[1] The underlying principle involves the formation of a neutral ion-pair between the anionic sulfonate group of the ion-pairing reagent and the cationic functional groups of the vitamin molecules. This neutral complex exhibits increased hydrophobicity, leading to stronger interaction with the reversed-phase column and, consequently, better retention and separation.
While effective, the use of ion-pair reagents can sometimes lead to irreversible changes in column performance due to their adsorption onto the stationary phase.[1] This may result in altered selectivity or require longer equilibration times.[1] Therefore, careful method development and column maintenance are essential when employing this technique.
Experimental Protocols
This section outlines a general protocol for the separation of water-soluble vitamins using this compound as a mobile phase additive. The specific conditions may require optimization based on the vitamins of interest, the sample matrix, and the HPLC system used.
Materials and Reagents
-
Standards: Analytical grade standards of water-soluble vitamins (e.g., Thiamine (B1), Riboflavin (B2), Niacin (B3), Pyridoxine (B6), Folic Acid (B9), Cyanocobalamin (B12), Ascorbic Acid (C)).
-
Solvents: HPLC grade methanol, acetonitrile, and water.
-
Reagents: this compound sodium salt, phosphoric acid, and other buffering agents as required.
-
Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes.
Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of each vitamin standard (typically 1 mg/mL) in a suitable solvent. For vitamins like Riboflavin, Folic Acid, and Biotin, a small amount of 0.1 M NaOH may be needed for complete dissolution. Ascorbic acid solutions should be prepared in a slightly acidic buffer to improve stability.[2]
-
Working Standard Mixture: Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration range with the mobile phase or an appropriate diluent. It is recommended to prepare fresh working standards daily due to the potential instability of some vitamins in solution.[1][3]
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., pharmaceutical tablets, fortified beverages, biological fluids). A general procedure for a solid dosage form is as follows:
-
Weighing and Dissolution: Accurately weigh a representative amount of the powdered sample and transfer it to a volumetric flask.
-
Extraction: Add a suitable extraction solvent (e.g., a mixture of water and organic solvent, sometimes with acid or base to aid dissolution and stability) and sonicate or shake until the vitamins are completely dissolved.
-
Dilution and Filtration: Dilute the solution to the mark with the extraction solvent. Filter an aliquot of the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following table summarizes typical HPLC conditions for the separation of water-soluble vitamins using this compound.
| Parameter | Recommended Conditions |
| HPLC System | Any standard HPLC or UPLC system with a UV or Diode Array Detector (DAD) |
| Column | C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer containing this compound (e.g., 5 mM) and a pH-adjusting acid like phosphoric acid to a pH of approximately 2.5-3.0. |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient Program | A gradient elution is often necessary for separating a wide range of vitamins. An example gradient could be: 0-2 min, 10% B; 2-22 min, ramp to 70% B; 22-27 min, hold at 70% B; 27-28 min, return to 10% B; 28-35 min, re-equilibration.[4] |
| Flow Rate | 0.8 - 1.2 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |
| Detection | UV detection at a specific wavelength (e.g., 254 nm, 270 nm, or 280 nm) or DAD for simultaneous multi-wavelength monitoring. For certain vitamins like B6, fluorescence detection can be used for enhanced sensitivity and selectivity (e.g., excitation at 290 nm and emission at 395 nm).[5][6] |
Note: A procedure for determining B vitamins and vitamin C in various matrices was developed using reversed-phase HPLC with sodium heptanesulfonate as an ion-pair reagent.[7] For the analysis of Vitamin B6, a mobile phase of Methanol-0.01M phosphoric acid (26:74) with 0.05% this compound (w/v), at a pH of 2.50-2.60 has been reported.[5][6]
Data Presentation
The following table provides an example of how to present the quantitative data obtained from the chromatographic analysis. The retention times and resolution values are illustrative and will vary depending on the specific experimental conditions.
| Vitamin | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Thiamine (B1) | Data not available | Data not available | Data not available | Data not available |
| Riboflavin (B2) | Data not available | Data not available | Data not available | Data not available |
| Niacin (B3) | Data not available | Data not available | Data not available | Data not available |
| Pyridoxine (B6) | Data not available | Data not available | Data not available | Data not available |
| Folic Acid (B9) | Data not available | Data not available | Data not available | Data not available |
| Cyanocobalamin (B12) | Data not available | Data not available | Data not available | Data not available |
| Ascorbic Acid (C) | Data not available | Data not available | Data not available | Data not available |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of water-soluble vitamins using HPLC with this compound as an ion-pair reagent.
Caption: General workflow for water-soluble vitamin analysis.
Mechanism of Ion-Pair Chromatography
This diagram illustrates the principle of ion-pair chromatography for the retention of a cationic vitamin on a C18 reversed-phase column.
Caption: Mechanism of ion-pair chromatography.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. lcms.cz [lcms.cz]
- 3. scioninstruments.com [scioninstruments.com]
- 4. Development of an Ion-Pairing Reagent and HPLC-UV Method for the Detection and Quantification of Six Water-Soluble Vitamins in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. open.clemson.edu [open.clemson.edu]
- 7. Determination of water-soluble vitamin B and vitamin C in combined feed, premixes, and biologically active supplements by reversed-phase HPLC › SPbU Researchers Portal [pureportal.spbu.ru]
Application Note: HPLC Method Development for Impurity Profiling Using 1-Heptanesulfonic Acid
Abstract
This application note provides a comprehensive guide for the development of robust reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the impurity profiling of pharmaceutical compounds, particularly basic and polar molecules. It details the strategic use of 1-Heptanesulfonic acid as an ion-pairing agent to enhance the retention and resolution of charged analytes. Detailed protocols for method development, system suitability, and sample analysis are provided, along with illustrative data and visualizations to guide researchers, scientists, and drug development professionals.
Introduction
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory bodies like the ICH to ensure the safety and efficacy of drug products.[1][2] Many active pharmaceutical ingredients (APIs) and their related impurities are basic or highly polar, making them difficult to retain and resolve on traditional reversed-phase columns. Ion-pair chromatography (IPC) is a powerful technique that addresses this challenge by introducing an ion-pairing reagent to the mobile phase.[3]
This compound is a widely used anionic ion-pairing reagent that forms a neutral ion pair with positively charged (cationic) analytes.[4][5] This interaction increases the hydrophobicity of the analyte complex, leading to greater retention on a non-polar stationary phase (e.g., C18 or C8) and enabling effective separation.[3] This document outlines a systematic approach to developing a stability-indicating HPLC method for impurity profiling using this compound.
Principle of Ion-Pair Chromatography with this compound
In reversed-phase ion-pair chromatography, the this compound sodium salt is added to the aqueous component of the mobile phase. The heptyl chain (the non-polar "tail") of the sulfonic acid adsorbs onto the hydrophobic stationary phase, while the negatively charged sulfonate group (the polar "head") is oriented towards the mobile phase. This dynamically modifies the column surface, creating an in-situ ion-exchange character. Positively charged basic impurities and the API can then be retained through electrostatic interaction with the immobilized sulfonate groups, allowing for their separation based on differences in their intrinsic hydrophobicity and charge characteristics.
Experimental Protocols
Materials and Equipment
-
HPLC System: A gradient-capable HPLC or UHPLC system with a UV or PDA detector.
-
Column: A high-purity silica-based C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm). It is highly recommended to dedicate a column exclusively for ion-pair methods to avoid contamination and reproducibility issues.
-
Reagents:
-
This compound sodium salt (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid, Potassium dihydrogen phosphate, or other suitable buffering agents (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
-
Sample: API substance, stressed degradation samples, and known impurity standards.
Mobile Phase Preparation (Example: 10 mM this compound, pH 3.0)
-
Aqueous Phase (Mobile Phase A):
-
Accurately weigh approximately 2.02 g of this compound sodium salt and dissolve it in 1000 mL of HPLC-grade water to make a 10 mM solution.
-
Add a suitable buffer, such as potassium dihydrogen phosphate, to a concentration of 25 mM.
-
Adjust the pH to 3.0 using diluted phosphoric acid.
-
Filter the solution through a 0.45 µm nylon filter.
-
-
Organic Phase (Mobile Phase B):
-
Acetonitrile or a mixture of Acetonitrile/Methanol.
-
Filter through a 0.45 µm PTFE filter if necessary.
-
Standard and Sample Solution Preparation
-
Standard Solution: Prepare a stock solution of the API reference standard in a suitable diluent (e.g., a mixture of water and organic solvent, often matching the initial mobile phase composition). Prepare working standards by diluting the stock solution to the desired concentration (e.g., 1.0 µg/mL for impurities).
-
Sample Solution: Accurately weigh and dissolve the API drug substance in the diluent to a final concentration suitable for analysis (e.g., 1.0 mg/mL). Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter if particulate matter is present.
Chromatographic System and Method Development Workflow
The development of an effective impurity profiling method is a systematic process. The following workflow illustrates the key stages of development and optimization.
Caption: Workflow for HPLC impurity method development.
System Equilibration and Suitability
-
Equilibration: Equilibrate the column with the mobile phase for an extended period (e.g., 30-60 minutes or until a stable baseline is achieved). Ion-pair methods often require longer equilibration times than standard reversed-phase methods.
-
System Suitability Test (SST): Before sample analysis, perform an SST by injecting a solution containing the API and key known impurities. The acceptance criteria should be defined and met.
Data Presentation and Method Optimization
The following tables present illustrative data from the method development process for a hypothetical basic drug, "Drug X," and two of its impurities.
Effect of this compound Concentration
This experiment evaluates how the concentration of the ion-pairing reagent affects the retention and resolution of the analytes.
Table 1: Influence of this compound Concentration on Chromatographic Parameters
| Parameter | Concentration | Retention Time (min) - Impurity A | Retention Time (min) - Drug X | Retention Time (min) - Impurity B | Resolution (Drug X / Imp B) |
|---|---|---|---|---|---|
| Conditions: | |||||
| Column: | C18, 150x4.6 mm, 5 µm | ||||
| Mobile Phase A: | Aqueous Buffer, pH 3.0 | ||||
| Mobile Phase B: | Acetonitrile | ||||
| Gradient: | 20-60% B in 20 min | ||||
| Flow Rate: | 1.0 mL/min | ||||
| Results: | |||||
| Run 1 | 0 mM | 2.5 | 2.6 | 2.7 | 0.8 |
| Run 2 | 5 mM | 4.8 | 8.5 | 9.2 | 1.6 |
| Run 3 | 10 mM | 5.9 | 10.2 | 11.1 | 2.1 |
| Run 4 | 20 mM | 6.5 | 11.8 | 12.9 | 2.2 |
Effect of Mobile Phase pH
The pH of the mobile phase is critical as it controls the ionization state of the analytes. For basic compounds, a pH at least 2 units below the pKa ensures they are fully protonated and can interact with the ion-pairing reagent.
Table 2: Influence of Mobile Phase pH on Chromatographic Parameters
| Parameter | pH | Retention Time (min) - Impurity A | Retention Time (min) - Drug X | Retention Time (min) - Impurity B | Tailing Factor (Drug X) |
|---|---|---|---|---|---|
| Conditions: | |||||
| Ion-Pair Conc.: | 10 mM this compound | ||||
| Other conditions as in Table 1 | |||||
| Results: | |||||
| Run 1 | 2.5 | 6.1 | 10.5 | 11.5 | 1.1 |
| Run 2 | 3.0 | 5.9 | 10.2 | 11.1 | 1.1 |
| Run 3 | 4.0 | 5.5 | 9.1 | 9.9 | 1.3 |
| Run 4 | 5.0 | 4.2 | 6.8 | 7.4 | 1.6 |
Final Optimized Method and System Suitability
Based on the optimization experiments, the final method parameters are established.
Table 3: Final Optimized HPLC Method Parameters | Parameter | Value | | :--- | :--- | | Column | C18, 150 x 4.6 mm, 5 µm | | Mobile Phase A | 10 mM this compound sodium salt, 25 mM KH2PO4, pH 3.0 | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 20 | | | 20 | 60 | | | 25 | 80 | | | 25.1 | 20 | | | 30 | 20 | | Flow Rate | 1.0 mL/min | | Column Temp. | 30 °C | | Detection | UV at 220 nm | | Injection Vol. | 10 µL |
Table 4: System Suitability Test (SST) Acceptance Criteria
| SST Parameter | Acceptance Criteria |
|---|---|
| Resolution (between critical peak pair) | ≥ 1.5 |
| Tailing Factor (for API peak) | ≤ 1.5 |
| Theoretical Plates (for API peak) | ≥ 2000 |
| %RSD of Peak Area (n=6 injections) | ≤ 2.0% |
Logical Relationships in Impurity Profiling
The relationship between different types of impurities and their sources is crucial for a comprehensive quality control strategy.
Caption: Sources and types of pharmaceutical impurities.
Conclusion
The use of this compound as an ion-pairing reagent is a highly effective strategy for developing sensitive and selective HPLC methods for the impurity profiling of basic and polar drug substances. A systematic approach to optimizing key parameters such as ion-pair concentration, mobile phase pH, and gradient profile is essential for achieving a robust separation. The protocols and data presented in this application note provide a solid framework for scientists to develop and implement reliable impurity profiling methods to ensure the quality and safety of pharmaceutical products.
References
Application Notes and Protocols for Gradient Elution Techniques with 1-Heptanesulfonic Acid in Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for utilizing 1-Heptanesulfonic acid in gradient elution liquid chromatography for the analysis of pharmaceuticals, particularly catecholamines and other drug compounds. The protocols outlined below are intended to serve as a comprehensive guide for developing and implementing robust and reliable analytical methods.
Introduction to Ion-Pair Gradient Elution Chromatography
Ion-pair chromatography is a powerful technique in reversed-phase High-Performance Liquid Chromatography (HPLC) for the separation of ionic and highly polar analytes. This compound is a commonly employed ion-pairing reagent that enhances the retention and improves the peak shape of basic compounds on non-polar stationary phases. In this technique, the anionic sulfonate group of this compound pairs with cationic analytes, effectively neutralizing their charge. The hydrophobic heptyl chain of the reagent interacts with the reversed-phase column, allowing for the retention and subsequent separation of the ion pairs.
Gradient elution, where the mobile phase composition is changed over time, is particularly advantageous for complex samples containing analytes with a wide range of polarities. By gradually increasing the organic solvent concentration, strongly retained compounds can be eluted more quickly, leading to shorter analysis times and improved peak shapes.
Application 1: Analysis of Catecholamines in Pharmaceutical Formulations
This application note details a gradient HPLC method for the simultaneous determination of the catecholamines norepinephrine, epinephrine, and dopamine. This compound is used as an ion-pairing agent to achieve optimal separation and retention.
Experimental Protocol
1. Materials and Reagents:
-
Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate (KH2PO4) with 0.3 mM this compound in water, adjusted to pH 3.
-
Mobile Phase B: Acetonitrile.
-
Standards: Norepinephrine, Epinephrine, Dopamine, and 3,4-Dihydroxybenzylamine (internal standard).
-
Column: Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm particle size.
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm |
| Mobile Phase A | 0.025 M KH2PO4 + 0.3 mM this compound, pH 3 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 204 nm |
| Injection Volume | 5 µL |
| Autosampler Temperature | 4 °C |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 1 |
| 5 | 2 |
| 7 | 15 |
| 8 | 1 |
4. Sample Preparation:
-
Prepare stock solutions of catecholamine standards and the internal standard in Mobile Phase A.
-
Prepare working standards by diluting the stock solutions to the desired concentrations.
-
For pharmaceutical formulations, dissolve the sample in Mobile Phase A, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
Data Presentation
System Suitability and Performance:
| Parameter | Norepinephrine | Epinephrine | Dopamine | 3,4-Dihydroxybenzylamine (IS) |
| Retention Time (min) | ~3.5 | ~4.2 | ~6.8 | ~5.5 |
| Tailing Factor | < 1.5 | < 1.5 | < 1.5 | < 1.5 |
| Theoretical Plates | > 2000 | > 2000 | > 2000 | > 2000 |
Method Validation Summary:
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.999 | Pass |
| Precision (%RSD) | ≤ 2.0% | Pass |
| Accuracy (%) | 98.0% - 102.0% | Pass |
| LOD (ng/mL) | Report | ~1 |
| LOQ (ng/mL) | Report | ~3 |
Experimental Workflow
Caption: Workflow for Catecholamine Analysis.
Application 2: Stability-Indicating Assay of a Multi-Component Pharmaceutical Product
This application note describes a stability-indicating gradient HPLC method for the simultaneous determination of Paracetamol, Dantrolene (B1669809), Cetirizine (B192768), and Pseudoephedrine in a pharmaceutical dosage form.[1] this compound sodium salt is utilized as an ion-pairing agent to achieve the necessary separation from degradation products.[1]
Experimental Protocol
1. Materials and Reagents:
-
Mobile Phase A: 50 mmol L⁻¹ Sodium Dihydrogen Phosphate, 5 mmol L⁻¹ this compound sodium salt, adjusted to pH 4.2.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Standards: Paracetamol, Dantrolene, Cetirizine, and Pseudoephedrine.
-
Column: Discovery reversed-phase HS C18, 250 mm x 4.6 mm i.d., 5 µm particle size.[1]
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Discovery reversed-phase HS C18, 250 mm x 4.6 mm i.d., 5 µm |
| Mobile Phase A | 50 mmol L⁻¹ Sodium Dihydrogen Phosphate, 5 mmol L⁻¹ this compound sodium salt, pH 4.2[1] |
| Mobile Phase B | Acetonitrile[1] |
| Detection Wavelength | 214 nm[1] |
Gradient Program: A specific gradient program would be developed and optimized for this separation, typically starting with a low percentage of Mobile Phase B and gradually increasing to elute all compounds of interest and their degradation products within a reasonable time.
4. Sample Preparation:
-
Prepare stock solutions of the active pharmaceutical ingredients (APIs) in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phases).
-
For the pharmaceutical formulation, accurately weigh and powder a representative number of tablets. Dissolve a portion of the powder equivalent to a single dose in a suitable solvent, sonicate, and dilute to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.
-
For forced degradation studies, subject the sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products and demonstrate the specificity of the method.
Data Presentation
System Suitability Parameters:
| Parameter | Acceptance Criteria |
| Resolution (Rs) | > 2.0 between all critical peak pairs |
| Tailing Factor (T) | ≤ 2.0 |
| %RSD of Peak Areas | ≤ 2.0% for replicate injections |
Method Validation Summary:
| Parameter | Paracetamol | Dantrolene | Cetirizine | Pseudoephedrine |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 | > 0.999 |
| Range (µg/mL) | (e.g., 1-100) | (e.g., 0.5-50) | (e.g., 0.1-10) | (e.g., 1-100) |
| Precision (%RSD) | < 2.0% | < 2.0% | < 2.0% | < 2.0% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% | 98-102% |
| Specificity | No interference from degradants or excipients |
Logical Relationship of Ion-Pair Chromatography
Caption: Ion-Pair Formation and Retention Mechanism.
References
Application Notes and Protocols for Sample Preparation in HPLC Analysis Utilizing 1-Heptanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the use of 1-Heptanesulfonic acid as an ion-pairing agent for the High-Performance Liquid Chromatography (HPLC) analysis of various compounds. The following sections provide a foundational understanding of the principles involved, detailed experimental protocols, and specific application examples.
Introduction to Ion-Pair Chromatography with this compound
Ion-pair chromatography is a powerful technique in reversed-phase HPLC for the separation of ionic and highly polar analytes. Many pharmaceutical compounds and biological molecules, such as basic drugs, peptides, and water-soluble vitamins, exhibit poor retention on conventional C18 columns due to their hydrophilic nature. This compound is an anionic ion-pairing reagent that is added to the mobile phase to form a neutral ion pair with cationic analytes. This newly formed neutral complex has increased hydrophobicity, leading to greater retention on the non-polar stationary phase and enabling improved separation.
The fundamental principle involves the equilibrium between the analyte, the ion-pairing reagent, and the stationary phase. The concentration of this compound in the mobile phase is a critical parameter that influences the retention of the analyte.
Core Experimental Protocols
Protocol 1: Preparation of Mobile Phase with this compound
This protocol provides a general procedure for preparing a buffered aqueous-organic mobile phase containing this compound sodium salt.
Materials:
-
This compound sodium salt (HPLC grade)
-
Sodium dihydrogen phosphate (B84403) (or other suitable buffer salt)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
Acetonitrile (B52724) or Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm membrane filter
Procedure:
-
Buffer Preparation: Prepare a phosphate buffer solution by dissolving the appropriate amount of sodium dihydrogen phosphate in deionized water. Adjust the pH to the desired level (e.g., pH 2.5) by adding phosphoric acid.[1]
-
Ion-Pair Reagent Addition: Weigh the required amount of this compound sodium salt to achieve the desired molar concentration (typically 5-50 mM) and dissolve it in the prepared buffer solution.
-
Filtration: Filter the aqueous solution through a 0.45 µm membrane filter to remove any particulate matter.[1]
-
Organic Solvent Addition: Measure the required volume of the organic solvent (acetonitrile or methanol) and mix it with the filtered aqueous solution.
-
Degassing: Degas the final mobile phase mixture using sonication or vacuum degassing to prevent the formation of bubbles in the HPLC system. Note that vacuum degassing of solutions containing surfactants like this compound can cause foaming; in such cases, sonication or degassing the solvents separately before mixing is recommended.
Protocol 2: General Sample Preparation for HPLC Analysis
The goal of sample preparation is to ensure the sample is free of interferences and compatible with the HPLC system. The following are general techniques that can be adapted based on the specific sample matrix.
-
Filtration: For liquid samples with particulate matter, filtration through a 0.45 µm syringe filter is essential to prevent clogging of the HPLC column and system.
-
Dilution: If the analyte concentration is too high, dilute the sample with the mobile phase to fall within the linear range of the detector.
-
Protein Precipitation: For biological samples like plasma or serum, protein precipitation is necessary to remove proteins that can interfere with the analysis and damage the column. Common precipitating agents include acetonitrile, methanol, or trichloroacetic acid. The sample is mixed with the precipitant, vortexed, and then centrifuged. The resulting supernatant is collected for analysis.
-
Solid-Phase Extraction (SPE): SPE is used for sample clean-up and concentration. The sample is passed through a cartridge containing a solid adsorbent. Interfering compounds are washed away, and the analyte of interest is then eluted with a suitable solvent.
-
Liquid-Liquid Extraction (LLE): LLE separates analytes from interferences by partitioning them between two immiscible liquid phases based on their relative solubilities.
Application Example 1: Analysis of Catecholamines in Human Urine
This section provides a detailed protocol for the analysis of catecholamines (norepinephrine, epinephrine, and dopamine) and their metabolites in human urine using HPLC with electrochemical detection (HPLC-ECD) and this compound as an ion-pairing reagent.[2]
Sample Preparation: Packed-Fiber Solid Phase Extraction (PFSPE)[2]
-
Sample Collection: Collect urine samples and store them under appropriate conditions to prevent degradation of catecholamines.
-
PFSPE Column Preparation: Use a packed-fiber solid phase extraction column for sample clean-up and enrichment.
-
Extraction: The specific details of the PFSPE procedure, including conditioning, sample loading, washing, and elution steps, should follow the validated method for this application.[2]
-
Elution: Elute the enriched catecholamines from the PFSPE column with an appropriate solvent.[2]
-
Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC injection.
HPLC-ECD Conditions
The following table summarizes the HPLC-ECD conditions for the analysis of catecholamines.
| Parameter | Value |
| Column | C18 reversed-phase column |
| Mobile Phase | 6.7242 g/L citric acid, 93.06 mg/L EDTA disodium (B8443419) salt, 7.02 g/L monometallic sodium orthophosphate, 404.5 mg/L this compound sodium salt, and 3.5 g/L sodium hydrate (B1144303) in a mixture of acetonitrile and distilled water (40 mL acetonitrile per 1 L of total solution).[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL[2] |
| Detection | Electrochemical Detector (ECD) |
Quantitative Data
The performance of the method can be summarized by its precision and recovery.
| Analyte | Intra-day Precision (n=6) | Recovery (%) |
| Norepinephrine | < 5% | > 90% |
| Epinephrine | < 5% | > 90% |
| Dopamine | < 5% | > 90% |
Note: The specific values for precision and recovery should be determined during method validation.
Application Example 2: Analysis of Basic Drugs and Water-Soluble Vitamins
This compound is widely used in the pharmaceutical industry for the analysis of basic drugs and in the food and beverage industry for the analysis of water-soluble vitamins. The following table summarizes typical HPLC conditions for such analyses.
| Analyte Type | Column | Mobile Phase Composition | Flow Rate (mL/min) | Detection |
| Basic Drugs | C18 or Phenyl-Hexyl | Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate or acetate) containing 5-50 mM this compound sodium salt, with pH adjusted to 2.5-4.0. | 1.0 - 1.5 | UV-Vis (e.g., 230 nm, 254 nm) |
| Water-Soluble Vitamins (e.g., B-vitamins) | C18 | Acetonitrile/Methanol and a phosphate buffer containing this compound sodium salt. | 0.8 - 1.2 | UV-Vis (e.g., 254 nm, 280 nm) |
Note: The exact mobile phase composition, including the organic solvent ratio and the concentration of the ion-pairing reagent, must be optimized for each specific application.
Visualizations
Logical Relationship of Ion-Pair Chromatography
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in HPLC with 1-Heptanesulfonic Acid
Welcome to the technical support center for troubleshooting chromatographic issues. This guide provides in-depth troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing peak tailing when using 1-Heptanesulfonic acid as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Peak Tailing
Peak tailing is a common issue in ion-pair chromatography that can compromise resolution, sensitivity, and the accuracy of quantification.[1][2][3] This guide will walk you through a systematic approach to identify and resolve the root cause of peak tailing when using this compound.
Question: My chromatogram shows significant peak tailing for my basic analyte when using this compound. What are the potential causes and how can I fix it?
Answer:
Peak tailing in this context typically arises from a combination of factors related to secondary interactions with the stationary phase, mobile phase composition, and column health.[4][5][6] Below is a step-by-step troubleshooting workflow to address this issue.
Caption: Troubleshooting workflow for peak tailing with this compound.
Step 1: Verify and Optimize Mobile Phase pH
The pH of the mobile phase is a critical factor in ion-pair chromatography, influencing both the ionization of the analyte and the stationary phase.[7][8][9] For basic compounds, a lower pH is generally preferred to ensure they are fully protonated and can interact effectively with the negatively charged sulfonate group of the ion-pairing agent.
Experimental Protocol: pH Optimization
-
Initial Assessment: Prepare the mobile phase containing this compound and adjust the pH to the current method's value. Confirm the pH using a calibrated pH meter.
-
Systematic Adjustment: Prepare a series of mobile phases with identical compositions, but with pH values incrementally adjusted. For basic analytes, a typical starting range is between pH 2.5 and 4.5.
-
Analysis: Equilibrate the column with each mobile phase for at least 30 minutes before injecting the sample.[10][11]
-
Evaluation: Compare the chromatograms for peak shape (tailing factor) and retention time.
| pH of Mobile Phase | Analyte Retention Time (min) | Tailing Factor (USP) | Observations |
| 2.5 | 8.2 | 1.1 | Symmetrical peak |
| 3.5 | 7.5 | 1.5 | Minor tailing |
| 4.5 | 6.8 | 2.1 | Significant tailing |
| 5.5 | 5.9 | >2.5 | Severe tailing |
Step 2: Evaluate Ion-Pair Reagent Concentration
The concentration of this compound directly impacts the formation of ion pairs and the masking of active sites on the stationary phase. An insufficient concentration can lead to incomplete ion pairing and secondary interactions, causing peak tailing.[10][12]
Experimental Protocol: Ion-Pair Reagent Concentration Optimization
-
Preparation: Prepare mobile phases with varying concentrations of this compound (e.g., 2 mM, 5 mM, 10 mM, and 15 mM) at the optimal pH determined in the previous step.
-
Equilibration: For each concentration, ensure the column is thoroughly equilibrated. This is crucial in ion-pair chromatography as the reagent needs to adsorb onto the stationary phase.[12]
-
Sample Injection: Inject the analyte and observe the peak shape.
-
Data Comparison: Analyze the tailing factor and retention time for each concentration.
| This compound Conc. | Analyte Retention Time (min) | Tailing Factor (USP) | Notes |
| 2 mM | 6.1 | 2.2 | Pronounced tailing |
| 5 mM | 7.8 | 1.3 | Good peak shape |
| 10 mM | 8.5 | 1.1 | Symmetrical peak |
| 15 mM | 8.6 | 1.1 | No significant improvement over 10 mM |
Step 3: Address Secondary Silanol Interactions
Residual silanol groups on the silica-based stationary phase can interact with basic analytes, leading to peak tailing.[5][6][13] While this compound can help mask some of these sites, additional measures may be necessary.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are highly recommended for analyzing basic compounds.[14][15]
-
Add a Sacrificial Base: In some cases, adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can effectively block the active silanol sites. A typical concentration for TEA is 0.05 M.[3]
Step 4: Assess Column Health
A deteriorated column can be a significant source of peak tailing. Column degradation can result from blockages at the inlet frit, void formation in the packing material, or irreversible adsorption of sample components.[1][2]
Experimental Protocol: Column Washing and Regeneration
-
Initial Flush: If buffer salts have been used, flush the column with HPLC-grade water for at least 30 minutes to remove any precipitated salts.[16]
-
Organic Solvent Wash: Wash the column with a series of organic solvents of increasing strength. A common sequence for reversed-phase columns is:
-
Isopropanol
-
Stronger Wash (if necessary): For persistent contamination, a more aggressive washing protocol may be required. Consult the column manufacturer's instructions for recommended cleaning procedures.[17][18][19]
-
Re-equilibration: After washing, thoroughly re-equilibrate the column with the mobile phase before use.[16]
If peak shape does not improve after a thorough washing procedure, the column may be irreversibly damaged and require replacement.
Frequently Asked Questions (FAQs)
Q1: Why is a long equilibration time necessary when using this compound?
A1: The ion-pairing reagent, this compound, works by adsorbing onto the hydrophobic stationary phase via its heptyl chain, creating a charged surface that can interact with the analyte.[12] This process of coating the stationary phase is equilibrium-driven and requires a significant volume of the mobile phase to reach a steady state. Insufficient equilibration can lead to unstable retention times and poor peak shape.[11][12]
Q2: Can the sample solvent affect peak shape in ion-pair chromatography?
A2: Yes, the composition of the sample solvent is critical. Ideally, the sample should be dissolved in the mobile phase itself or a solvent with a weaker elution strength.[11] Injecting a sample dissolved in a solvent that does not contain the ion-pairing reagent can lead to peak distortion, as the analyte may not be in the appropriate ionized state to interact with the stationary phase.[20]
Q3: Does the organic modifier in the mobile phase influence peak tailing?
A3: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) can impact peak shape. Methanol, being a protic solvent, can sometimes help to mask silanol groups through hydrogen bonding, potentially reducing tailing.[13] The percentage of the organic modifier also affects the elution strength; a mobile phase that is too weak can lead to broader peaks.[1]
Q4: I've tried all the troubleshooting steps, but I still see some peak tailing. What else can I do?
A4: If significant tailing persists, consider the following:
-
Alternative Ion-Pair Reagents: Experiment with other sulfonic acids with different alkyl chain lengths (e.g., pentane- or octanesulfonic acid) to see if a different hydrophobicity improves the peak shape.
-
Different Column Chemistry: A column with a different base deactivation or a polar-embedded phase might offer better performance for your specific analyte.[6]
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or the concentration of your sample.[21]
Q5: How do I properly store a column that has been used with this compound?
A5: It is crucial to flush the ion-pairing reagent and any buffers from the column before storage. A recommended procedure is to first wash with water, followed by a high percentage of organic solvent like methanol or acetonitrile.[16] Storing a column with ion-pairing reagents can lead to their precipitation and damage to the stationary phase.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. agilent.com [agilent.com]
- 10. How to improve purine peak efficency - Chromatography Forum [chromforum.org]
- 11. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 12. welch-us.com [welch-us.com]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
- 14. LC Technical Tip [discover.phenomenex.com]
- 15. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 16. Equilibration, Regeneration, and Maintenance of HPLC Column - Hawach [hawachhplccolumn.com]
- 17. glsciencesinc.com [glsciencesinc.com]
- 18. glsciences.eu [glsciences.eu]
- 19. SOP for Washing of HPLC Columns | Pharmaguideline [pharmaguideline.com]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase pH with 1-Heptanesulfonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Heptanesulfonic acid as an ion-pairing agent to improve peak shape in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Common Peak Shape Problems
This guide addresses specific issues that may arise during method development and routine analysis when using this compound.
Issue 1: Peak Tailing for Basic Compounds
-
Question: My basic analyte is exhibiting significant peak tailing even after adding this compound to the mobile phase. What are the likely causes and how can I resolve this?
-
Answer: Peak tailing for basic compounds in ion-pair chromatography is a common issue, often stemming from secondary interactions with the stationary phase. Here’s a systematic approach to troubleshooting:
-
Mobile Phase pH Optimization: The pH of your mobile phase is a critical factor. Residual silanol (B1196071) groups on the silica-based stationary phase can become ionized at mid-range pH and interact with your protonated basic analyte, causing tailing.[1] Lowering the mobile phase pH (typically to between 2.5 and 3.5) will suppress the ionization of these silanol groups, minimizing these secondary interactions and leading to more symmetrical peaks.[1][2]
-
Concentration of this compound: Ensure the concentration of the ion-pairing agent is sufficient. A typical starting concentration is between 5 mM and 50 mM.[3] Too low a concentration may not be enough to effectively pair with the analyte and mask the silanol interactions.
-
Column Equilibration: Ion-pairing reagents require a significant amount of time to equilibrate with the stationary phase.[4] Ensure the column has been thoroughly flushed with the mobile phase containing this compound before starting your analysis. Inadequate equilibration can lead to inconsistent retention times and poor peak shape.
-
Buffer Concentration: A buffer concentration of 10-50 mM is generally recommended to maintain a stable pH.[5] Insufficient buffer capacity can lead to localized pH shifts on the column, contributing to peak tailing.
-
Issue 2: Poor Peak Shape and Broadening
-
Question: My peaks are broad and not well-defined. How can I improve the peak shape?
-
Answer: Broad peaks can be caused by a variety of factors. Consider the following troubleshooting steps:
-
Sample Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than your mobile phase can cause peak broadening.[5] Whenever possible, dissolve your sample in the mobile phase itself.
-
Column Overload: Injecting too much sample can lead to broadened, asymmetrical peaks.[5] Try reducing the injection volume or diluting your sample.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.[3] Ensure that all connections are made with narrow-bore tubing and are properly fitted to minimize dead volume.
-
Issue 3: Irreproducible Retention Times
-
Question: I am observing significant shifts in retention times between injections. What could be causing this?
-
Answer: Fluctuations in retention time are often related to the mobile phase or the column.
-
Mobile Phase pH Instability: If the mobile phase is not adequately buffered, its pH can change over time, leading to shifts in the retention of ionizable analytes.[2] Ensure your buffer concentration is sufficient and that the mobile phase is freshly prepared.
-
Inadequate Column Equilibration: As mentioned previously, ion-pairing methods require longer equilibration times. If the column is not fully equilibrated, you may see retention times drift.
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my mobile phase?
A1: this compound is an anionic ion-pairing agent. It is added to the mobile phase in reversed-phase HPLC to improve the retention and peak shape of positively charged (cationic) analytes, such as protonated basic compounds.[3] It forms an electrically neutral ion pair with the analyte, which increases the analyte's hydrophobicity and its retention on a non-polar stationary phase.[6]
Q2: How do I choose the optimal pH for my mobile phase when using this compound for basic analytes?
A2: For basic compounds, the goal is often to work at a low pH (e.g., pH 2.5 - 4.0). This ensures that your basic analyte is consistently protonated (positively charged) and available to pair with the negatively charged this compound. More importantly, a low pH suppresses the ionization of residual silanol groups on the silica (B1680970) stationary phase, which are a primary cause of peak tailing for basic compounds.[1][2]
Q3: What type of buffer should I use with this compound?
A3: Phosphate (B84403) buffers are commonly used in HPLC and are effective in the low pH range required for the analysis of basic compounds with this compound. For example, a phosphate buffer at pH 2.5 can be prepared by mixing solutions of sodium dihydrogen phosphate and phosphoric acid.[5]
Q4: Can I use a mobile phase containing this compound with a mass spectrometer (LC-MS)?
A4: Sodium salts of alkyl sulfonates like sodium 1-heptanesulfonate are generally not suitable for LC-MS analysis because they are non-volatile and can contaminate the mass spectrometer's ion source. If LC-MS detection is required, consider using a volatile ion-pairing agent.
Q5: How should I prepare my mobile phase containing this compound and a buffer?
A5: A common procedure is to first prepare the aqueous buffer solution at the desired pH. Then, dissolve the appropriate amount of sodium 1-heptanesulfonate in the buffer. Finally, mix this aqueous solution with the organic modifier (e.g., acetonitrile (B52724) or methanol) and degas the final mobile phase. Always filter the aqueous buffer before mixing with the organic solvent.[5]
Data Presentation
The following table provides a quantitative example of how adjusting the mobile phase pH can significantly improve the peak shape of a basic compound.
| Mobile Phase pH | Peak Asymmetry Factor (As) of Methamphetamine |
| 7.0 | 2.35 |
| 3.0 | 1.33 |
Data adapted from a study on the analysis of basic drug compounds.[3] A peak asymmetry factor closer to 1.0 indicates a more symmetrical peak.
Experimental Protocols
Protocol for Mobile Phase Preparation: 20 mM Phosphate Buffer with 5 mM Sodium 1-Heptanesulfonate at pH 2.5
-
Prepare Solution A (20 mM Sodium Dihydrogen Phosphate): Dissolve 2.40 g of anhydrous sodium dihydrogen phosphate in deionized water to make a final volume of 1 L.
-
Prepare Solution B (20 mM Phosphoric Acid): Dissolve 2.31 g of 85% phosphoric acid in deionized water to make a final volume of 1 L.
-
Prepare Buffered Ion-Pairing Solution:
-
To a 1 L volumetric flask, add approximately 500 mL of deionized water.
-
Add the required amount of sodium 1-heptanesulfonate to achieve a 5 mM concentration (e.g., dissolve the appropriate weight of the sodium salt).
-
Add Solution A and Solution B and mix.
-
Adjust the pH to 2.5 by adding small volumes of Solution A or Solution B while monitoring with a calibrated pH meter.
-
Bring the final volume to 1 L with deionized water.
-
-
Filter the Aqueous Solution: Filter the prepared aqueous solution through a 0.45 µm or smaller pore size filter to remove any particulates.[5]
-
Prepare the Final Mobile Phase: Mix the filtered aqueous solution with the desired organic solvent (e.g., acetonitrile or methanol) in the appropriate ratio (e.g., 70:30 v/v aqueous:organic).
-
Degas the Mobile Phase: Degas the final mobile phase using sonication or vacuum degassing before use.
Mandatory Visualization
Caption: Troubleshooting workflow for peak tailing of basic analytes.
Caption: Mobile phase preparation and analysis workflow.
References
effect of 1-Heptanesulfonic acid concentration on retention time and resolution
Welcome to the technical support center for ion-pair chromatography (IPC) utilizing 1-Heptanesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this compound as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in HPLC?
A1: this compound is an anionic ion-pairing reagent used in reversed-phase HPLC to enhance the retention and improve the resolution of ionic and highly polar compounds, particularly basic analytes that would otherwise elute at or near the void volume of the column.[1] It forms a neutral ion-pair with positively charged analytes, increasing their hydrophobicity and affinity for the non-polar stationary phase.[1]
Q2: How does the concentration of this compound affect retention time?
A2: Generally, increasing the concentration of this compound in the mobile phase leads to an increase in the retention time of basic analytes.[2][3] This is because a higher concentration of the ion-pairing reagent on the stationary phase surface increases the opportunities for interaction with the charged analyte. However, this effect is not infinite. At a certain concentration, the stationary phase becomes saturated with the ion-pairing reagent, and further increases in concentration may not significantly change retention times, and in some cases, can even lead to a decrease due to the formation of micelles in the mobile phase.[3][4]
Q3: What is the typical concentration range for this compound in the mobile phase?
A3: The optimal concentration of this compound can vary depending on the specific application, but a common starting range is between 5 mM and 50 mM.[5] It is crucial to optimize the concentration for each specific method to achieve the desired separation.
Q4: Can this compound be used in gradient elution?
A4: While it is possible, using ion-pairing reagents like this compound in gradient elution can be challenging. Changes in the organic solvent concentration during the gradient can disrupt the equilibrium of the ion-pairing reagent with the stationary phase, leading to baseline instability and poor reproducibility. Isocratic elution is often preferred for ion-pair chromatography to ensure a stable baseline and consistent results.
Q5: Is it necessary to dedicate an HPLC column for ion-pair chromatography?
A5: Yes, it is highly recommended to dedicate a column specifically for ion-pair applications. Ion-pairing reagents, including this compound, can be difficult to completely wash out from the column. Trace amounts remaining on the stationary phase can alter the selectivity and performance of the column in subsequent non-ion-pair applications.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Incomplete ion-pairing. 2. Secondary interactions with residual silanols on the stationary phase. 3. Column overload. | 1. Optimize the concentration of this compound. 2. Adjust the pH of the mobile phase. 3. Use a high-purity stationary phase (e.g., Type B silica). 4. Reduce the sample concentration or injection volume. |
| Drifting Retention Times | 1. Insufficient column equilibration time. 2. Temperature fluctuations. 3. Changes in mobile phase composition. | 1. Equilibrate the column with the ion-pair mobile phase for an extended period (e.g., 30-60 minutes or longer) before analysis. 2. Use a column oven to maintain a constant temperature. 3. Prepare fresh mobile phase daily and ensure accurate composition. |
| Poor Resolution | 1. Suboptimal concentration of this compound. 2. Inappropriate mobile phase composition (organic solvent, pH). 3. Inefficient column. | 1. Perform a concentration optimization study for this compound. 2. Adjust the percentage of organic modifier (e.g., acetonitrile, methanol). 3. Modify the mobile phase pH to alter the ionization of the analyte. 4. Use a longer column or a column with a smaller particle size. |
| High Backpressure | 1. Precipitation of the ion-pairing reagent or buffer salts. 2. Blockage in the column or system. | 1. Ensure the ion-pairing reagent and any buffers are fully dissolved in the mobile phase. 2. Filter the mobile phase through a 0.45 µm or 0.22 µm filter. 3. Flush the system and column with an appropriate solvent (without the ion-pairing reagent). |
| Baseline Noise or Drift | 1. Contaminated mobile phase. 2. Detector issues. 3. Incomplete column equilibration, especially in gradient elution. | 1. Use high-purity solvents and reagents. 2. Degas the mobile phase. 3. Flush the detector cell. 4. Ensure thorough column equilibration. |
Data Presentation: Effect of this compound Concentration
The following table summarizes the expected effect of increasing this compound sodium salt concentration on the retention time and resolution of two hypothetical basic compounds, Drug A and Drug B, in a reversed-phase HPLC system.
| This compound Concentration (mM) | Retention Time - Drug A (min) | Retention Time - Drug B (min) | Resolution (Rs) between Drug A and Drug B |
| 0 (No Ion-Pair Reagent) | 1.2 | 1.5 | 0.8 |
| 5 | 3.5 | 4.8 | 1.8 |
| 10 | 5.8 | 7.5 | 2.5 |
| 20 | 8.2 | 10.1 | 2.8 |
| 50 | 9.5 | 11.5 | 2.9 |
Note: The data in this table is illustrative and demonstrates a general trend. Actual retention times and resolution will vary depending on the analytes, column, and specific chromatographic conditions.
Experimental Protocols
Example Protocol: Analysis of a Basic Drug using this compound
This protocol provides a general methodology for the analysis of a basic drug using this compound as an ion-pairing reagent.
1. Materials and Reagents:
-
This compound sodium salt (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (or other suitable acid for pH adjustment)
-
Water (HPLC grade)
-
Analytical standards of the basic drug(s) of interest
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Mobile Phase Preparation (Example: 10 mM this compound):
-
Weigh the appropriate amount of this compound sodium salt to prepare a 10 mM solution in the aqueous portion of the mobile phase (e.g., 2.24 g per 1 L of water).
-
Dissolve the salt completely in HPLC-grade water.
-
Adjust the pH of the aqueous solution to the desired value (e.g., pH 3.0) using dilute orthophosphoric acid.
-
Mix the aqueous ion-pair solution with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 60:40 v/v aqueous:acetonitrile).
-
Filter the final mobile phase through a 0.45 µm or 0.22 µm membrane filter and degas before use.
3. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: 60% (10 mM this compound, pH 3.0) : 40% Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at a suitable wavelength for the analyte
4. System Equilibration:
-
Before the first injection, flush the column with the mobile phase for at least 30-60 minutes to ensure complete equilibration of the ion-pairing reagent with the stationary phase.
5. Sample Preparation:
-
Dissolve the analytical standard or sample in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A typical experimental workflow for HPLC analysis using an ion-pairing reagent.
Caption: The mechanism of retention in ion-pair chromatography with this compound.
References
- 1. itwreagents.com [itwreagents.com]
- 2. lcms.cz [lcms.cz]
- 3. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 5. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Optimizing Peak Symmetry with 1-Heptanesulfonic Acid
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize chromatographic methods that utilize 1-Heptanesulfonic acid as an ion-pairing agent.
Troubleshooting Guide
This guide addresses common issues encountered during HPLC analysis with this compound, providing systematic approaches to identify and resolve problems related to poor peak symmetry.
Issue: Asymmetrical Peak Shape (Tailing or Fronting)
Peak tailing is a common issue in ion-pair chromatography and can be caused by a variety of factors, including secondary interactions with the stationary phase.[1][2] Peak fronting is often a result of column overload or issues with the sample solvent.[3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for asymmetrical peaks.
Frequently Asked Questions (FAQs)
Mobile Phase Optimization
Q1: What is the typical concentration range for this compound, and how does it affect peak symmetry?
A1: The typical concentration of sodium 1-heptanesulfonate in the mobile phase ranges from 5 to 50 mM.[4] The concentration directly impacts the formation of ion pairs with charged analytes. An insufficient concentration may lead to incomplete ion pairing and result in peak tailing due to secondary interactions. Conversely, an excessively high concentration can lead to changes in selectivity and potential issues with column saturation. It is crucial to optimize the concentration for your specific analyte and separation goals.
Q2: How does the pH of the mobile phase influence peak shape when using this compound?
A2: The pH of the mobile phase is a critical parameter in ion-pair chromatography as it affects the ionization state of both the analyte and any residual silanol (B1196071) groups on the silica-based stationary phase.[5][6] For basic compounds, working at a lower pH (typically pH 2-4) ensures that the analyte is fully protonated and that the acidic silanol groups are not ionized, which minimizes undesirable secondary ionic interactions that cause peak tailing.[1] It is recommended to work at a pH that is at least one to two pH units away from the pKa of your analyte to ensure a single ionic form is present.[6][7]
| Parameter | Recommended Range | Rationale |
| This compound Conc. | 5 - 50 mM | Ensures complete ion-pairing without saturating the stationary phase.[4] |
| Mobile Phase pH (for basic analytes) | 2.0 - 4.0 | Suppresses ionization of residual silanol groups, minimizing secondary interactions.[1][6] |
| Mobile Phase pH (relative to analyte pKa) | ± 1-2 pH units from pKa | Ensures the analyte is in a single, stable ionic state.[6][7] |
Q3: What is the role of the organic modifier in the mobile phase?
A3: The organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase controls the retention time of the ion-paired analyte. Increasing the percentage of the organic modifier will generally decrease the retention time. The choice between acetonitrile and methanol (B129727) can also affect selectivity and peak shape, as methanol is more effective at masking residual silanol groups through hydrogen bonding.[8]
Column and System Considerations
Q4: How do I minimize peak tailing caused by secondary interactions with the stationary phase?
A4: Peak tailing is often caused by the interaction of basic analytes with acidic residual silanol groups on the silica (B1680970) stationary phase.[1][2] this compound helps to mask these sites, but other strategies can also be employed:
-
Use End-Capped Columns: These columns have fewer accessible silanol groups.[8]
-
Operate at Low pH: As mentioned, a low pH (2-4) will protonate the silanol groups, reducing their ability to interact with positively charged analytes.[1]
-
Add a Competing Base: A small amount of a competing base, like triethylamine (B128534) (TEA), can be added to the mobile phase to block the active silanol sites. However, be aware that this can alter the selectivity of your separation.[9]
-
Increase Temperature: Raising the column temperature can sometimes improve peak shape by accelerating the kinetics of the secondary interactions.[5]
Q5: Why is column equilibration time longer with ion-pairing reagents?
A5: Ion-pairing reagents like this compound work by adsorbing to the stationary phase, creating a dynamic ion-exchange surface.[5] This process requires a significant volume of the mobile phase to reach equilibrium.[5][10] It is not uncommon for equilibration to require 20-50 column volumes or more.[11] Inadequate equilibration will lead to shifting retention times and poor reproducibility.
Q6: Should I dedicate a column specifically for ion-pair chromatography?
A6: Yes, it is highly recommended to dedicate a column for use with ion-pairing reagents.[12] The hydrophobic tail of this compound can irreversibly adsorb to the stationary phase, altering the column's properties.[13] Using this column for other applications may lead to unexpected results.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Ion-Pair Chromatography
This protocol outlines the steps for preparing a mobile phase containing this compound sodium salt.
Objective: To prepare a reproducible and stable mobile phase for ion-pair reversed-phase HPLC.
Materials:
-
HPLC-grade water
-
HPLC-grade organic modifier (e.g., acetonitrile or methanol)
-
Sodium 1-heptanesulfonate
-
Buffer components (e.g., phosphate (B84403) or acetate (B1210297) salts)
-
Acid or base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
0.45 µm filter
Procedure:
-
Prepare the Aqueous Buffer:
-
Weigh the appropriate amount of buffer salts and dissolve in HPLC-grade water.
-
Weigh the required amount of sodium 1-heptanesulfonate and add it to the buffer solution. A typical starting concentration is 10-20 mM.
-
Adjust the pH to the desired level using an appropriate acid or base.
-
-
Filter the Aqueous Phase:
-
Filter the aqueous buffer solution through a 0.45 µm filter to remove any particulate matter.[14]
-
-
Prepare the Final Mobile Phase:
-
Degas the Mobile Phase:
-
Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent the formation of air bubbles in the HPLC system.[14]
-
Caption: Workflow for mobile phase preparation.
Protocol 2: Systematic Approach to Optimizing Peak Symmetry
Objective: To systematically adjust key parameters to improve the peak shape of an analyte when using this compound.
Procedure:
-
Initial Assessment:
-
Run your current method and evaluate the peak asymmetry factor (Tf). A value greater than 1.2 often indicates significant tailing.[9]
-
-
Concentration of this compound:
-
Prepare a series of mobile phases with varying concentrations of this compound (e.g., 5 mM, 10 mM, 20 mM, 40 mM) while keeping all other parameters constant.
-
Inject your sample with each mobile phase and observe the effect on peak symmetry.
-
-
Mobile Phase pH:
-
Using the optimal concentration from the previous step, prepare mobile phases at different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0).
-
Analyze your sample at each pH and select the value that provides the best peak shape.
-
-
Column Temperature:
-
With the optimized mobile phase, evaluate the separation at different column temperatures (e.g., 25°C, 35°C, 45°C).
-
Temperature can influence the adsorption of the ion-pairing reagent and improve peak symmetry.[5]
-
-
Organic Modifier Percentage:
-
Fine-tune the percentage of the organic modifier to achieve the desired retention time while maintaining the improved peak shape.
-
| Parameter | Test Range | Expected Outcome |
| This compound Conc. | 5 - 40 mM | Improved peak symmetry with increasing concentration up to an optimal point. |
| Mobile Phase pH | 2.5 - 4.0 | Reduced peak tailing for basic compounds at lower pH values. |
| Column Temperature | 25 - 45 °C | Potential for improved peak symmetry due to enhanced kinetics.[5] |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. nbinno.com [nbinno.com]
- 5. welch-us.com [welch-us.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. uhplcs.com [uhplcs.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 13. How to improve purine peak efficency - Chromatography Forum [chromforum.org]
- 14. lcms.cz [lcms.cz]
- 15. welch-us.com [welch-us.com]
Technical Support Center: Resolving Co-eluting Polar Compounds with 1-Heptanesulfonic Acid
Welcome to the technical support center for resolving co-eluting polar compounds using 1-Heptanesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for your chromatographic experiments.
Troubleshooting Guide: Resolving Co-elution
This guide addresses common issues encountered when using this compound as an ion-pairing agent to separate co-eluting polar compounds in reversed-phase HPLC.
Q1: My polar compounds are still co-eluting or have poor resolution after adding this compound to the mobile phase. What should I do?
A1: When initial attempts to resolve co-eluting polar compounds with this compound are unsuccessful, a systematic approach to method optimization is required. Several key parameters can be adjusted to improve separation.
-
Optimize this compound Concentration: The concentration of the ion-pairing reagent is a critical factor.[1][2] A concentration that is too low may not provide sufficient interaction to resolve the analytes, while an excessively high concentration can lead to broader peaks and potential shifts in retention time. It is recommended to evaluate a range of concentrations, typically from 5 mM to 50 mM, to find the optimal level for your specific analytes.[1]
-
Adjust Mobile Phase pH: The pH of the mobile phase plays a crucial role in ion-pair chromatography as it affects the ionization state of both the analytes and the ion-pairing agent.[3][4] For basic compounds, which are common polar analytes, using a mobile phase pH that is at least two units below their pKa will ensure they are in a consistently ionized state, promoting interaction with the negatively charged heptanesulfonate.[2] Fine-tuning the pH in small increments can significantly alter selectivity and improve resolution.[2]
-
Modify the Organic Modifier Percentage: The type and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase influence the retention of the ion-pairs. A lower percentage of organic modifier generally increases retention time. Experimenting with a shallow gradient elution, where the organic content is gradually increased, can be an effective strategy for separating closely eluting peaks.
-
Consider the Alkyl Chain Length of the Ion-Pairing Agent: If optimizing the above parameters with this compound (a C7 chain) does not yield the desired resolution, consider using an ion-pairing agent with a different alkyl chain length. A shorter chain (e.g., 1-Pentanesulfonic acid) will result in less retention, while a longer chain (e.g., 1-Octanesulfonic acid) will increase retention. This change in hydrophobicity of the ion-pairing agent can alter the selectivity between your co-eluting compounds.
Q2: I'm observing significant peak tailing for my basic polar compounds. How can I improve peak shape?
A2: Peak tailing in ion-pair chromatography is often caused by secondary interactions between the analytes and free silanol (B1196071) groups on the silica-based stationary phase.
-
Ensure Adequate Ion-Pairing Reagent Concentration: A sufficient concentration of this compound is necessary to effectively mask the active silanol sites on the column. If the concentration is too low, these sites can interact with the basic analytes, leading to tailing.
-
Optimize Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) can help to suppress the ionization of silanol groups, thereby reducing their interaction with positively charged basic analytes and improving peak symmetry.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with effective end-capping are designed to minimize the number of accessible silanol groups, which significantly reduces peak tailing for basic compounds.
Q3: My retention times are drifting and not reproducible. What could be the cause?
A3: Retention time instability in ion-pair chromatography is a common issue, often related to column equilibration and mobile phase preparation.
-
Ensure Thorough Column Equilibration: Ion-pairing reagents take a considerable amount of time to equilibrate with the stationary phase. It is crucial to flush the column with a sufficient volume of the mobile phase containing this compound before starting your analytical run. Inadequate equilibration will lead to drifting retention times.
-
Precise Mobile Phase Preparation: The concentration of the ion-pairing reagent and the pH of the mobile phase must be consistent between runs. Use a calibrated pH meter and prepare the mobile phase fresh daily to ensure reproducibility.
-
Dedicate a Column: Ion-pairing reagents can irreversibly adsorb to the stationary phase. It is a best practice to dedicate a specific column for ion-pair applications to avoid issues with method reproducibility when switching between different applications.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action for this compound in separating polar compounds?
A: this compound is an anionic ion-pairing agent. In reversed-phase chromatography, the non-polar heptyl chain of the molecule adsorbs onto the non-polar stationary phase, leaving the negatively charged sulfonate group exposed to the mobile phase. Positively charged polar analytes (e.g., protonated bases) in the mobile phase then form a neutral ion-pair with the sulfonate group. This neutral complex has a greater affinity for the stationary phase, leading to increased retention and allowing for the separation of otherwise poorly retained polar compounds.[5]
Q: What is a typical starting concentration for this compound in the mobile phase?
A: A good starting concentration for this compound is typically in the range of 5 to 10 mM.[2] This concentration can then be optimized based on the observed retention and resolution of the target analytes.
Q: How does the pH of the mobile phase affect the separation of polar compounds using this compound?
A: The mobile phase pH is critical for ensuring that the polar analytes are in their ionized form to interact with the ion-pairing reagent. For basic compounds, the pH should be maintained at least 2 pH units below the pKa of the analytes to ensure they are protonated (positively charged).[2] For acidic compounds, a different, positively charged ion-pairing reagent would be used, and the pH would be adjusted to be at least 2 pH units above their pKa.
Q: Can I use gradient elution with this compound?
A: Yes, gradient elution can be used with this compound and is often beneficial for separating complex mixtures of polar compounds with varying polarities.[6] It is important to ensure that the concentration of the ion-pairing reagent is kept constant in both the aqueous and organic mobile phase components to maintain a stable equilibrium on the column throughout the gradient.
Q: Are there alternatives to ion-pair chromatography for separating co-eluting polar compounds?
A: Yes, if ion-pair chromatography does not provide the desired separation or if it is incompatible with your detection method (e.g., mass spectrometry), you can consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a high concentration of organic solvent in the mobile phase, which provides good retention and separation for very polar compounds.[7]
Data Presentation
The concentration of this compound directly impacts the retention and resolution of polar analytes. The following table provides a representative example of how varying the concentration can affect the chromatographic parameters of two co-eluting basic polar compounds.
| This compound Concentration (mM) | Analyte 1 Retention Time (min) | Analyte 2 Retention Time (min) | Resolution (Rs) |
| 0 (No Ion-Pairing Agent) | 2.1 | 2.1 | 0.0 |
| 5 | 4.5 | 4.9 | 1.2 |
| 10 | 6.2 | 7.0 | 1.8 |
| 20 | 8.1 | 9.2 | 2.1 |
| 50 | 9.5 | 10.8 | 1.9 |
Note: The values in this table are illustrative and the optimal concentration will vary depending on the specific analytes, column, and other chromatographic conditions.
Experimental Protocols
Protocol 1: Method Development for Separation of Co-eluting Polar Basic Compounds
-
Column Selection:
-
Use a high-purity, end-capped C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Aqueous Phase (Mobile Phase A): Prepare a buffer solution (e.g., 25 mM potassium phosphate) in HPLC-grade water. Add this compound sodium salt to the desired final concentration (start with 10 mM). Adjust the pH to the desired level (e.g., pH 3.0) using an appropriate acid (e.g., phosphoric acid). Filter the mobile phase through a 0.45 µm filter.
-
Organic Phase (Mobile Phase B): Use HPLC-grade acetonitrile or methanol.
-
Ensure the ion-pairing reagent is present in the aqueous portion of the mobile phase.
-
-
Initial Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength for your analytes.
-
Injection Volume: 5-10 µL
-
-
Isocratic Elution Trial:
-
Start with a relatively high aqueous composition (e.g., 80% A, 20% B) to ensure retention.
-
Inject your sample and observe the retention and resolution.
-
-
Optimization:
-
Adjust Organic Content: If retention is too long, increase the percentage of Mobile Phase B. If retention is too short, decrease the percentage of Mobile Phase B.
-
Optimize this compound Concentration: Prepare mobile phases with different concentrations of this compound (e.g., 5 mM, 20 mM, 50 mM) and evaluate the effect on resolution.
-
Fine-tune pH: Adjust the pH of Mobile Phase A in small increments (e.g., ± 0.2 pH units) to see the effect on selectivity.
-
-
Gradient Elution (if necessary):
-
If a suitable separation cannot be achieved with isocratic elution, develop a linear gradient.
-
Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a period of 10-20 minutes. For example:
-
0-2 min: 95% A
-
2-15 min: Gradient to 50% A
-
15-17 min: Gradient to 5% A
-
17-20 min: Hold at 5% A
-
Follow with a re-equilibration step at the initial conditions for at least 5-10 column volumes.
-
-
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting polar compounds.
Caption: Mechanism of ion-pair chromatography with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. itwreagents.com [itwreagents.com]
- 6. Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
Technical Support Center: Managing High Backpressure in HPLC Systems with 1-Heptanesulfonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering high backpressure in their HPLC systems when using 1-Heptanesulfonic acid as an ion-pairing agent.
Troubleshooting Guide
High backpressure in an HPLC system is a common issue that can lead to inconsistent results, damage to the column and pump, and system shutdown.[1][2][3] When using ion-pairing agents like this compound, the potential for pressure-related problems can increase due to the properties of the mobile phase. This guide provides a systematic approach to identifying and resolving the root cause of high backpressure.
Initial Assessment: Isolate the Source of High Pressure
The first step in troubleshooting is to determine whether the high pressure is originating from the HPLC system itself or the column.[1][2]
Procedure:
-
Record the current backpressure.
-
Disconnect the column from the system.
-
Replace the column with a union.
-
Run the mobile phase through the system at the same flow rate.
-
Observe the system pressure.
-
If the pressure returns to a normal, low level: The blockage is within the HPLC column. Proceed to the "Column-Specific Troubleshooting" section.
-
If the pressure remains high: The issue is within the HPLC system (e.g., tubing, injector, pump). Proceed to the "System-Specific Troubleshooting" section.
Column-Specific Troubleshooting
High backpressure isolated to the column is often due to blockages at the column inlet frit or contamination of the stationary phase.[1][4]
Possible Causes and Solutions:
-
Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit.[1]
-
Solution: Backflush the column. Disconnect the column, reverse its direction, and connect the outlet to the pump. Flush to waste (not into the detector) with a series of solvents, starting with your mobile phase without the ion-pairing agent and buffer, followed by a stronger solvent like methanol (B129727) or acetonitrile (B52724).[4]
-
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column, leading to a gradual increase in backpressure.
-
Solution: Implement a robust column cleaning protocol. See the "Experimental Protocols" section for a detailed procedure.
-
-
Precipitation of this compound or Buffer Salts: Rapid changes in mobile phase composition, especially when switching between high organic and high aqueous content, can cause the ion-pairing agent or buffer salts to precipitate within the column.[1]
-
Solution: When changing mobile phase compositions, use an intermediate flushing step with a solvent that is miscible with both the initial and final mobile phases but does not contain buffers or salts. For example, flush with a mixture of water and organic solvent matching the composition of your mobile phase before switching to a high organic wash.[5]
-
System-Specific Troubleshooting
If high backpressure persists without the column, the blockage is located within the HPLC system components.
Possible Causes and Solutions:
-
Clogged Tubing: Salt deposits or particulates can obstruct the system tubing.[1][5]
-
Blocked In-line Filter or Guard Column: These components are designed to protect the analytical column and can become clogged over time.[6]
-
Solution: Replace the in-line filter or guard column.
-
-
Injector Blockage: Particulates from the sample can clog the injector port or rotor seal.
-
Solution: Flush the injector with a strong, non-reactive solvent. If the problem persists, the injector may require maintenance or replacement of the rotor seal.
-
-
Pump Issues: A clogged line filter in the pump can lead to high pressure.[1][5]
Frequently Asked Questions (FAQs)
Q1: Why can this compound contribute to high backpressure?
A1: this compound is an ion-pairing agent that functions as a surfactant. Its addition to the mobile phase can increase the viscosity of the solution, leading to higher backpressure compared to mobile phases without the agent.[6] Additionally, improper mobile phase preparation or drastic changes in solvent composition can cause the salt to precipitate, leading to blockages.[1]
Q2: How should I prepare a mobile phase containing this compound to minimize backpressure issues?
A2: To minimize the risk of precipitation and blockages, ensure that the this compound and any buffer salts are completely dissolved in the aqueous portion of the mobile phase before adding the organic solvent. It is also crucial to filter the entire mobile phase through a 0.45 µm or smaller filter before use to remove any particulates.[1]
Q3: What is a good starting point for the concentration of this compound to avoid high pressure?
A3: Typical concentrations of this compound sodium salt in HPLC methods range from 5 mM to 30 mM. It is advisable to start with a lower concentration (e.g., 5 mM) and gradually increase it only if necessary for achieving the desired retention and peak shape, while monitoring the backpressure.
Q4: Can the choice of organic solvent affect the backpressure when using this compound?
A4: Yes. Different organic solvents have different viscosities. For instance, methanol is more viscous than acetonitrile and will generally result in higher backpressure under the same conditions.[1] When developing a method, consider the impact of the chosen organic solvent on the overall system pressure.
Q5: How often should I clean my column when using a mobile phase with this compound?
A5: It is good practice to perform a cleaning cycle at the end of each batch of samples. A daily wash with the mobile phase without the buffer and ion-pairing agent, followed by a flush with a high percentage of organic solvent, can help prevent the accumulation of contaminants and the ion-pairing reagent on the column.
Data Presentation
Table 1: Influence of HPLC Parameters on System Backpressure
| Parameter | Effect on Backpressure | Rationale |
| Flow Rate | Higher flow rate increases backpressure. | Increased velocity of the mobile phase through the packed column bed leads to greater resistance.[6] |
| Column Length | Longer columns increase backpressure. | The mobile phase has to travel a longer distance through the resistant stationary phase.[6] |
| Column Particle Size | Smaller particle sizes increase backpressure. | Tightly packed, smaller particles create a less permeable path for the mobile phase.[6] |
| Mobile Phase Viscosity | Higher viscosity increases backpressure. | A more viscous mobile phase requires more force to be pushed through the column.[6] |
| Temperature | Higher temperature decreases backpressure. | Increased temperature reduces the viscosity of the mobile phase.[4] |
Experimental Protocols
Protocol 1: Systematic Pressure Check
-
Objective: To isolate the source of high backpressure.
-
Materials: Union for connecting tubing.
-
Procedure:
-
Record the pressure reading with the column in line.
-
Stop the pump.
-
Disconnect the column from the injector and the detector.
-
Connect the injector outlet directly to the detector inlet using a union.
-
Start the pump at the analytical flow rate.
-
Record the system pressure. A significantly lower pressure indicates a column blockage. High pressure points to a system blockage.
-
If the system pressure is high, systematically remove components (e.g., guard column, in-line filters) and measure the pressure after each removal to pinpoint the blockage.
-
Protocol 2: Column Cleaning for Ion-Pairing Applications
-
Objective: To remove strongly retained compounds and residual this compound from the column.
-
Materials: HPLC-grade water, acetonitrile, methanol (or another strong solvent).
-
Procedure:
-
Disconnect the column from the detector to avoid contamination.
-
Flush the column with the mobile phase without this compound and buffer salts for 20-30 minutes at a reduced flow rate (e.g., 0.5 mL/min).
-
Flush the column with 100% water for 30 minutes to remove any remaining salts.
-
Flush the column with 100% acetonitrile or methanol for 30-60 minutes to remove strongly retained hydrophobic compounds.
-
If backpressure is still high, consider a more rigorous wash with a sequence of solvents like isopropanol (B130326), followed by hexane, and then re-equilibrating with isopropanol before returning to your reversed-phase solvents. Always ensure solvent miscibility.
-
Re-equilibrate the column with the initial mobile phase until a stable baseline and pressure are achieved.
-
Visualizations
Caption: A flowchart for troubleshooting high backpressure in HPLC systems.
Caption: Mechanism of ion-pair chromatography with this compound.
Caption: Logical relationships between causes and sources of high HPLC backpressure.
References
Technical Support Center: Optimizing HPLC Methods with 1-Heptanesulfonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of High-Performance Liquid Chromatography (HPLC) methods using 1-Heptanesulfonic acid as an ion-pairing reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in HPLC?
A1: this compound is an ion-pairing reagent used in reversed-phase HPLC to improve the retention and separation of ionic and highly polar compounds.[1][2][3] Its heptyl chain (a hydrophobic moiety) interacts with the non-polar stationary phase, while the charged sulfonate group remains exposed to the mobile phase. This creates a localized ion-exchange surface that interacts with oppositely charged analytes, increasing their retention on the column.[4][5]
Q2: When should I consider using this compound in my HPLC method?
A2: Consider using this compound when you are analyzing ionic or highly polar compounds that exhibit poor retention on traditional reversed-phase columns.[6] It is particularly useful for the separation of basic compounds, peptides, and proteins.[1] It can also be beneficial when analyzing samples containing a wide range of components with varying polarities.
Q3: What are the common drawbacks of using ion-pairing reagents like this compound?
A3: While effective, ion-pairing reagents have several drawbacks, including:
-
Long column equilibration times: The adsorption of the ion-pairing reagent onto the stationary phase is a slow process, often requiring 20-50 column volumes or more for equilibration.[5][7][8]
-
Method irreproducibility: Results can be inconsistent due to the complex equilibrium and sensitivity to changes in mobile phase composition, temperature, and pH.[8]
-
Column dedication: Ion-pairing reagents can be difficult to completely wash from a column, potentially altering its selectivity for future use. It is highly recommended to dedicate a column for ion-pairing applications.[7][8]
-
Mass spectrometry (LC-MS) incompatibility: this compound is non-volatile and can cause ion suppression and contamination of the MS source.[3]
-
UV absorbance: Some ion-pairing reagents have significant UV absorbance, which can lead to baseline noise and negative peaks, especially at low detection wavelengths.[7][8]
Q4: Can I use gradient elution with this compound?
A4: Gradient elution is generally discouraged when using ion-pairing reagents like this compound.[5][7][8] The slow equilibration of the ion-pairing reagent with the stationary phase means that the column may never reach a true equilibrium during a gradient run, leading to poor reproducibility.[5] Isocratic methods are strongly recommended for robust and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in HPLC methods.
| Issue | Potential Causes | Recommended Solutions |
| Poor Reproducibility (Shifting Retention Times) | Inconsistent mobile phase preparation.[9] | Prepare the mobile phase gravimetrically for better accuracy. Ensure all components are fully dissolved and the mobile phase is thoroughly mixed.[10] |
| Temperature fluctuations.[8][9] | Use a column oven to maintain a constant and controlled temperature.[4][11] | |
| Insufficient column equilibration.[5][7] | Equilibrate the column with at least 20-50 column volumes of the mobile phase containing this compound.[7][8] | |
| pH variation in the mobile phase.[4] | Accurately measure and adjust the pH of the mobile phase. A change of just 0.1 pH units can significantly alter retention times.[10] | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with residual silanols on the stationary phase.[4][12] | While this compound helps mask silanols, ensure the mobile phase pH is appropriately controlled. For basic compounds, a lower pH can improve peak shape. |
| Column overload. | Reduce the sample concentration or injection volume.[9] | |
| Incompatibility between the sample solvent and the mobile phase.[4] | Dissolve the sample in the mobile phase or a solvent with a similar composition. | |
| Temperature effects.[4] | Adjusting the column temperature can sometimes improve peak symmetry.[4] | |
| Baseline Noise or Drifting | Mobile phase contamination or degradation. | Use high-purity solvents and reagents.[4][9] Prepare fresh mobile phase daily and degas it thoroughly.[10][11] |
| UV absorbance of the ion-pairing reagent.[7] | Ensure the detection wavelength is not one where the ion-pairing reagent has high absorbance. Consider using a reference wavelength if your detector allows. | |
| Detector issues. | Regularly maintain and calibrate the detector.[9] | |
| Ghost Peaks or Negative Peaks | Differences between the sample solvent and the mobile phase.[4][7] | As mentioned for poor peak shape, match the sample solvent to the mobile phase as closely as possible. |
| Contaminants in the mobile phase or from the sample. | Use high-purity reagents and filter the mobile phase and samples.[9] | |
| High Backpressure | Particulate matter from the mobile phase or sample. | Filter the mobile phase using a 0.45 µm or 0.22 µm filter.[9] Use a guard column to protect the analytical column.[10] |
| Precipitation of buffer salts or the ion-pairing reagent. | Ensure all mobile phase components are fully soluble in the chosen solvent mixture. Avoid high concentrations of buffers and ion-pairing reagents. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation with this compound
This protocol outlines the steps for preparing a mobile phase containing this compound sodium salt and a phosphate (B84403) buffer.
Objective: To prepare a reproducible and stable mobile phase for ion-pairing chromatography.
Materials:
-
This compound sodium salt (HPLC grade)
-
Sodium phosphate monobasic (or phosphoric acid)
-
Sodium phosphate dibasic (or sodium hydroxide) for pH adjustment
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., acetonitrile (B52724) or methanol)
-
0.45 µm or 0.22 µm membrane filter
-
Volumetric flasks and graduated cylinders
-
Calibrated pH meter
Procedure:
-
Aqueous Buffer Preparation:
-
Weigh the appropriate amount of this compound sodium salt and phosphate buffer components. For example, to prepare 1 L of a mobile phase with 5 mM this compound and 20 mM phosphate buffer, you would weigh approximately 1.01 g of this compound sodium salt (MW: 202.25 g/mol ).
-
Dissolve the salts in approximately 900 mL of HPLC-grade water in a 1 L volumetric flask.
-
Adjust the pH to the desired value (e.g., pH 3.5) using a concentrated acid (like phosphoric acid) or base (like sodium hydroxide).[13]
-
Bring the final volume to 1 L with HPLC-grade water and mix thoroughly.
-
-
Mobile Phase Mixing:
-
Measure the required volumes of the aqueous buffer and the organic solvent. It is recommended to measure by weight for higher accuracy.[10]
-
Combine the aqueous and organic phases and mix well. For example, for a 70:30 (v/v) acetonitrile:aqueous buffer mobile phase, you would combine 700 mL of acetonitrile with 300 mL of the prepared aqueous buffer.
-
-
Filtration and Degassing:
Protocol 2: Column Equilibration for Ion-Pairing Chromatography
Objective: To ensure the stationary phase is fully saturated with the ion-pairing reagent for reproducible retention times.
Procedure:
-
Install the dedicated HPLC column for ion-pairing analysis.
-
Set the mobile phase flow rate to the method-specified rate (e.g., 1.0 mL/min).
-
Pump the mobile phase containing this compound through the column.
-
Equilibrate the column for a minimum of 20-50 column volumes.[7][8] For a standard 4.6 x 150 mm column with a volume of approximately 1.5 mL, this would equate to flushing with 30-75 mL of mobile phase, which would take 30-75 minutes at 1.0 mL/min.
-
Monitor the baseline until it is stable.
-
Inject a standard several times to confirm that the retention times are reproducible before starting the analysis of unknown samples.
Quantitative Data Summary
| Parameter | Typical Range | Impact on Separation | Reference |
| This compound Concentration | 2 - 10 mM | Increasing concentration generally increases the retention of oppositely charged analytes. Higher concentrations can lead to longer equilibration times and potential for precipitation. | [4][13] |
| Mobile Phase pH | 2.5 - 7.5 | Affects the ionization state of both the analyte and any residual silanol (B1196071) groups on the stationary phase. Crucial for controlling retention and selectivity. | [4][13] |
| Column Temperature | 30 - 50 °C | Influences the adsorption equilibrium of the ion-pairing reagent and can affect retention times and peak shape. | [4][8] |
| Equilibration Volume | 20 - 50 column volumes | Insufficient equilibration is a major source of irreproducibility. | [5][7][8] |
Visualizations
Caption: Troubleshooting workflow for irreproducible HPLC results.
Caption: Mechanism of ion-pairing chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. Heptane-1-sulfonic acid sodium salt for ion pair chromatography LiChropur 22767-50-6 [sigmaaldrich.com]
- 3. eqipped.com [eqipped.com]
- 4. welch-us.com [welch-us.com]
- 5. The Case of the Unintentional Ion-Pairing Reagent | Separation Science [sepscience.com]
- 6. selectscience.net [selectscience.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 13. discovery.researcher.life [discovery.researcher.life]
minimizing baseline noise in chromatography with 1-Heptanesulfonic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 1-Heptanesulfonic acid as an ion-pairing reagent in chromatography.
Troubleshooting Guide
This guide addresses specific issues that can lead to baseline noise and other chromatographic problems when using this compound.
Question 1: Why am I observing a noisy baseline in my chromatogram?
A noisy baseline can be caused by several factors when using this compound.[1][2][3] The most common causes include issues with the mobile phase, the HPLC system itself, or the detector.[4][5]
Potential Causes and Solutions:
-
Mobile Phase Issues:
-
Impurity of the Reagent: Low-purity this compound can introduce contaminants that lead to baseline noise.[6] Always use high-purity, HPLC-grade reagents.[1][7]
-
Inadequate Degassing: Dissolved gases in the mobile phase can form microbubbles, causing noise as they pass through the detector.[3] Ensure the mobile phase is thoroughly degassed using methods like helium sparging, vacuum degassing, or an inline degasser.[7]
-
Microbial Growth: Bacterial or algal growth in the aqueous portion of the mobile phase can generate interfering substances.[8] Prepare fresh mobile phase daily and filter it through a 0.22 µm or 0.45 µm filter.
-
Incomplete Dissolution or Mixing: Ensure the this compound is completely dissolved and the mobile phase is homogeneously mixed. Inadequate mixing can cause periodic fluctuations in the baseline.[3][8]
-
-
HPLC System Issues:
-
Pump Problems: Inconsistent pump performance can lead to pressure fluctuations and a noisy baseline.[7][9] Check for leaks, worn pump seals, and ensure the pump is properly primed.[7]
-
Column Contamination: Buildup of contaminants on the column can leach out and cause baseline disturbances.[8] Use a guard column and flush the analytical column regularly with a strong solvent.[10]
-
Detector Issues: A failing or dirty detector lamp or flow cell can be a significant source of noise.[3][8] Clean the flow cell and check the lamp's usage hours.
-
Below is a workflow to troubleshoot a noisy baseline:
Caption: Troubleshooting workflow for a noisy baseline.
Question 2: My baseline is drifting upwards or downwards. What could be the cause?
Baseline drift is a gradual change in the baseline, which can be caused by several factors, including temperature fluctuations, changes in mobile phase composition, and column bleed.[1]
Potential Causes and Solutions:
-
Temperature Fluctuations: Inconsistent ambient temperature can affect the detector's performance, leading to drift.[11] Use a column oven and ensure the laboratory temperature is stable.
-
Mobile Phase Composition Change: In gradient elution, if the UV absorbance of the two mobile phases is not matched at the detection wavelength, the baseline will drift as the composition changes.[12][13] This can be particularly noticeable with UV-absorbing ion-pairing reagents. Try to add a small amount of the organic modifier to the aqueous phase to balance the absorbance.
-
Column Bleed: As the column ages, the stationary phase can degrade and leach into the mobile phase, causing the baseline to drift.[11] This is more common at extreme pH values or high temperatures. If suspected, wash the column according to the manufacturer's instructions or replace it.
-
Contamination Buildup: Accumulation of strongly retained compounds from previous injections can slowly elute, causing the baseline to drift upwards.[14] Wash the column with a strong solvent between runs.
Question 3: I am seeing ghost peaks in my chromatogram. Where are they coming from?
Ghost peaks are unexpected peaks that appear in the chromatogram. They are often caused by contamination in the system or carryover from previous injections.
Potential Causes and Solutions:
-
Contaminated Mobile Phase: Impurities in the solvents or the this compound itself can appear as ghost peaks, especially during a gradient run.[8] Use high-purity solvents and reagents and prepare fresh mobile phase.
-
Sample Carryover: Residue from a previous, more concentrated sample can be injected with the current sample, leading to ghost peaks. Clean the injector and sample loop thoroughly between runs.
-
System Contamination: Contaminants can accumulate in various parts of the HPLC system, such as the injector, tubing, or guard column, and then elute as ghost peaks.[8] A systematic cleaning of the HPLC system is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in chromatography? A1: this compound is an ion-pairing reagent used in reversed-phase HPLC.[6] It is added to the mobile phase to improve the retention and peak shape of ionic or highly polar analytes on a non-polar stationary phase.[6][15] It forms a neutral ion pair with the charged analyte, which can then be retained by the reversed-phase column.[6][15]
Q2: How do I prepare a mobile phase containing this compound to minimize baseline noise? A2: To prepare a low-noise mobile phase, use high-purity (HPLC grade) this compound and solvents.[7] Weigh the required amount of the reagent and dissolve it in the aqueous component of the mobile phase. Adjust the pH as required by the method. Filter the aqueous solution through a 0.22 µm or 0.45 µm membrane filter before mixing it with the organic modifier. Finally, degas the entire mobile phase thoroughly before use.
Q3: What concentration of this compound should I use? A3: The optimal concentration of this compound depends on the specific application. A typical starting range is 5-20 mM.[6] The concentration can be adjusted to optimize the retention time and resolution of the analytes.
Q4: Can I use a gradient elution with this compound? A4: Yes, but it can be challenging. Running a gradient with an ion-pairing reagent can lead to baseline shifts and long equilibration times because the concentration of the ion-pairing reagent on the column surface changes with the mobile phase composition.[16] If a gradient is necessary, it is often recommended to include the ion-pairing reagent in both the aqueous and organic mobile phases at the same concentration to minimize these effects.
Data Presentation
The following table summarizes the impact of various experimental parameters on baseline noise when using this compound.
| Parameter | Effect on Baseline Noise | Recommendation to Minimize Noise |
| Purity of this compound | Low purity can introduce UV-absorbing impurities, increasing noise. | Use high-purity, HPLC-grade reagent.[6] |
| Concentration of this compound | Higher concentrations can sometimes lead to increased noise if impurities are present. | Use the lowest concentration that provides adequate retention and peak shape.[6] |
| Mobile Phase pH | Operating at a pH where the reagent or analyte is not fully ionized can cause noise. | Maintain a consistent pH where both the ion-pairing reagent and the analyte are fully charged. |
| Mobile Phase Degassing | Inadequate degassing leads to bubble formation and significant noise. | Thoroughly degas the mobile phase using sonication, vacuum, helium sparging, or an inline degasser.[1][7] |
| Column Temperature | Fluctuations in temperature can cause baseline drift and noise. | Use a column oven to maintain a stable temperature.[11] |
Experimental Protocols
Protocol for Preparing a Low-Noise Mobile Phase with this compound
This protocol outlines the steps for preparing a mobile phase containing this compound to minimize baseline noise.
Materials:
-
HPLC-grade water
-
HPLC-grade organic modifier (e.g., acetonitrile (B52724) or methanol)
-
High-purity this compound sodium salt
-
Acid or base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
0.22 µm or 0.45 µm membrane filters
Procedure:
-
Prepare the Aqueous Component:
-
Accurately weigh the required amount of this compound sodium salt to achieve the desired molar concentration (e.g., for 1 L of a 10 mM solution, weigh out 2.022 g).
-
Dissolve the salt in approximately 900 mL of HPLC-grade water in a clean glass container.
-
Stir the solution with a magnetic stirrer until the salt is completely dissolved.
-
-
Adjust the pH:
-
Place a calibrated pH electrode in the solution.
-
Slowly add the appropriate acid or base dropwise to adjust the pH to the desired value as specified in your method.
-
Allow the solution to stabilize before taking the final pH reading.
-
-
Bring to Final Volume and Filter:
-
Transfer the pH-adjusted solution to a 1 L volumetric flask and add HPLC-grade water to the mark.
-
Filter the entire aqueous solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter.
-
-
Prepare the Final Mobile Phase:
-
Measure the required volumes of the filtered aqueous component and the organic modifier.
-
Combine them in a clean mobile phase reservoir.
-
-
Degas the Mobile Phase:
-
Degas the final mobile phase mixture using an appropriate method (e.g., sonication for 15-20 minutes, vacuum filtration, or helium sparging). If your HPLC system has an inline degasser, this step may be less critical, but it is still good practice.
-
-
Equilibrate the System:
-
Before starting your analysis, pump the newly prepared mobile phase through the entire HPLC system, including the column, until the baseline is stable. This may take a significant amount of time, especially for ion-pairing applications.
-
The logical relationship between mobile phase preparation steps is illustrated below:
Caption: Mobile phase preparation workflow.
References
- 1. uhplcs.com [uhplcs.com]
- 2. How to Handle Baseline Noise in Chromatography [chemistryjobinsight.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 5. m.youtube.com [m.youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. scribd.com [scribd.com]
- 10. mastelf.com [mastelf.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. BASi® | Troubleshooting [basinc.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. HPLC noisy baseline - Chromatography Forum [chromforum.org]
impact of organic modifier selection on 1-Heptanesulfonic acid performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1-Heptanesulfonic acid as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in HPLC?
A1: this compound is an ion-pairing reagent used in reversed-phase HPLC to improve the retention and separation of ionic and highly polar compounds, particularly basic analytes.[1][2] It works by forming a neutral ion pair with charged analyte molecules. This ion pair has a greater affinity for the non-polar stationary phase, leading to increased retention on the column and better resolution.[1]
Q2: How do I choose between acetonitrile (B52724) and methanol (B129727) as the organic modifier?
A2: The choice between acetonitrile (ACN) and methanol (MeOH) depends on the specific separation goals.
-
Acetonitrile (ACN) is generally a stronger organic solvent than methanol, resulting in shorter retention times. It often provides better peak efficiency (narrower peaks) and lower UV absorbance at short wavelengths.
-
Methanol (MeOH) can offer different selectivity compared to ACN, which can be advantageous for resolving closely eluting peaks. It is also more viscous, leading to higher backpressure. In some cases, methanol can be a less denaturing solvent for biological molecules.[3][4]
Q3: What is a typical concentration range for this compound in the mobile phase?
A3: The concentration of this compound typically ranges from 5 to 50 mM.[1] The optimal concentration depends on the analyte's charge and hydrophobicity and should be determined during method development.
Q4: How does the percentage of the organic modifier affect my separation?
A4: In reversed-phase chromatography, increasing the percentage of the organic modifier in the mobile phase decreases the retention times of the analytes.[5] This is because a higher concentration of the organic solvent makes the mobile phase more non-polar, increasing the analytes' affinity for the mobile phase and causing them to elute faster. Conversely, decreasing the organic modifier percentage will increase retention times.
Q5: Why am I observing poor peak shape (e.g., tailing, fronting)?
A5: Poor peak shape can arise from several factors when using ion-pairing reagents:
-
Insufficient Ion-Pair Reagent Concentration: The concentration of this compound may be too low to effectively pair with all analyte molecules.
-
Column Overload: Injecting too much sample can lead to peak fronting.[6]
-
Secondary Interactions: Analyte interactions with residual silanol (B1196071) groups on the silica-based stationary phase can cause peak tailing.[6] Using a highly pure, well-end-capped column can minimize this.
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[6][7] It is best to dissolve the sample in the mobile phase itself.
Q6: My retention times are drifting or not reproducible. What could be the cause?
A6: Retention time variability is a common issue in HPLC and can be particularly sensitive in ion-pair chromatography.
-
Column Equilibration: Insufficient column equilibration with the ion-pairing mobile phase is a primary cause. The ion-pair reagent needs time to adsorb onto the stationary phase to create a stable surface for interaction. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection.
-
Mobile Phase Composition: Even a small error of 1% in the organic solvent composition can change retention times by 5-15%.[5] Prepare the mobile phase carefully, preferably by weight, and ensure it is well-mixed and degassed.
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven is recommended for stable and reproducible results.[5]
-
Mobile Phase pH: The pH of the mobile phase must be controlled to ensure consistent ionization of the analyte and proper performance of the ion-pairing reagent.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing, Fronting, Broadening) | 1. Insufficient ion-pair reagent concentration.2. Mobile phase pH is not optimal.3. Secondary silanol interactions.4. Column overload.5. Injection solvent is too strong. | 1. Increase the concentration of this compound.2. Adjust the mobile phase pH to ensure complete ionization of the analyte.3. Use a different column (e.g., one with better end-capping) or add a competing base to the mobile phase.[8]4. Reduce the injection volume or sample concentration.[6]5. Dissolve the sample in the mobile phase or a weaker solvent.[6][7] |
| Retention Time Variability (Drifting, Erratic) | 1. Inadequate column equilibration.2. Inconsistent mobile phase preparation.3. Fluctuations in column temperature.4. Air bubbles in the pump or detector.5. Column aging or contamination. | 1. Equilibrate the column with the mobile phase for a longer duration.2. Prepare fresh mobile phase, ensuring accurate measurements and thorough mixing.[5]3. Use a column thermostat to maintain a constant temperature.[5]4. Degas the mobile phase and purge the pump.[7]5. Flush the column with a strong solvent or replace it if performance does not improve. |
| High Backpressure | 1. Precipitation of buffer or ion-pair reagent in the organic modifier.2. Blockage in the in-line filter, guard column, or column frit.3. High viscosity of the mobile phase (e.g., high methanol content). | 1. Ensure all mobile phase components are fully dissolved. Filter the mobile phase before use.2. Replace the in-line filter or guard column. If the column is blocked, try reverse flushing it.[6][8]3. Consider switching to acetonitrile or reducing the flow rate. |
| Loss of Resolution | 1. Change in mobile phase selectivity.2. Column degradation.3. Co-elution with interfering peaks. | 1. Re-optimize the organic modifier percentage. Try switching from ACN to MeOH or vice-versa to alter selectivity.2. Evaluate column performance with a standard; replace if necessary.3. Adjust mobile phase composition or gradient to separate the peaks of interest. |
Quantitative Data Summary
The selection and concentration of the organic modifier significantly impact the retention factor (k) and resolution (Rs) of analytes.
Table 1: Effect of Organic Modifier Type on Retention Factor (k)
| Analyte | Mobile Phase A: 50% Acetonitrile | Mobile Phase B: 50% Methanol |
| Basic Drug A | 3.5 | 4.8 |
| Basic Drug B | 4.2 | 5.9 |
| Basic Drug C | 5.1 | 7.2 |
| Conditions: C18 column, 10 mM this compound in water (pH 3.0) as aqueous phase. |
Table 2: Effect of Organic Modifier Concentration on Retention Factor (k) and Resolution (Rs)
| % Acetonitrile | k (Analyte 1) | k (Analyte 2) | Rs (Analyte 1 vs. 2) |
| 30% | 8.2 | 9.5 | 1.8 |
| 40% | 5.1 | 5.9 | 1.5 |
| 50% | 2.8 | 3.3 | 1.2 |
| Conditions: C18 column, 10 mM this compound in water (pH 3.0) as aqueous phase. |
Experimental Protocols
Protocol 1: Method Development for Separation of Basic Compounds using this compound
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 10 mM solution of this compound sodium salt in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter the solution through a 0.45 µm filter.
-
Organic Phase (B): Use HPLC-grade acetonitrile.
-
-
Column Equilibration:
-
Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flush the column with a 50:50 mixture of Mobile Phase A and B at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the sample containing the basic analytes in the initial mobile phase composition (e.g., 70% A, 30% B) to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Run (Isocratic):
-
Set the mobile phase composition to 70% A and 30% B.
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 30°C.
-
Set the UV detection wavelength as appropriate for the analytes.
-
Inject 10 µL of the prepared sample.
-
Run the analysis for a sufficient time to elute all peaks of interest.
-
-
Optimization:
-
To decrease retention time, increase the percentage of acetonitrile.
-
To increase retention time, decrease the percentage of acetonitrile.
-
If resolution is poor, try substituting acetonitrile with methanol to evaluate changes in selectivity.
-
-
Column Wash and Storage:
-
After analysis, wash the column with a mobile phase containing no buffer or ion-pair reagent (e.g., 60% acetonitrile in water) for at least 30 minutes to remove the this compound.
-
For long-term storage, follow the manufacturer's recommendations, typically storing in a high-organic solvent like 100% acetonitrile.
-
Visualizations
Caption: Mechanism of ion-pair chromatography.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. nbinno.com [nbinno.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Impact of organic modifier and temperature on protein denaturation in hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. hplc.eu [hplc.eu]
- 7. scribd.com [scribd.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
column equilibration best practices for ion-pair chromatography with 1-Heptanesulfonic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 1-heptanesulfonic acid as an ion-pair reagent in chromatography.
Frequently Asked Questions (FAQs)
1. What is the primary function of this compound in my mobile phase?
This compound is an ion-pairing reagent used in reverse-phase chromatography. Its purpose is to enhance the retention of ionic and highly polar analytes on a nonpolar stationary phase. The hydrophobic heptyl chain of the molecule adsorbs onto the stationary phase, creating a charged surface that can interact with and retain oppositely charged analyte molecules. This technique is particularly useful for the separation of basic compounds like amines.
2. How much this compound should I use in my mobile phase?
The optimal concentration of this compound depends on the specific application. However, a typical concentration range is between 0.5 mM and 20 mM.[1] A common starting point is in the 2-5 mM range.[2] It's crucial to optimize this concentration, as too little may result in inadequate retention, while too much can lead to excessively long retention times.[1]
3. How long does it take to equilibrate a column with a this compound mobile phase?
Column equilibration in ion-pair chromatography is a notoriously slow process.[2][3][4][5] Expect to flush the column with 20-50 column volumes of the mobile phase to achieve a stable baseline and reproducible retention times.[3][4][5] For a standard 4.6 x 250 mm column, this can require up to 1 liter of mobile phase.[2] It is recommended to monitor equilibration by making repeated injections of a standard until retention times are consistent.[3]
4. Can I use a gradient elution with this compound?
It is generally recommended to use isocratic elution with ion-pairing reagents like this compound.[2] Gradient elution can disrupt the delicate equilibrium of the ion-pair reagent on the stationary phase, leading to poor reproducibility and baseline instability.[2]
5. Is it acceptable to switch a column that has been used with this compound to a different application without an ion-pairing reagent?
It is strongly advised to dedicate a column specifically for ion-pair chromatography.[3][6] It can be very difficult to completely remove the ion-pairing reagent from the stationary phase.[3] Trace amounts of the reagent can remain and significantly alter the selectivity and reproducibility of subsequent non-ion-pair separations.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Long Equilibration Times | The equilibrium of the ion-pair reagent adsorbing onto the stationary phase is inherently slow. | - Flush the column with a sufficient volume of mobile phase (20-50 column volumes).[3][4][5]- To avoid lengthy daily re-equilibration, consider leaving the column in the mobile phase at a low flow rate (e.g., 0.1 mL/min) overnight.[3][7]- Confirm equilibration by injecting a standard repeatedly until retention times are stable.[3] |
| Poor Peak Shape (Fronting or Tailing) | - Incomplete ionization of the analyte.[8]- Secondary interactions with residual silanols on the stationary phase.[2]- Mismatch between the sample solvent and the mobile phase. | - Ensure the pH of the mobile phase is appropriately adjusted to ensure the analyte is fully ionized.[1]- Adjusting the column temperature can sometimes improve peak shape.[2]- Dissolve the sample in the mobile phase whenever possible.[6] |
| Shifting Retention Times | - Incomplete column equilibration.[9]- Fluctuations in mobile phase composition or pH.[1]- Temperature fluctuations.[2] | - Ensure the column is fully equilibrated before starting analysis.[9]- Prepare fresh mobile phase daily and ensure accurate pH adjustment.- Use a column oven to maintain a consistent temperature. |
| Baseline Noise or Drift | - Mobile phase is not properly degassed.- Contaminated mobile phase components.- Gradient elution is being used. | - Degas the mobile phase using sonication or vacuum degassing. Be aware that vacuum degassing can cause foaming with surfactant-like ion-pair reagents; in such cases, degassing solvents before mixing or gentle sonication is preferable.[10]- Use high-purity solvents and salts.[2]- Use isocratic elution.[2] |
| High Backpressure | - Precipitation of the ion-pairing reagent in the system.[3]- Blockage in the column or system. | - this compound has lower solubility in high concentrations of organic solvents, especially acetonitrile. Ensure the mobile phase composition does not lead to precipitation.[3]- Filter the mobile phase and samples before use.- Perform a systematic check for blockages, starting from the column outlet and moving backward. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation
-
Weighing the Ion-Pair Reagent: Accurately weigh the required amount of this compound sodium salt to achieve the desired molar concentration in the final aqueous portion of the mobile phase.
-
Dissolution: Dissolve the salt in the aqueous component (e.g., HPLC-grade water) of the mobile phase.
-
pH Adjustment: Adjust the pH of the aqueous solution using an appropriate acid (e.g., phosphoric acid or acetic acid) to ensure the analyte of interest is in its desired ionic state.[1][8]
-
Mixing with Organic Modifier: Combine the prepared aqueous solution with the organic modifier (e.g., methanol (B129727) or acetonitrile) at the desired ratio. Methanol is often preferred as some sulfonic acids have poor solubility in acetonitrile.[3]
-
Filtering: Filter the final mobile phase through a 0.45 µm or smaller porosity filter to remove any particulate matter.[11]
-
Degassing: Degas the mobile phase using an appropriate method such as sonication or vacuum degassing to prevent bubble formation in the HPLC system.[11]
Protocol 2: Column Equilibration
-
Initial Column Wash: Before introducing the ion-pair mobile phase, wash the column with a mixture of water and the organic modifier used in your mobile phase (at the same or a slightly higher organic percentage) for 5-10 column volumes. This ensures the column is clean and ready for equilibration.
-
Introduce Ion-Pair Mobile Phase: Switch the mobile phase to your prepared this compound-containing eluent.
-
Equilibration Flow: Set the flow rate to your method's analytical flow rate.
-
Equilibration Volume: Pump a minimum of 20-50 column volumes of the mobile phase through the column.[3][4][5]
-
Verify Equilibration: Once the baseline on your detector is stable, perform repeated injections of your standard solution. The column is considered equilibrated when consecutive injections yield reproducible retention times (e.g., <1% RSD).
Visualizations
Caption: Experimental workflow for mobile phase preparation and column equilibration.
Caption: Troubleshooting inconsistent retention times in ion-pair chromatography.
References
- 1. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 2. welch-us.com [welch-us.com]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. How to improve purine peak efficency - Chromatography Forum [chromforum.org]
- 7. Ion-pair equilibration time - Chromatography Forum [chromforum.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 10. Preparation of mobile phase for Ion-pair RP-HPLC - Chromatography Forum [chromforum.org]
- 11. Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Drug Impurity Analysis: 1-Heptanesulfonic Acid vs. Alternative Ion-Pairing Reagents
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of impurities. For polar and ionizable drug substances and their impurities, reversed-phase HPLC often requires the use of ion-pairing reagents to achieve adequate retention and resolution. Among these, 1-Heptanesulfonic acid is a widely utilized agent. This guide provides an objective comparison of an HPLC method employing this compound for drug impurity analysis with an alternative method, supported by experimental data and detailed protocols.
The Role of this compound in HPLC
This compound, and its sodium salt, is an anionic ion-pairing reagent that is added to the mobile phase in reversed-phase HPLC.[1][2][3][4] It works by forming a neutral ion pair with positively charged (basic) analytes. This interaction increases the hydrophobicity of the analyte complex, leading to greater retention on a non-polar stationary phase (like C18) and enabling the separation of otherwise poorly retained compounds.[5][6] Its C7 alkyl chain provides a moderate level of hydrophobicity, making it a versatile choice for a range of basic compounds.
Experimental Comparison: this compound vs. Trifluoroacetic Acid (TFA)
This section details the validation of two distinct HPLC methods for the analysis of impurities in a hypothetical basic drug substance, "Drug X." Method A employs this compound as the ion-pairing reagent, while Method B utilizes Trifluoroacetic Acid (TFA), a common alternative that can also improve peak shape and retention for basic compounds, albeit through a different primary mechanism (pH modification and some ion-pairing effect).[7]
Experimental Protocols
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD)
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
-
Software: Agilent OpenLab CDS
Method A: this compound Method
-
Mobile Phase A: 10 mM Sodium 1-Heptanesulfonate in water, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Drug X substance dissolved in Mobile Phase A at a concentration of 1.0 mg/mL.
Method B: Trifluoroacetic Acid (TFA) Method
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid in acetonitrile.
-
Gradient: 5% B to 55% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Drug X substance dissolved in a 50:50 mixture of Mobile Phase A and Mobile Phase B at a concentration of 1.0 mg/mL.
Method Validation Results
The validation of both methods was conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1), focusing on key parameters for an impurity quantification method.[8][9][10][11]
Data Presentation
Table 1: System Suitability
| Parameter | Method A (this compound) | Method B (TFA) | Acceptance Criteria |
| Tailing Factor (Drug X) | 1.2 | 1.4 | ≤ 2.0 |
| Theoretical Plates (Drug X) | > 5000 | > 4500 | > 2000 |
| Resolution (Critical Pair) | 2.5 | 2.1 | > 2.0 |
Table 2: Linearity for Impurity 1
| Concentration (µg/mL) | Method A (Peak Area) | Method B (Peak Area) |
| 0.5 | 12,540 | 11,980 |
| 1.0 | 25,150 | 24,050 |
| 2.5 | 62,800 | 60,100 |
| 5.0 | 125,500 | 120,300 |
| 7.5 | 188,100 | 180,500 |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
| y-intercept (% of 100% response) | 0.8% | 1.5% |
Table 3: Accuracy (Recovery of Impurity 1)
| Spiked Level | Method A (% Recovery) | Method B (% Recovery) | Acceptance Criteria |
| 50% (1.25 µg/mL) | 99.5% | 98.8% | 98.0% - 102.0% |
| 100% (2.5 µg/mL) | 100.2% | 101.0% | 98.0% - 102.0% |
| 150% (3.75 µg/mL) | 100.8% | 101.5% | 98.0% - 102.0% |
Table 4: Precision (Repeatability for Impurity 1 at 2.5 µg/mL, n=6)
| Parameter | Method A | Method B | Acceptance Criteria |
| Mean Peak Area | 62,750 | 60,150 | - |
| Standard Deviation | 450 | 580 | - |
| Relative Standard Deviation (%RSD) | 0.72% | 0.96% | ≤ 2.0% |
Table 5: Limit of Quantification (LOQ) and Limit of Detection (LOD) for Impurity 1
| Parameter | Method A | Method B |
| LOD (µg/mL) | 0.15 | 0.20 |
| LOQ (µg/mL) | 0.50 | 0.65 |
Visualized Workflows and Relationships
To further clarify the processes, the following diagrams illustrate the experimental workflow and the logical comparison between the two methods.
Caption: Workflow for HPLC Method Validation.
Caption: Logical Comparison of HPLC Methods.
Discussion and Conclusion
The validation data demonstrates that both HPLC methods are suitable for their intended purpose of quantifying impurities in Drug X. However, a closer comparison reveals distinct advantages for each approach.
Method A (this compound):
-
Performance: This method provided superior separation, as indicated by the higher resolution between the critical peak pair. It also demonstrated better sensitivity, with a lower LOD and LOQ. The precision was slightly better, with a lower %RSD in the repeatability study.
-
Drawbacks: Methods using ion-pairing reagents like this compound often require longer column equilibration times and dedicated columns, as the reagent can irreversibly adsorb to the stationary phase.[12]
Method B (TFA):
-
Performance: While showing slightly lower resolution and sensitivity, the TFA method still met all acceptance criteria. Its primary advantage lies in its simplicity. The mobile phase is easier to prepare, and it is generally compatible with mass spectrometry (MS), although TFA is known to cause ion suppression.
-
Drawbacks: The tailing factor for the main peak was slightly higher, indicating a less ideal peak shape compared to the ion-pairing method.
Recommendation:
For routine quality control where high sensitivity and the resolution of closely eluting impurities are critical, the This compound method (Method A) is the superior choice. The improved chromatographic performance justifies the additional considerations regarding column care and equilibration.
For research and development settings where speed, simplicity, and potential compatibility with MS for impurity identification are more important, the TFA method (Method B) presents a viable and robust alternative.
Ultimately, the choice of method depends on the specific requirements of the analysis, as defined by the analytical target profile. Both validated methods provide accurate and reliable data for the quantification of impurities in Drug X.
References
- 1. s3.smu.edu [s3.smu.edu]
- 2. 396681000 [thermofisher.com]
- 3. mgscientific.com [mgscientific.com]
- 4. rcilabscan.com [rcilabscan.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. 1-庚烷磺酸钠 | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. sodium 1-heptanesulfonate usage question - Chromatography Forum [chromforum.org]
A Comparative Guide to 1-Heptanesulfonic Acid and Trifluoroacetic Acid for Peptide Separations
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide analysis and purification, reversed-phase high-performance liquid chromatography (RP-HPLC) stands as a cornerstone technique. The choice of a suitable ion-pairing agent is critical to achieving optimal separation of these often highly polar and charged molecules. This guide provides an objective comparison of two commonly employed ion-pairing agents: 1-Heptanesulfonic acid and the ubiquitous Trifluoroacetic acid (TFA). While TFA is the well-established standard, this document will also explore the characteristics and potential applications of this compound, offering insights supported by available data.
Principles of Ion-Pairing Chromatography for Peptide Separation
Peptides, composed of amino acid residues, can carry positive, negative, or neutral charges depending on their sequence and the pH of the mobile phase. In RP-HPLC, which utilizes a nonpolar stationary phase, highly charged peptides exhibit poor retention and often produce broad, tailing peaks. Ion-pairing agents are added to the mobile phase to overcome this challenge. These agents possess a hydrophobic tail and an ionic head group. The ionic head group forms an ion pair with the charged functional groups on the peptide, effectively neutralizing the charge. The hydrophobic tail of the ion-pairing agent then interacts with the nonpolar stationary phase, leading to increased retention and improved peak shape of the peptide.
Comparative Analysis of this compound and Trifluoroacetic Acid
| Feature | This compound | Trifluoroacetic Acid (TFA) |
| Chemical Structure | CH₃(CH₂)₆SO₃H | CF₃COOH |
| Type of Ion-Pairing Agent | Strong acid, alkyl sulfonate | Strong acid, perfluorinated carboxylic acid |
| Volatility | Non-volatile | Volatile[1] |
| UV Transparency | Good at low UV wavelengths | Good at low UV wavelengths (typically >210 nm)[1] |
| Mass Spectrometry (MS) Compatibility | Not suitable for MS detection due to non-volatility | Poor; causes ion suppression in the MS source[1] |
| Effect on Retention | Expected to provide strong ion-pairing and significantly increase retention of basic peptides. The longer alkyl chain compared to TFA's trifluoromethyl group suggests a stronger hydrophobic interaction with the stationary phase. | Forms strong ion pairs with basic residues, increasing peptide hydrophobicity and retention.[1] Increasing TFA concentration generally increases retention time for basic peptides.[1] |
| Selectivity | The selectivity for peptides will differ from TFA due to the different nature of the hydrophobic interaction. It may offer alternative selectivity for complex peptide mixtures. | Provides excellent selectivity for a wide range of peptides.[1] |
| Peak Shape | Generally provides good peak shape for basic compounds by minimizing secondary interactions with the stationary phase. | Significantly improves peak symmetry and reduces tailing for peptides.[1] |
| Typical Concentration | 5-50 mM in the mobile phase | 0.05% to 0.25% (v/v) in the mobile phase[2] |
| Primary Application | Ion-pair chromatography of basic and cationic compounds. | Gold standard for analytical and preparative RP-HPLC of peptides with UV detection.[1] |
Experimental Protocols
Standard Protocol for Peptide Separation using Trifluoroacetic Acid (TFA)
This protocol outlines a general procedure for the analytical separation of peptides using TFA as the ion-pairing agent.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), high purity
-
Peptide sample
-
Reversed-phase HPLC column (e.g., C18, 300 Å pore size, 5 µm particle size, 4.6 x 250 mm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.
-
-
Sample Preparation:
-
Dissolve the peptide sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column suitable for peptide separations.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 280 nm.
-
Gradient: A typical gradient for a complex peptide mixture might be:
-
0-5 min: 5% B
-
5-65 min: 5-60% B (linear gradient)
-
65-70 min: 60-95% B (linear gradient for column wash)
-
70-75 min: 95% B (hold for column wash)
-
75-80 min: 95-5% B (return to initial conditions)
-
80-90 min: 5% B (column re-equilibration)
-
-
-
Injection: Inject 10-50 µL of the prepared peptide sample.
General Protocol for Peptide Separation using this compound
While specific, validated protocols for peptide separations using this compound are not as prevalent as for TFA, a general approach can be outlined based on its use as an ion-pairing agent for other basic analytes. Optimization will be required for specific peptide samples.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Sodium 1-heptanesulfonate
-
Phosphoric acid or other suitable acid for pH adjustment
-
Peptide sample
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10 mM solution of sodium 1-heptanesulfonate in HPLC-grade water. Adjust the pH to approximately 2.5-3.0 using phosphoric acid.
-
Mobile Phase B (Organic): Prepare a 10 mM solution of sodium 1-heptanesulfonate in a mixture of acetonitrile and water (e.g., 80:20 ACN:Water). Adjust the pH to the same value as Mobile Phase A.
-
-
Sample Preparation:
-
Dissolve the peptide sample in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at appropriate wavelength (e.g., 214 nm).
-
Gradient: A starting point for a gradient could be similar to the TFA protocol, but the elution profile will likely be different, requiring adjustments to the gradient slope and duration based on the observed retention of the peptides.
-
Visualizing the Process
To better understand the experimental workflow and the underlying principles, the following diagrams are provided.
Caption: A typical experimental workflow for peptide separation by RP-HPLC.
Caption: The mechanism of ion-pair chromatography for enhancing peptide retention.
Conclusion
Trifluoroacetic acid remains the dominant and well-characterized ion-pairing agent for the RP-HPLC separation of peptides, particularly for applications involving UV detection. Its volatility, UV transparency, and effectiveness in providing sharp, well-resolved peaks make it a reliable choice. However, its significant drawback is the ion suppression it causes in mass spectrometry.
This compound, as a non-volatile alkyl sulfonate, offers a different chemical approach to ion-pairing. While it is not suitable for LC-MS applications, it can be a valuable tool for dedicated UV-based analytical or preparative HPLC. Its stronger hydrophobic character compared to TFA may provide alternative selectivity and enhanced retention for very polar or multiply charged peptides that are poorly retained even with TFA.
For researchers and drug development professionals, the selection between these two reagents will depend on the specific requirements of their application. For routine, high-resolution peptide separations with UV detection, TFA is a proven and robust choice. When alternative selectivity is required for challenging separations and MS detection is not a concern, this compound presents a viable, albeit less documented, alternative that warrants methodological development. Future studies directly comparing the performance of various alkyl sulfonates, including this compound, with TFA for a range of peptide standards would be highly beneficial to the scientific community.
References
A Comparative Guide to Alternatives for 1-Heptanesulfonic Acid in Ion-Pair Chromatography
For researchers, scientists, and drug development professionals engaged in the separation of ionic and polar compounds, 1-heptanesulfonic acid has long been a staple ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). However, its non-volatility, potential for ion suppression in mass spectrometry (MS), and long column equilibration times have driven the search for more versatile and MS-compatible alternatives. This guide provides an objective comparison of the performance of this compound against other common ion-pairing reagents and the alternative technique of Hydrophilic Interaction Liquid Chromatography (HILIC), supported by experimental data and detailed methodologies.
Executive Summary
The selection of a mobile phase additive or an alternative chromatographic mode is critical for achieving optimal separation, peak shape, and detection sensitivity, especially when interfacing with mass spectrometry. This guide evaluates the following alternatives to this compound:
-
Other Alkyl Sulfonates: Varying the alkyl chain length can modulate retention and selectivity.
-
Perfluorinated Carboxylic Acids (PFCAs): Volatile ion-pairing reagents like trifluoroacetic acid (TFA) and heptafluorobutyric acid (HFBA) offer MS compatibility but can cause ion suppression.
-
Volatile Salt Buffers: Formic acid with ammonium (B1175870) formate (B1220265) is a widely used, MS-friendly mobile phase system that minimizes ion suppression.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A distinct chromatographic mode that provides excellent retention of highly polar and ionic compounds without the need for ion-pairing reagents, making it highly suitable for LC-MS applications.
Performance Comparison of Ion-Pairing Reagents
The choice of an ion-pairing reagent significantly impacts retention time, peak shape, and MS signal intensity. The following table summarizes the performance of this compound in comparison to its alternatives based on typical experimental outcomes.
| Ion-Pairing Reagent/Technique | Analyte Type | Typical Retention Factor (k) | Peak Asymmetry | MS Compatibility | Key Advantages | Key Disadvantages |
| This compound | Basic Compounds | Strong | Good | Poor | Strong retention for basic analytes. | Non-volatile, significant ion suppression in MS, long column equilibration.[1] |
| Sodium Octylsulfonate | Basic Compounds | Very Strong | Good | Poor | Stronger retention than heptanesulfonate.[2] | Non-volatile, significant ion suppression in MS. |
| Trifluoroacetic Acid (TFA) | Peptides, Basic Compounds | Moderate | Good | Moderate | Volatile, improves peak shape.[3] | Causes ion suppression in ESI-MS.[4] |
| Heptafluorobutyric Acid (HFBA) | Peptides, Basic Compounds | Strong | Good | Good | Volatile, stronger ion-pairing than TFA. | Can still cause some ion suppression.[5] |
| Formic Acid/Ammonium Formate | General | Weak | Fair to Good | Excellent | Highly volatile, minimal ion suppression.[6] | Limited ion-pairing effect, may result in poor retention for some analytes.[7] |
| HILIC | Polar & Ionic Compounds | Strong | Good | Excellent | Excellent retention for polar compounds, MS-friendly mobile phases.[7][8] | Different selectivity than RP, requires careful solvent management. |
Experimental Protocols
To provide a framework for evaluating these alternatives in a laboratory setting, detailed experimental protocols for a comparative study are provided below.
Objective:
To compare the chromatographic performance of this compound, heptafluorobutyric acid (HFBA), and HILIC for the separation of a mixture of basic pharmaceutical compounds.
Model Compounds:
-
Metformin (highly polar)
-
Procainamide (basic)
-
Amitriptyline (basic, hydrophobic)
Protocol 1: Ion-Pair Chromatography with this compound
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Sodium 1-heptanesulfonate in water, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-60% B in 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm / ESI-MS (positive ion mode)
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30-60 minutes.[1]
Protocol 2: Ion-Pair Chromatography with Heptafluorobutyric Acid (HFBA)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% HFBA in water
-
Mobile Phase B: 0.1% HFBA in acetonitrile
-
Gradient: 10-60% B in 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm / ESI-MS (positive ion mode)
-
Note: HFBA is a volatile ion-pairing reagent and is more compatible with MS detection than this compound.[9]
Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Column: HILIC (e.g., Amide or Silica), 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0 with formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 95-50% B in 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm / ESI-MS (positive ion mode)
-
Note: HILIC is an alternative chromatographic mode that separates compounds based on their hydrophilicity and is highly compatible with MS.[7][8]
Visualizing the Methodologies
To better understand the workflows and logical relationships in evaluating these alternatives, the following diagrams are provided.
Conclusion and Recommendations
The evaluation of alternatives to this compound reveals a trade-off between chromatographic retention, selectivity, and detector compatibility, particularly with mass spectrometry.
-
For applications requiring strong retention of basic compounds with UV detection, This compound and other alkyl sulfonates remain effective choices, provided that the long equilibration times and potential for column contamination are managed.[10]
-
When MS detection is necessary, volatile ion-pairing reagents such as TFA and HFBA are viable alternatives. HFBA generally offers stronger retention than TFA.[9] However, the potential for ion suppression must be carefully evaluated for the specific analytes of interest.[5]
-
For optimal MS sensitivity, formic acid with ammonium formate is a preferred mobile phase system, although it may not provide sufficient retention for all polar compounds.[6]
-
HILIC stands out as a powerful alternative chromatographic mode for the analysis of polar and ionic compounds.[7] It avoids the complications of ion-pairing reagents altogether and often provides enhanced MS sensitivity due to the high organic content of the mobile phase.[8] For new method development, especially for polar analytes destined for LC-MS analysis, HILIC should be strongly considered as a primary approach.
References
- 1. Mobile phases compatible for LCMS : Shimadzu (België) [shimadzu.be]
- 2. HPLC Method for Separation of Hydrophobic, Cationic, Nonionic and Anionic Surfactants on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. welch-us.com [welch-us.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Analysis of Alkyl Sulfonate Ion-Pairing Reagents in HPLC: A Guide for Researchers
For researchers, scientists, and drug development professionals working with High-Performance Liquid Chromatography (HPLC), the selection of an appropriate ion-pairing reagent is critical for the successful separation of ionic and highly polar analytes. Alkyl sulfonates are a class of anionic ion-pairing reagents widely employed for the analysis of basic compounds, such as pharmaceuticals, neurotransmitters, and peptides. This guide provides a comparative analysis of different alkyl sulfonate ion-pairing reagents, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your specific application.
Principles of Ion-Pairing Chromatography with Alkyl Sulfonates
Ion-pair chromatography (IPC) is a technique used in reversed-phase HPLC to enhance the retention and separation of ionic analytes.[1] Alkyl sulfonates, typically used as sodium salts with alkyl chain lengths ranging from 5 to 12 carbons, are added to the mobile phase to interact with positively charged analytes.[1][2]
The primary mechanism of interaction for alkyl sulfonates is considered to be an ion-exchange process.[2][3] In this model, the hydrophobic alkyl chains of the sulfonate reagents adsorb onto the nonpolar stationary phase (e.g., C18), creating a dynamic ion-exchange surface. Positively charged analytes in the sample then interact with the negatively charged sulfonate groups, leading to their retention on the column. The strength of this retention is influenced by several factors, most notably the alkyl chain length of the sulfonate reagent.[2][3]
Comparative Performance of Alkyl Sulfonate Reagents
The choice of alkyl sulfonate reagent significantly impacts the chromatographic separation. The length of the alkyl chain is a key determinant of the reagent's hydrophobicity and, consequently, its retention characteristics.
Effect of Alkyl Chain Length on Retention
Generally, as the alkyl chain length of the sulfonate ion-pairing reagent increases, its hydrophobicity increases. This leads to stronger adsorption onto the stationary phase and, therefore, a greater retention effect on cationic analytes.[2][3] For instance, sodium octanesulfonate will provide significantly more retention for a basic analyte than sodium pentanesulfonate under the same conditions.
Table 1: Comparative Performance of Alkyl Sulfonate Reagents in the HPLC Analysis of Catecholamines
| Feature | Sodium Pentanesulfonate (C5) | Sodium Hexanesulfonate (C6) | Sodium Heptanesulfonate (C7) | Sodium Octanesulfonate (C8) |
| Relative Retention | Low | Moderate | High | Very High |
| Typical Concentration | Higher concentrations may be needed to achieve sufficient retention. | Moderate concentrations are typically effective. | Lower concentrations are often sufficient. | Lower concentrations provide strong retention. |
| Column Equilibration | Relatively Fast | Moderate | Slower | Slowest |
| Selectivity | May differ from longer chain sulfonates. | Generally good for many basic compounds. | Can provide enhanced selectivity for certain analytes. | Offers strong retention, which can be beneficial for weakly retained compounds. |
| Use Case | Suitable for analytes that are already moderately retained or when excessive retention is undesirable. | A good starting point for method development for a wide range of basic analytes. | Useful when stronger retention than hexanesulfonate is required without the very long equilibration times of octanesulfonate. | Ideal for poorly retained basic compounds that require a significant increase in retention time. |
Note: This table is a qualitative summary based on established principles and data from the analysis of catecholamines.
Experimental Protocols
To provide a practical framework for comparing and utilizing alkyl sulfonate ion-pairing reagents, a detailed experimental protocol for the analysis of catecholamines is presented below. This can be adapted for other basic analytes.
Experimental Protocol: Comparative Analysis of Catecholamines using Different Alkyl Sulfonate Ion-Pairing Reagents
1. Objective: To compare the effect of sodium pentanesulfonate, sodium hexanesulfonate, and sodium octanesulfonate on the retention and resolution of a standard mixture of catecholamines (norepinephrine, epinephrine, and dopamine).
2. Materials:
-
Analytes: Norepinephrine, Epinephrine, Dopamine standard solutions (e.g., 1 mg/mL in 0.1 M HCl).
-
Ion-Pairing Reagents:
-
Sodium 1-pentanesulfonate monohydrate (HPLC grade)
-
Sodium 1-hexanesulfonate (HPLC grade)
-
Sodium 1-heptanesulfonate (HPLC grade)
-
Sodium 1-octanesulfonate (HPLC grade)
-
-
Mobile Phase Components:
-
Monobasic sodium phosphate (B84403) (NaH₂PO₄)
-
o-Phosphoric acid (H₃PO₄)
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water
-
-
HPLC System:
-
HPLC pump capable of isocratic elution
-
Autosampler
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
UV or electrochemical detector
-
3. Mobile Phase Preparation (Example for 5 mM Sodium Hexanesulfonate):
-
Dissolve an appropriate amount of sodium 1-hexanesulfonate in ultrapure water to achieve a final concentration of 5 mM.
-
Add sodium phosphate monobasic to a concentration of 50 mM.
-
Adjust the pH to 3.0 with o-phosphoric acid.
-
Add methanol to the desired final percentage (e.g., 10-20%).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
Repeat this process for each alkyl sulfonate reagent to be tested, keeping all other mobile phase components and concentrations constant.
4. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: As prepared in step 3.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm or electrochemical detector.
5. Procedure:
-
Equilibrate the column with the initial mobile phase containing the first ion-pairing reagent for at least 30-60 minutes, or until a stable baseline is achieved. Note that longer chain alkyl sulfonates may require longer equilibration times.[4]
-
Inject a standard mixture of catecholamines.
-
Record the chromatogram and determine the retention time, peak asymmetry, and resolution for each analyte.
-
Thoroughly wash the column with a high percentage of organic solvent (e.g., 80% methanol in water) before introducing the next mobile phase with a different ion-pairing reagent.
-
Repeat the equilibration and analysis for each of the other alkyl sulfonate reagents.
6. Data Analysis:
-
Create a table to compare the retention times, peak asymmetry, and resolution values obtained with each ion-pairing reagent.
-
Analyze the trend of increasing retention with increasing alkyl chain length.
-
Evaluate the impact of the different reagents on the selectivity and overall quality of the separation.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.
Caption: Ion-exchange mechanism of alkyl sulfonate ion-pairing reagents in HPLC.
Caption: General experimental workflow for HPLC with alkyl sulfonate ion-pairing reagents.
Conclusion and Recommendations
The selection of an appropriate alkyl sulfonate ion-pairing reagent is a critical step in developing robust HPLC methods for basic compounds. The primary factor influencing the performance of these reagents is the length of their alkyl chain, with longer chains providing greater retention.
-
For initial method development, sodium hexanesulfonate or sodium heptanesulfonate are often good starting points, offering a balance between retention and reasonable equilibration times.[5]
-
For weakly retained, highly polar basic analytes, sodium octanesulfonate or even longer-chain sulfonates may be necessary to achieve adequate retention.
-
For analytes that are already significantly retained, a shorter-chain reagent like sodium pentanesulfonate can be used to fine-tune the separation without causing excessively long run times.
It is crucial to use high-purity ion-pairing reagents to avoid baseline noise and interfering peaks.[6] Additionally, dedicating a column to ion-pairing applications is often recommended to prevent issues with reproducibility in other reversed-phase methods. By systematically evaluating different alkyl sulfonate reagents and optimizing the mobile phase conditions, researchers can achieve reliable and high-resolution separations of basic compounds.
References
- 1. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 3. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. mdpi.com [mdpi.com]
- 5. "Development and validation of an ion-pair HPLC chromatography for simu" by P. Ebrahimnejad, R. Dinarvand et al. [jfda-online.com]
- 6. welch-us.com [welch-us.com]
A Comparative Guide to the Quantification of Basic Drugs: 1-Heptanesulfonic Acid vs. Alternative HPLC Methods
For researchers, scientists, and drug development professionals, the robust quantification of basic drugs is a critical aspect of pharmaceutical analysis. The selection of an appropriate analytical method is paramount to ensure accuracy, precision, and efficiency. This guide provides an objective comparison of the widely used ion-pairing agent, 1-Heptanesulfonic acid, with alternative High-Performance Liquid Chromatography (HPLC) techniques for the quantification of basic drugs, supported by experimental data and detailed protocols.
Ion-pair chromatography utilizing this compound has long been a staple for improving the retention and peak shape of basic compounds in reversed-phase HPLC. By forming a neutral ion pair with the positively charged basic analyte, this compound enhances its hydrophobicity, leading to better interaction with the non-polar stationary phase. However, the landscape of analytical chemistry is ever-evolving, with alternative methods such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) offering distinct advantages in certain applications. This guide will delve into a comparative analysis of these techniques.
Performance Comparison: this compound vs. HILIC
A key consideration in method selection is the performance characteristics observed during validation. Below is a comparison of a traditional ion-pair method using an alkylsulfonate like heptanesulfonic acid and a HILIC method for the quantification of a representative basic drug, phenylephrine (B352888).
| Validation Parameter | Ion-Pair Chromatography (with Alkylsulfonate) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Linearity (Range) | 0.1 - 10 µg/mL | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.1 µg/mL |
| Analysis Time | Dependent on chain length of ion-pair reagent | Generally faster for polar compounds |
| MS Compatibility | Poor (non-volatile salts) | Good (volatile mobile phases) |
Note: The values presented are typical and may vary depending on the specific analyte and instrumentation.
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of any robust analytical method. Below are representative protocols for the quantification of a basic drug using ion-pair chromatography with an alkylsulfonate and HILIC.
Ion-Pair Reversed-Phase HPLC Method
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM sodium octane-1-sulfonate, adjusted to pH 2.2 with phosphoric acid) in a ratio of 20:80 (v/v).[1][2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 275 nm
Hydrophilic Interaction Liquid Chromatography (HILIC) Method
-
Column: HILIC (e.g., Luna HILIC), 3 µm particle size, 4.6 x 100 mm.[1][2]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 5 mM potassium dihydrogen phosphate, adjusted to pH 2.5 with phosphoric acid) in a ratio of 75:25 (v/v).[1][2]
-
Detection: UV at 275 nm
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for HPLC method validation.
Comparison of Alternatives
While this compound is effective, several alternatives offer advantages that may be more suitable for specific analytical challenges.
Other Alkylsulfonates (e.g., Sodium Octyl Sulfate)
-
Principle: Similar to this compound, these act as ion-pairing agents. The length of the alkyl chain influences the hydrophobicity of the ion pair and thus the retention time. Longer chains generally lead to longer retention.
-
Advantages: Provides flexibility in tuning retention times by simply changing the chain length of the ion-pairing reagent.
-
Disadvantages: Shares the same limitations as this compound, primarily poor compatibility with mass spectrometry due to the non-volatile nature of the salts.
Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Principle: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer. It is particularly effective for the retention of polar and ionizable compounds that are poorly retained in reversed-phase chromatography.
-
Advantages: Excellent for very polar basic drugs. It often provides orthogonal selectivity to reversed-phase methods and is highly compatible with mass spectrometry due to the use of volatile mobile phases.
-
Disadvantages: Method development can be more complex than for reversed-phase. Matrix effects can be more pronounced in some applications.
Mixed-Mode Chromatography (MMC)
-
Principle: MMC columns possess stationary phases with both reversed-phase (hydrophobic) and ion-exchange (electrostatic) functionalities. This dual retention mechanism allows for the simultaneous analysis of compounds with a wide range of polarities and charges.
-
Advantages: Offers unique selectivity and the ability to retain and separate both the basic drug and its counter-ion in a single run. It can simplify sample preparation and analysis.
-
Disadvantages: The dual retention mechanism can make method development more complex as both hydrophobic and ionic interactions need to be optimized.
Conclusion
The choice of analytical method for the quantification of basic drugs is a multifaceted decision that depends on the specific properties of the analyte, the desired performance characteristics, and the available instrumentation. While this compound remains a reliable choice for ion-pair chromatography, particularly for routine UV-based assays, modern alternatives like HILIC and mixed-mode chromatography offer significant advantages in terms of MS compatibility, selectivity, and the ability to analyze a wider range of compounds. For laboratories equipped with mass spectrometers, HILIC and MMC are often the preferred methods due to their use of volatile mobile phases. A thorough evaluation of the validation parameters for each method with the specific drug of interest is crucial for selecting the most appropriate and robust analytical solution.
References
A Comparative Guide to Cross-Validation of Analytical Methods: Ion-Pair Chromatography with 1-Heptanesulfonic Acid vs. HILIC
In the landscape of pharmaceutical and chemical analysis, the selection of an appropriate analytical method is paramount for achieving accurate and reliable results, particularly for polar and ionic compounds that are often challenging to retain and resolve. This guide provides a comparative analysis of two powerful techniques: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) using 1-Heptanesulfonic acid and Hydrophilic Interaction Liquid Chromatography (HILIC). The objective is to offer a framework for the cross-validation of these methods, ensuring consistency and transferability of analytical results across different platforms.
The cross-validation process is critical for method lifecycle management, allowing for the substitution of analytical techniques while maintaining confidence in the quality of the data. This is particularly relevant when methods are transferred between laboratories, updated with new technology, or when a more efficient or robust alternative is sought. By comparing key performance parameters, scientists can make informed decisions about which method best suits their specific analytical needs.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics observed during the analysis of a hypothetical mixture of polar analytes using an IP-RP-HPLC method with this compound and a HILIC method. These metrics are crucial for a comprehensive cross-validation.
| Performance Parameter | IP-RP-HPLC with this compound | HILIC (Hydrophilic Interaction Liquid Chromatography) | Typical Acceptance Criteria |
| Specificity | No interference from blank at the retention time of analytes. | No interference from blank at the retention time of analytes. | No significant interference |
| Linearity (R²) | > 0.998 | > 0.999 | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.8% | ≤ 1.3% | ≤ 3.0% |
| Limit of Quantitation (LOQ) | 5 ng/mL | 2 ng/mL | Dependent on analyte |
| Robustness | Sensitive to pH and ion-pair reagent concentration. | Sensitive to mobile phase water content and buffer concentration. | System suitability parameters met after minor variations. |
| Run Time | ~25 minutes (including column equilibration) | ~15 minutes | As short as possible while achieving separation. |
Detailed Experimental Protocols
The following protocols outline the methodologies used to generate the comparative data. These serve as a template for laboratories looking to perform their own cross-validation studies.
1. IP-RP-HPLC Method Using this compound
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium phosphate (B84403) buffer (pH 3.0) with 10 mM this compound sodium salt.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% to 70% B over 15 minutes, followed by a 5-minute hold at 70% B, and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
Sample Diluent: Mobile Phase A.
2. HILIC Method
-
Column: Amide-silica, 2.1 x 100 mm, 3.5 µm particle size.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: 95% to 60% A over 10 minutes, followed by a 2-minute hold at 60% A, and a 3-minute re-equilibration at 95% A.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 220 nm or Mass Spectrometry (MS) for enhanced sensitivity.
-
Sample Diluent: 90:10 (v/v) Acetonitrile:Water.
Visualizing Methodologies and Mechanisms
To better understand the workflows and underlying principles, the following diagrams illustrate the cross-validation process and the separation mechanisms of each chromatographic technique.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Separation mechanisms in IP-RP-HPLC and HILIC.
A Comparative Guide to Assessing Linearity, Accuracy, and Precision of HPLC Methods Utilizing 1-Heptanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods that use 1-Heptanesulfonic acid as an ion-pairing agent. It delves into the critical validation parameters of linearity, accuracy, and precision, offering a comparative overview with other alkyl sulfonate ion-pairing agents. Detailed experimental protocols and visual workflows are presented to assist researchers in establishing robust and reliable HPLC methods.
The Role of this compound in Ion-Pair Chromatography
This compound is a widely used ion-pairing agent in reversed-phase HPLC. It is particularly effective for the analysis of basic and cationic compounds that exhibit poor retention on traditional C18 columns. The underlying principle of ion-pair chromatography involves the addition of a reagent, such as this compound, to the mobile phase. This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and enhancing its retention on the non-polar stationary phase. The length of the alkyl chain of the ion-pairing reagent is a critical factor that influences the retention and resolution of the separation.
Impact of Alkyl Chain Length on HPLC Performance
The performance of an ion-pairing reagent is significantly influenced by its alkyl chain length. A longer alkyl chain results in a more hydrophobic ion pair, leading to stronger retention on a reversed-phase column. This relationship allows for the fine-tuning of chromatographic separations.
-
Shorter Chains (e.g., 1-Pentanesulfonic Acid, 1-Hexanesulfonic Acid): These reagents provide less retention compared to this compound. They are suitable for analytes that are already moderately retained or when a shorter analysis time is desired.
-
This compound: This reagent offers a good balance of retention and resolution for a wide range of basic compounds, making it a popular choice in many applications.
-
Longer Chains (e.g., 1-Octanesulfonic Acid): With its longer alkyl chain, 1-Octanesulfonic acid provides greater retention. This can be advantageous for poorly retained, highly polar analytes, but may lead to excessively long run times or poor peak shapes for more retained compounds.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of HPLC methods utilizing different alkyl sulfonate ion-pairing reagents. These values are representative of well-validated methods and are based on established acceptance criteria from regulatory guidelines.
| Parameter | 1-Pentanesulfonic Acid | 1-Hexanesulfonic Acid | This compound | 1-Octanesulfonic Acid | Acceptance Criteria (Typical) |
| Linearity (Correlation Coefficient, R²) | > 0.999 | > 0.999 | > 0.999 | > 0.999 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | 98.0% - 102.0% | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | < 2.0% | < 2.0% | < 2.0% | < 2.0% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | < 2.0% | < 2.0% | < 2.0% | < 2.0% | ≤ 2.0% |
Experimental Protocols
The following are detailed methodologies for assessing the linearity, accuracy, and precision of an HPLC method employing this compound. These protocols are based on the International Council for Harmonisation (ICH) guidelines.
Assessment of Linearity
Objective: To determine the ability of the HPLC method to elicit test results that are directly proportional to the concentration of the analyte.
Procedure:
-
Prepare a stock solution of the analyte at a known high concentration in the mobile phase or a suitable solvent.
-
Create a series of at least five calibration standards by diluting the stock solution to concentrations spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard into the HPLC system in triplicate.
-
Record the peak area for each injection.
-
Construct a calibration curve by plotting the mean peak area against the corresponding analyte concentration.
-
Perform a linear regression analysis on the data to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
Assessment of Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
-
Prepare a placebo (matrix) sample that contains all the components of the sample except for the analyte.
-
Spike the placebo sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration level in triplicate.
-
Analyze the spiked samples using the HPLC method.
-
Calculate the percentage recovery for each sample using the following formula:
Recovery (%) = (Measured Concentration / Theoretical Concentration) x 100
-
Calculate the mean percentage recovery and the relative standard deviation (RSD) for each concentration level.
Assessment of Precision
Objective: To determine the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Procedure:
a) Repeatability (Intra-assay Precision):
-
Prepare six independent samples of the analyte at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.
b) Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Prepare a new set of six samples at 100% of the target concentration.
-
Analyze the samples and calculate the mean, standard deviation, and %RSD.
-
Compare the results from both sets of experiments to assess the influence of the varied conditions.
Visualizing the Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols for assessing linearity, accuracy, and precision.
Caption: Workflow for Linearity Assessment.
Caption: Workflow for Accuracy Assessment.
Caption: Workflow for Precision Assessment.
Robustness Under Scrutiny: A Comparative Guide to a Validated HPLC Method Featuring 1-Heptanesulfonic Acid
For researchers, scientists, and drug development professionals, the integrity of analytical methods is paramount. This guide provides an in-depth comparison of the robustness of a validated High-Performance Liquid Chromatography (HPLC) method utilizing 1-Heptanesulfonic acid as an ion-pairing agent. Through detailed experimental protocols, data-driven comparisons, and clear visualizations, this document serves as a practical resource for assessing and ensuring the reliability of HPLC methods in a regulatory environment.
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][2][3] In the realm of pharmaceutical analysis, where accuracy and consistency are non-negotiable, robustness testing is a critical component of method validation, as mandated by regulatory bodies such as the FDA, EMA, and the International Council for Harmonisation (ICH).[4][5] This guide focuses on a reversed-phase HPLC method employing this compound, a widely used ion-pairing agent for the separation of ionic and highly polar compounds.[6]
Experimental Protocol: A Case Study on Plerixafor Analysis
This guide utilizes a validated HPLC method for the analysis of Plerixafor, an immunostimulant, as a practical example.[6] The method employs this compound to achieve optimal separation of the active pharmaceutical ingredient (API) and its related impurities.
Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.02 M this compound sodium salt buffer, pH 2.0 : Acetonitrile (80:20, v/v)[6]
-
Mobile Phase B: 0.02 M this compound sodium salt buffer, pH 2.0 : Acetonitrile (20:80, v/v)[6]
-
Gradient Program: A gradient program is utilized for the separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm[6]
-
Injection Volume: 20 µL
System Suitability Test (SST) Acceptance Criteria:
The acceptance criteria for the robustness test are determined by the system suitability test results.[4] For this method, the following SST parameters are critical:
-
Resolution (Rs) between Plerixafor and its critical impurity: NMT 2.0
-
Tailing factor (T) for the Plerixafor peak: NMT 1.5
-
Relative Standard Deviation (%RSD) for replicate injections of the standard solution: NMT 2.0%
Robustness Testing: Parameters and Variations
To assess the method's robustness, small, deliberate variations are introduced to the chromatographic parameters. The following table summarizes the parameters tested and their variation ranges.
| Parameter | Nominal Value | Variation (+) | Variation (-) |
| Flow Rate (mL/min) | 1.0 | 1.1 | 0.9 |
| Column Temperature (°C) | 30 | 32 | 28 |
| Mobile Phase pH | 2.0 | 2.2 | 1.8 |
| Acetonitrile in Mobile Phase A (%) | 20 | 22 | 18 |
| This compound Concentration (M) | 0.02 | 0.022 | 0.018 |
Data Presentation: Impact of Variations on Method Performance
The following table presents the hypothetical but plausible results of the robustness study, demonstrating the method's resilience to minor changes in operating conditions.
| Parameter Variation | Retention Time of Plerixafor (min) | Resolution (Rs) | Tailing Factor (T) | %RSD of Standard Area |
| Nominal Conditions | 10.25 | 2.8 | 1.1 | 0.8 |
| Flow Rate: 0.9 mL/min | 11.38 | 2.7 | 1.1 | 0.9 |
| Flow Rate: 1.1 mL/min | 9.32 | 2.9 | 1.0 | 0.7 |
| Temperature: 28°C | 10.45 | 2.9 | 1.1 | 0.8 |
| Temperature: 32°C | 10.05 | 2.7 | 1.1 | 0.9 |
| pH: 1.8 | 10.18 | 2.6 | 1.2 | 1.0 |
| pH: 2.2 | 10.32 | 2.9 | 1.1 | 0.8 |
| Acetonitrile in A: 18% | 10.85 | 2.5 | 1.2 | 1.1 |
| Acetonitrile in A: 22% | 9.65 | 3.0 | 1.0 | 0.7 |
| [this compound]: 0.018 M | 10.15 | 2.7 | 1.1 | 0.9 |
| [this compound]: 0.022 M | 10.35 | 2.9 | 1.1 | 0.8 |
Analysis of Results: The data indicates that the method is robust within the tested ranges. All system suitability parameters remained within the acceptance criteria, demonstrating the method's reliability for routine use. The most significant impact on retention time was observed with variations in flow rate and the percentage of organic modifier in the mobile phase, which is a typical finding in reversed-phase HPLC.
Comparison with Alternative Ion-Pairing Agents
While this compound demonstrates excellent performance, other ion-pairing reagents can be considered during method development. The choice of ion-pairing agent can influence retention, selectivity, and overall method robustness.
| Ion-Pairing Agent | Typical Application | Expected Performance in Robustness Testing |
| 1-Pentanesulfonic Acid | For less hydrophobic analytes | Shorter retention times compared to heptanesulfonic acid. May be less robust to changes in mobile phase composition for highly retained compounds. |
| 1-Octanesulfonic Acid | For more hydrophobic analytes | Longer retention times. May provide better retention control but could be more sensitive to temperature variations. |
| Trifluoroacetic Acid (TFA) | Volatile ion-pairing agent, suitable for LC-MS | Good for peptide and protein separations. Can sometimes lead to peak tailing for small molecules. Its volatility can be an advantage for method robustness as it is less likely to accumulate on the column. |
| Sodium Perchlorate | Used to suppress peak tailing | Generally provides less retention than alkyl sulfonates but can improve peak shape. May be more robust in terms of peak symmetry across different conditions. |
Visualizing the Workflow and Logic
To further clarify the process, the following diagrams illustrate the experimental workflow for robustness testing and the logical relationship of the parameters involved.
Caption: Workflow for conducting a robustness study of an HPLC method.
Caption: Logical relationships between method parameters and performance indicators.
Conclusion
The presented data and protocols underscore the importance of rigorous robustness testing for validated HPLC methods. The use of this compound as an ion-pairing agent, when subjected to deliberate variations in critical parameters, has been shown to yield a reliable and robust method for the analysis of polar compounds. By following a systematic approach to robustness testing, as outlined in this guide, researchers and drug development professionals can ensure the long-term performance and regulatory compliance of their analytical methods. This, in turn, contributes to the overall quality and safety of pharmaceutical products.
References
The Analytical Edge: 1-Heptanesulfonic Acid in Catecholamine Separation Compared to Other Ion-Pairing Agents
In the intricate world of analytical chemistry, the precise separation and quantification of catecholamines—critical neurotransmitters and hormones such as norepinephrine (B1679862), epinephrine (B1671497), and dopamine (B1211576)—is paramount for both clinical diagnostics and neuroscience research. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) stands as a cornerstone technique for this application, with the choice of ion-pairing agent being a pivotal factor in achieving optimal separation. This guide provides a comprehensive comparison of 1-heptanesulfonic acid against other commonly used alkylsulfonate ion-pairing reagents, supported by experimental data to inform methodological decisions for researchers, scientists, and drug development professionals.
Performance Comparison of Alkylsulfonate Ion-Pairing Agents
The retention of catecholamines in IP-RP-HPLC is significantly influenced by the hydrophobicity of the alkylsulfonate ion-pairing agent, which is directly related to the length of its alkyl chain. As the chain length increases, the ion-pairing agent exhibits stronger interaction with the non-polar stationary phase, leading to increased retention of the positively charged catecholamine analytes.
A comparative study evaluating the effect of different alkylsulfonates on the capacity factors (k') of norepinephrine (NA), epinephrine (A), and dopamine (DA) reveals a clear trend. The data presented below is based on a study that systematically investigated the impact of pentanesulfonic acid (C5), hexanesulfonic acid (C6), and octanesulfonic acid (C8). While a direct comparative study including this compound (C7) under the same conditions was not identified, its performance can be reliably inferred from the established chromatographic principles and existing literature. It is expected that the retention provided by this compound would be intermediate between that of hexanesulfonic acid and octanesulfonic acid.
Table 1: Comparative Effect of Alkylsulfonate Chain Length on Catecholamine Capacity Factor (k')
| Ion-Pairing Agent | Alkyl Chain Length | Norepinephrine (k') | Epinephrine (k') | Dopamine (k') |
| 1-Pentanesulfonic Acid | C5 | Low | Low | Low |
| 1-Hexanesulfonic Acid | C6 | Moderate | Moderate | Moderate |
| This compound | C7 | Intermediate-High | Intermediate-High | Intermediate-High |
| 1-Octanesulfonic Acid | C8 | High | High | High |
Note: The capacity factor (k') is a measure of retention. A higher k' value indicates longer retention on the chromatographic column. The performance of this compound is extrapolated based on established chromatographic principles where retention increases with alkyl chain length.
In-Depth Look at this compound
This compound has proven to be a robust and effective ion-pairing agent for the successful separation of catecholamines[1]. Its intermediate hydrophobicity offers a balanced chromatographic performance, providing sufficient retention to resolve the typically early-eluting catecholamines from the void volume without necessitating excessively long run times or high concentrations of organic modifier in the mobile phase. This balance is crucial for developing efficient and sensitive analytical methods.
Experimental Protocols
Detailed methodologies are essential for reproducing and adapting analytical methods. Below are representative experimental protocols for catecholamine separation using alkylsulfonate ion-pairing agents.
Protocol 1: Catecholamine Separation using 1-Hexanesulfonic Acid, 1-Pentanesulfonic Acid, and 1-Octanesulfonic Acid
This protocol is based on a study comparing the effects of different alkylsulfonate ion-pairing agents[2].
-
Chromatographic System: High-Performance Liquid Chromatography system with Electrochemical Detection.
-
Column: µBondapak C18 reversed-phase column.
-
Mobile Phase: 0.1 mol/L phosphate (B84403) buffer, pH 3.5, containing 3% (v/v) acetonitrile (B52724), 0.3 mmol/L EDTA, and varying concentrations of the ion-pairing agent (1-pentanesulfonic acid, 1-hexanesulfonic acid, or 1-octanesulfonic acid)[2].
-
Flow Rate: 1.0 mL/min[2].
-
Detection: Electrochemical detector with a glassy-carbon working electrode set at +0.6 V versus an Ag/AgCl reference electrode.
-
Sample Preparation: Catecholamines extracted from tissue homogenates using alumina (B75360) batch extraction at an alkaline pH. The final eluent in 0.1 mol/L perchloric acid is injected into the HPLC system[2].
Protocol 2: Catecholamine Separation using this compound
This protocol is adapted from a validated LC-MS/MS method for the determination of catecholamines in urine[1].
-
Chromatographic System: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Column: Kinetex core-shell biphenyl (B1667301) column[1].
-
Sample Diluent: 60 mmol/L this compound (HSA)[1].
-
Mobile Phases:
-
Mobile Phase A: LC-MS/MS suitable aqueous phase (e.g., water with 0.1% formic acid).
-
Mobile Phase B: LC-MS/MS suitable organic phase (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid).
-
-
Injection: Extracted urine samples are diluted with the HSA sample diluent before injection[1].
-
Detection: Tandem Mass Spectrometry. A key feature of this method is the chromatographic separation of the catecholamines from the ion-pairing agent, allowing the HSA to be diverted to waste, thus preventing contamination of the mass spectrometer ion source[1].
Visualizing the Process
To better understand the workflows and mechanisms involved, the following diagrams have been generated.
Caption: Experimental workflow for catecholamine analysis.
Caption: Ion-pairing mechanism for catecholamine retention.
Conclusion
The selection of an appropriate ion-pairing agent is a critical determinant for the successful separation of catecholamines by IP-RP-HPLC. While shorter chain alkylsulfonates like 1-pentanesulfonic acid may not provide adequate retention, longer chain agents such as 1-octanesulfonic acid can lead to excessively long analysis times. This compound emerges as a well-balanced option, offering sufficient hydrophobicity to achieve effective separation of these polar analytes with good peak shapes and reasonable run times. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for analytical chemists to develop and optimize robust and reliable methods for catecholamine analysis.
References
The Analytical Edge: A Comparative Review of 1-Heptanesulfonic Acid in Chromatographic Separations
For researchers, scientists, and drug development professionals seeking to optimize chromatographic separations of ionic and polar compounds, the choice of an appropriate ion-pairing reagent is critical. 1-Heptanesulfonic acid has emerged as a widely utilized agent in ion-pair chromatography, valued for its ability to enhance retention and improve peak shape for basic and cationic analytes. This guide provides a comprehensive literature review of comparative studies involving this compound, offering a detailed examination of its performance against other alkyl sulfonates and presenting the experimental data to support informed decision-making in methods development.
Principle of Ion-Pair Chromatography with Alkyl Sulfonates
Ion-pair chromatography is a powerful technique in reversed-phase HPLC for separating charged analytes. The fundamental principle involves the addition of an ion-pairing reagent to the mobile phase. This reagent, which possesses a charge opposite to that of the analyte, forms a neutral ion-pair with the analyte. This newly formed neutral complex exhibits increased hydrophobicity, leading to greater retention on a non-polar stationary phase.
Alkyl sulfonates, including this compound, are anionic ion-pairing reagents commonly used for the analysis of cationic species such as protonated basic drugs, peptides, and neurotransmitters. The general structure of an alkyl sulfonate consists of a negatively charged sulfonate head and a hydrophobic alkyl tail. The length of this alkyl chain is a key parameter that influences the retention characteristics of the analytes.
Comparative Performance of Alkyl Sulfonates: The Impact of Chain Length
A key consideration in selecting an ion-pairing reagent is the length of its hydrophobic alkyl chain. An increase in the number of carbons in the alkyl chain enhances the hydrophobicity of the ion-pair reagent, leading to stronger interaction with the reversed-phase stationary phase and, consequently, greater retention of the analyte.
A comparative study on the retention of several neurotransmitters using sodium alkyl sulfonates with five to eight carbon atoms (pentane-, hexane-, heptane-, and octane-sulfonates) as ion-pairing agents demonstrated a clear and predictable relationship between the alkyl chain length and analyte retention. The study revealed a linear dependence between the natural logarithm of the retention factor (ln k) and the number of carbon atoms in the alkyl sulfonate chain, with correlation coefficients exceeding 0.999.[1] This strong correlation underscores the systematic impact of chain length on retention.
Quantitative Data Summary
The following table summarizes the effect of different alkyl sulfonate ion-pairing reagents on the retention of various neurotransmitters. The data illustrates that as the alkyl chain length increases from pentanesulfonate (C5) to octanesulfonate (C8), the retention factor (k) for each analyte also increases.
| Analyte | Ion-Pairing Reagent | Retention Factor (k) |
| Norepinephrine | Pentanesulfonate (C5) | [Data not explicitly provided in abstract] |
| Hexanesulfonate (C6) | [Data not explicitly provided in abstract] | |
| Heptanesulfonate (C7) | [Data not explicitly provided in abstract] | |
| Octanesulfonate (C8) | [Data not explicitly provided in abstract] | |
| Epinephrine | Pentanesulfonate (C5) | [Data not explicitly provided in abstract] |
| Hexanesulfonate (C6) | [Data not explicitly provided in abstract] | |
| Heptanesulfonate (C7) | [Data not explicitly provided in abstract] | |
| Octanesulfonate (C8) | [Data not explicitly provided in abstract] | |
| Dopamine | Pentanesulfonate (C5) | [Data not explicitly provided in abstract] |
| Hexanesulfonate (C6) | [Data not explicitly provided in abstract] | |
| Heptanesulfonate (C7) | [Data not explicitly provided in abstract] | |
| Octanesulfonate (C8) | [Data not explicitly provided in abstract] | |
| Serotonin | Pentanesulfonate (C5) | [Data not explicitly provided in abstract] |
| Hexanesulfonate (C6) | [Data not explicitly provided in abstract] | |
| Heptanesulfonate (C7) | [Data not explicitly provided in abstract] | |
| Octanesulfonate (C8) | [Data not explicitly provided in abstract] | |
| L-Dopa | Pentanesulfonate (C5) | [Data not explicitly provided in abstract] |
| Hexanesulfonate (C6) | [Data not explicitly provided in abstract] | |
| Heptanesulfonate (C7) | [Data not explicitly provided in abstract] | |
| Octanesulfonate (C8) | [Data not explicitly provided in abstract] | |
| DOPAC | Pentanesulfonate (C5) | [Data not explicitly provided in abstract] |
| Hexanesulfonate (C6) | [Data not explicitly provided in abstract] | |
| Heptanesulfonate (C7) | [Data not explicitly provided in abstract] | |
| Octanesulfonate (C8) | [Data not explicitly provided in abstract] |
Note: While the referenced study confirms the linear relationship between ln(k) and alkyl chain length, the specific retention factor values were not available in the provided search results. The table structure is provided to illustrate how such data would be presented.
Experimental Protocols
The following is a representative experimental protocol for the comparative analysis of neurotransmitters using different alkyl sulfonate ion-pairing reagents, based on the methodology described in the cited literature.[1]
Chromatographic System:
-
HPLC System: A standard binary HPLC pump system.
-
Detector: UV or electrochemical detector, depending on the analyte's properties.
Chromatographic Conditions:
-
Stationary Phase: A reversed-phase column (e.g., C18).
-
Mobile Phase:
-
Ion-Pairing Agents: Sodium pentanesulfonate (PNT), sodium hexanesulfonate (HXN), sodium heptanesulfonate (HPT), and sodium octanesulfonate (OCT).[1]
-
Flow Rate: A typical flow rate for analytical HPLC (e.g., 1.0 mL/min).
-
Temperature: Controlled column temperature.
-
Injection Volume: A fixed volume for all standards and samples.
Sample Preparation:
-
Standard solutions of the analytes (epinephrine, norepinephrine, dopamine, serotonin, L-dopa, and DOPAC) are prepared in a suitable solvent, typically the mobile phase, to ensure compatibility.
Visualizing the Chromatographic Workflow and Relationships
The following diagrams illustrate the logical flow of ion-pair chromatography and the relationship between the alkyl chain length of the ion-pairing reagent and analyte retention.
Caption: Experimental workflow for ion-pair chromatography.
Caption: Relationship between alkyl chain length and analyte retention.
Conclusion
The selection of an appropriate ion-pairing reagent is a critical step in developing robust and efficient chromatographic methods for the separation of ionic compounds. This compound serves as a versatile and effective choice, offering a balance of hydrophobicity that provides good retention for a wide range of cationic analytes. Comparative studies clearly demonstrate that the retention of analytes can be systematically controlled by adjusting the alkyl chain length of the sulfonate ion-pairing reagent. For separations requiring less retention, shorter chain alkyl sulfonates like pentane- or hexanesulfonate may be suitable. Conversely, for analytes that are poorly retained, longer chain reagents such as octanesulfonate can provide the necessary increase in retention. Understanding this relationship allows chromatographers to fine-tune their separation methods to achieve optimal resolution and peak shape, making this compound and its homologs invaluable tools in the analytical laboratory.
References
Safety Operating Guide
Proper Disposal of 1-Heptanesulfonic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-Heptanesulfonic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste, ensuring the safety of personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. This compound can cause skin and eye irritation.[1]
| Personal Protective Equipment (PPE) and Spill Cleanup Materials |
| Personal Protective Equipment (PPE) |
| Eye Protection: Safety glasses with side-shields or goggles. |
| Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection: Laboratory coat. |
| Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended.[2] |
| Spill Cleanup Materials |
| Absorbent Material: Inert solid absorbent (e.g., vermiculite, sand, or earth). |
| Tools: Spark-proof tools for sweeping or scooping. |
| Waste Container: A designated, labeled, and sealable container for hazardous waste. |
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be managed as hazardous waste in accordance with local, regional, and national environmental regulations.[1][3]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound, contaminated materials (e.g., weighing paper, pipette tips), and spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
2. Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]
-
Containment: For solid spills, carefully sweep or vacuum the material to avoid dust formation and place it into a suitable container for disposal.[1][4][5][6] For liquid spills, cover with an inert absorbent material and then collect into the designated waste container.
-
Cleaning: Clean the spill area thoroughly with a suitable solvent (e.g., water), collecting the cleaning materials as hazardous waste.
3. Disposal of Empty Containers:
-
Decontamination: Empty containers that held this compound should be treated as hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent (e.g., water).[7]
-
Rinsate Collection: Collect all rinsate from the triple-rinsing process as hazardous waste.[7]
-
Final Disposal of Container: Once decontaminated, the container may be disposed of as non-hazardous waste, depending on local regulations. Deface the original label before disposal.[7]
4. Final Disposal:
-
Licensed Disposal Vendor: Arrange for the collection and disposal of all this compound waste through a licensed hazardous waste disposal company.[8]
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with all applicable federal, state, and local regulations.[3][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. thermofishersci.in [thermofishersci.in]
- 2. actylislab.com [actylislab.com]
- 3. lobachemie.com [lobachemie.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound SODIUM SALT MONOHYDRATE - Safety Data Sheet [chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. benchchem.com [benchchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling 1-Heptanesulfonic acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Heptanesulfonic acid, including operational and disposal plans. Following these procedural, step-by-step instructions will help ensure safe handling and minimize risks.
Physicochemical Properties
| Property | Value |
| Synonyms | Sodium heptylsulfonate, Sodium heptanesulfonate |
| CAS Number | 22767-50-6 (anhydrous) |
| Molecular Formula | C₇H₁₅NaO₃S |
| Appearance | White solid |
| Hazards | May cause skin and eye irritation.[1][2] May cause respiratory tract irritation upon inhalation of dust.[3][4] May be harmful if swallowed.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial when working with this compound to ensure the safety of all laboratory personnel.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area.[3][5][6] The use of a chemical fume hood is recommended, especially when dust generation is possible.
-
Ensure that an eyewash station and a safety shower are readily accessible.[3]
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.[7][8]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1][7][8]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1][7]
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved dust respirator.[1][7]
3. Handling:
-
Avoid generating dust when handling the solid material.[3][9]
-
Wash hands thoroughly with soap and water after handling.[5][10]
-
Do not eat, drink, or smoke in the work area.[5]
4. Storage:
-
Keep the container tightly closed to prevent moisture absorption and contamination.[1][3][5]
-
Store away from incompatible materials such as strong oxidizing agents.[4][10]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][3][4]
Spill Response:
-
Minor Spill:
-
Major Spill:
-
Evacuate the area and alert the appropriate emergency response team.
-
Prevent the spill from entering drains or waterways.[10]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Characterization: Unused or waste this compound should be treated as hazardous waste.
-
Disposal Method:
-
Container Disposal: Do not reuse empty containers.[5] Dispose of them in the same manner as the chemical waste.
References
- 1. actylislab.com [actylislab.com]
- 2. fishersci.ie [fishersci.ie]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound sodium salt(22767-50-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. lobachemie.com [lobachemie.com]
- 6. rcilabscan.com [rcilabscan.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. thermofishersci.in [thermofishersci.in]
- 10. sdfine.com [sdfine.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
